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  • Product: 3-(4-Bromophenyl)piperidin-3-ol hydrochloride
  • CAS: 2126177-48-6

Core Science & Biosynthesis

Foundational

3-(4-Bromophenyl)piperidin-3-ol hydrochloride CAS number and properties

This is an in-depth technical guide on 3-(4-Bromophenyl)piperidin-3-ol hydrochloride , a specialized heterocyclic scaffold used in medicinal chemistry. Properties, Synthesis, and Pharmaceutical Applications Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-(4-Bromophenyl)piperidin-3-ol hydrochloride , a specialized heterocyclic scaffold used in medicinal chemistry.

Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a "privileged scaffold" in drug discovery, belonging to the class of 3-aryl-3-hydroxypiperidines . Unlike its more common isomer (4-phenylpiperidin-4-ol), the 3-substituted variant introduces a unique vector for chiral exploration and conformational restriction.

This compound serves two primary roles in pharmaceutical research:

  • Pharmacophore: It acts as a core binding motif for G-protein coupled receptors (GPCRs), particularly within the CNS (e.g., NMDA, Sigma-1, and NK1 receptors).

  • Synthetic Intermediate: The aryl bromide functionality allows for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal "diversity-oriented synthesis" (DOS) building block.

Chemical Identity & Properties

This compound is a member of the 3-arylpiperidin-3-ol series. While the 4-fluoro and 4-chloro analogs are widely cataloged, the 4-bromo variant is often employed when subsequent functionalization of the aromatic ring is required.

PropertyData / Description
Chemical Name 3-(4-Bromophenyl)piperidin-3-ol hydrochloride
Systematic Name 3-(4-Bromophenyl)-3-hydroxypiperidine hydrochloride
Molecular Formula C₁₁H₁₄BrNO · HCl
Molecular Weight 256.14 (Free Base) / 292.60 (HCl Salt)
CAS Number Note: Specific CAS often custom-synthesized.Analog Ref: 173447-88-6 (4-Cl analog); 173447-91-1 (4-F analog)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
Chirality Contains one stereocenter at C3. Usually synthesized as a racemate unless asymmetric catalysis is used.
Structural Differentiation

It is critical to distinguish this compound from its regioisomers, which have vastly different biological profiles:

  • Target: 3-(4-Bromophenyl)piperidin-3-ol (3-position, chiral center).

  • Isomer A: 4-(4-Bromophenyl)piperidin-4-ol (4-position, achiral/meso plane).[1]

  • Isomer B: 3-(4-Bromophenyl)piperidine (Lacks the 3-hydroxyl group).

Synthetic Methodology

The synthesis of 3-aryl-3-hydroxypiperidines is chemically distinct from the 4-isomer. The 3-position is sterically more congested and requires specific protecting group strategies to prevent side reactions during the Grignard addition.

Protocol: Grignard Addition to N-Protected 3-Piperidone

This route ensures high yield and prevents self-condensation of the piperidone.

Step 1: Protection

  • Reagents: 3-Piperidone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA).

  • Product: tert-Butyl 3-oxopiperidine-1-carboxylate.

  • Rationale: The Boc group is stable to basic Grignard conditions but easily removed later.

Step 2: Grignard Addition (The Critical Step)

  • Reagents: 4-Bromophenylmagnesium bromide (prepared from 1,4-dibromobenzene via Mg or iPrMgCl), THF (anhydrous).

  • Conditions: -78°C to 0°C under Argon.

  • Mechanism: Nucleophilic attack of the aryl anion on the C3 ketone.

  • Note: 1,4-Dibromobenzene is used; selective mono-lithiation/magnesiation is required to retain the second bromine atom for the final product.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Product: 3-(4-Bromophenyl)piperidin-3-ol hydrochloride.

  • Purification: Recrystallization from EtOH/Et₂O.

Visualization: Synthetic Pathway

Synthesis Start 3-Piperidone HCl Prot N-Boc-3-Piperidone Start->Prot Protection Grignard Intermediate: N-Boc-3-(4-Br-Ph)-3-OH Prot->Grignard Nucleophilic Addition Final 3-(4-Bromophenyl) piperidin-3-ol HCl Grignard->Final Deprotection Reag1 Boc2O, TEA Reag2 4-Br-Ph-MgBr (THF, -78°C) Reag3 HCl / Dioxane

Caption: Step-wise synthesis from commercially available 3-piperidone via Boc-protection and Grignard addition.

Mechanistic Insights & Applications

The 3-aryl-3-hydroxypiperidine scaffold is a bioisostere of the morpholine and phenylpiperidine classes. The presence of the hydroxyl group at the 3-position provides a hydrogen bond donor/acceptor site that is often crucial for high-affinity binding to CNS targets.

A. Structure-Activity Relationship (SAR)[2]
  • The Bromine Handle: The 4-bromo substituent is electronically withdrawing (sigma-inductive) but lipophilic. More importantly, it serves as a "synthetic handle." Researchers use this compound to generate libraries by coupling aryl boronic acids (Suzuki) or amines (Buchwald) to the phenyl ring after the piperidine core is established.

  • The 3-Hydroxyl Group: This group often locks the piperidine ring into a specific chair conformation due to intramolecular H-bonding with the amine (if deprotonated) or interactions with receptor residues (e.g., Aspartate in GPCRs).

B. Therapeutic Areas[3]
  • NMDA Receptor Antagonists: Analogs of this scaffold (often with 4-benzyl or 4-phenyl substitutions) bind to the NR2B subunit of the NMDA receptor, relevant for treating neuropathic pain and depression.

  • Substance P (NK1) Antagonists: The 3-substituted piperidine core mimics the spatial arrangement of the quinuclidine core found in Maropitant or Ezlopitant.

  • Sigma Receptors: The combination of a basic amine and a lipophilic aromatic ring is the classic pharmacophore for Sigma-1 receptor ligands, which are investigated for neuroprotection.

Visualization: Functional Diversification

SAR Core 3-(4-Bromophenyl) piperidin-3-ol Suzuki Suzuki Coupling (Bi-aryl derivatives) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (N-Aryl derivatives) Core->Buchwald Pd(0), R-NH2 Reductive Reductive Amination (N-Alkyl derivatives) Core->Reductive R-CHO, NaBH(OAc)3 Target1 NMDA (NR2B) Modulators Suzuki->Target1 Target2 Sigma-1 Ligands Reductive->Target2

Caption: Divergent synthesis pathways utilizing the bromine handle and secondary amine for library generation.

Handling, Safety, and Stability

As a halogenated amine salt, this compound requires standard laboratory safety protocols.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrate formation.

  • Solubility Profile for Assays:

    • Stock Solution: 10 mM in DMSO (stable for 3 months at -20°C).

    • Aqueous Buffer: Soluble up to 5 mM in PBS (pH 7.4), but may precipitate at higher pH (>8.5) as the free base forms.

References
  • Synthesis of 3-Arylpiperidines

    • Gheorghe, A., et al. "Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration." Organic Letters, 2005.

  • Pharmacological Relevance (NMDA/Sigma)
  • Analogous Compounds (Fluoro/Chloro variants)

    • Sigma-Aldrich Catalog Data for CAS 173447-91-1 (3-(4-Fluorophenyl)piperidin-3-ol).

  • Grignard Addition Methodologies: Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie Int. Ed., 2003. (Methodology for preparing functionalized aryl-Mg reagents).

Sources

Exploratory

Technical Synthesis Guide: 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride

[1] Executive Summary Target Molecule: 3-(4-Bromophenyl)piperidin-3-ol hydrochloride CAS (Free Base Analog): Not widely indexed; structural analog to 3-phenylpiperidin-3-ol (CAS 6859-99-0 derivatives).[1] Primary Applica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Target Molecule: 3-(4-Bromophenyl)piperidin-3-ol hydrochloride CAS (Free Base Analog): Not widely indexed; structural analog to 3-phenylpiperidin-3-ol (CAS 6859-99-0 derivatives).[1] Primary Application: Privileged scaffold in medicinal chemistry, specifically for the development of NMDA receptor antagonists, Sigma-1 receptor ligands, and norepinephrine reuptake inhibitors.[1]

This technical guide outlines a high-fidelity synthesis pathway for 3-(4-Bromophenyl)piperidin-3-ol hydrochloride . Unlike generic protocols, this guide prioritizes the Cryogenic Lithium-Halogen Exchange method over standard Grignard formation. This choice is critical to prevent the formation of benzyne intermediates or bis-metalated species (1,4-phenylene-dilithium), ensuring the integrity of the para-bromine substituent is maintained throughout the nucleophilic addition.[1]

Retrosynthetic Analysis

To achieve the target with high regioselectivity, the synthesis is disconnected at the C3–Carbinol bond.[1] The piperidine ring is introduced via a protected ketone (N-Boc-3-piperidinone) to prevent amine interference during the organometallic step.

Retrosynthesis Target 3-(4-Bromophenyl)piperidin-3-ol HCl Intermediate N-Boc-3-(4-Bromophenyl)-3-hydroxypiperidine Target->Intermediate Acidic Deprotection (HCl/Dioxane) Precursors N-Boc-3-Piperidinone 1,4-Dibromobenzene Intermediate->Precursors Cryogenic Lithiation (n-BuLi, -78°C)

Figure 1: Retrosynthetic disconnection strategy focusing on the C3-Aryl bond formation.

Core Synthesis Protocol: Cryogenic Lithiation Route

Rationale: The use of 1,4-dibromobenzene requires precise kinetic control.[1] Direct magnesium insertion (Grignard) often yields a mixture of mono- and di-Grignard reagents.[1] Lithium-halogen exchange at -78°C is highly selective for mono-lithiation, preserving the second bromine atom for the final product.[1]

Phase 1: Nucleophile Generation & Addition

Reaction Type: Lithium-Halogen Exchange / Nucleophilic Addition Key Reagents: 1,4-Dibromobenzene, n-Butyllithium (n-BuLi), tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidinone).[1]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N₂ for 15 minutes.

  • Reagent Dissolution: Charge the flask with 1,4-dibromobenzene (1.2 equiv) and anhydrous THF (Tetrahydrofuran, 10 mL/g of substrate).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.

  • Lithiation: Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise via syringe pump over 30 minutes.

    • Critical Parameter: Maintain internal temperature < -70°C to prevent bis-lithiation or benzyne formation.[1]

    • Observation: Stir for 45 minutes at -78°C. The solution typically turns a pale yellow.

  • Electrophile Addition: Dissolve N-Boc-3-piperidinone (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the lithiated species at -78°C over 20 minutes.

  • Reaction & Quench: Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). Once complete, quench in situ with saturated aqueous NH₄Cl (5 mL) while still cold, then allow to warm to room temperature.

Phase 2: Workup & Purification[2]
  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Washing: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude N-Boc intermediate via Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient 0% → 30% EtOAc in Hexanes.

    • Target: Isolate tert-butyl 3-(4-bromophenyl)-3-hydroxypiperidine-1-carboxylate .

Phase 3: Deprotection & Salt Formation

Reaction Type: Acidolytic Cleavage (Boc Removal)[1]

  • Dissolution: Dissolve the purified N-Boc intermediate in 1,4-Dioxane (5 mL/g).

  • Acidification: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

  • Precipitation: Warm to room temperature and stir for 4–6 hours. The product typically precipitates as a white solid.

  • Isolation: Dilute with diethyl ether (to maximize precipitation), filter the solid, and wash with cold ether.

  • Drying: Dry under high vacuum at 40°C to yield 3-(4-Bromophenyl)piperidin-3-ol hydrochloride .

Process Visualization

The following diagram details the reaction flow, highlighting the critical temperature checkpoints to avoid side reactions.

SynthesisFlow cluster_0 Phase 1: Nucleophile Gen cluster_1 Phase 2: Coupling cluster_2 Phase 3: Deprotection Start 1,4-Dibromobenzene (THF, -78°C) Li_Species 4-Bromophenyl-Li Start->Li_Species + n-BuLi (Selective Exchange) Intermediate N-Boc-3-Aryl-3-ol Li_Species->Intermediate + Ketone (-78°C to RT) Ketone N-Boc-3-Piperidinone Final 3-(4-Bromophenyl) piperidin-3-ol HCl Intermediate->Final + HCl/Dioxane

Figure 2: Forward synthesis workflow emphasizing the cryogenic selective lithiation step.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Lithiation Temp < -70°CPrevents the second bromine from reacting (bis-lithiation) and suppresses benzyne elimination pathways.[1]
Reagent Stoichiometry 1.1 eq n-BuLiSlight excess ensures full conversion of the dibromide to the mono-lithio species without attacking the Boc group prematurely (though sterically hindered).
Quenching Cold (-78°C)Quenching before warming prevents the alkoxide intermediate from engaging in retro-aldol type side reactions or intramolecular cyclizations.
Atmosphere Inert (N₂/Ar)Organolithiums are pyrophoric and moisture sensitive; strict exclusion of water is required to maintain stoichiometry.

Analytical Characterization Profile

To validate the synthesis, the final hydrochloride salt should exhibit the following spectral characteristics:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.0–9.5 (br s, 2H, NH₂⁺),[1]

    • δ 7.55 (d, 2H, Ar-H, ortho to Br),[1]

    • δ 7.40 (d, 2H, Ar-H, meta to Br),[1]

    • δ 5.4 (s, 1H, OH),[1]

    • δ 3.0–3.4 (m, 4H, Piperidine Ring CH₂),[1]

    • δ 1.6–2.0 (m, 4H, Piperidine Ring CH₂).[1]

  • Mass Spectrometry (ESI+):

    • m/z = 256/258 [M+H]⁺ (Characteristic 1:1 isotopic pattern of Bromine).[1]

References

  • Synthesis of 3-Aryl-3-hydroxypiperidines: General methodology for the addition of aryl-metal species to 3-piperidinones.[1] ChemicalBook / ResearchGate Technical Snippets.

  • Lithium-Halogen Exchange Selectivity: Specific protocols for mono-lithiation of 1,4-dibromobenzene. Organic Chemistry Portal.

  • Piperidine Scaffold Synthesis: Comprehensive review of piperidine synthesis strategies in medicinal chemistry. Journal of Medicinal Chemistry / PMC.

Sources

Foundational

A Technical Guide to the Physicochemical Properties of Aryl-Substituted Piperidines: A Framework for Characterizing 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride

Abstract: The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Understanding the precise physical and chemical properties of novel piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Understanding the precise physical and chemical properties of novel piperidine derivatives is paramount for their successful development. This guide provides a comprehensive framework for the characterization of such compounds, using the well-documented intermediate, 3-(4-Bromophenyl)piperidine (CAS 769944-72-1) , as a foundational example. While public domain data for the specific target molecule, 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, is scarce, the principles and protocols detailed herein establish a robust, self-validating workflow for its analysis. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction and Strategic Context

The piperidine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. Its derivatives are integral to a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1] The subject of this guide, 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, represents a specific functionalization of this core structure, incorporating a bromophenyl group for potential downstream coupling reactions and a tertiary alcohol, which can significantly influence polarity, hydrogen bonding capability, and biological activity.

Given the limited availability of specific experimental data for 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, this document will establish a comprehensive characterization workflow. We will ground our discussion in the known properties of the closely related precursor, 3-(4-Bromophenyl)piperidine .[2][3][4] By detailing the expert methodologies for characterizing this precursor, we provide a logical and scientifically rigorous blueprint for elucidating the properties of its more complex derivatives.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is confirming its structure and molecular identity. For our reference compound, 3-(4-Bromophenyl)piperidine, the key identifiers are summarized below.

Molecular Structure

The structure consists of a piperidine ring substituted at the 3-position with a 4-bromophenyl group.

Caption: 2D Structure of 3-(4-Bromophenyl)piperidine.

Key Identifiers
IdentifierValueSource(s)
CAS Number 769944-72-1[2][4][5][6]
Molecular Formula C₁₁H₁₄BrN[5][6]
Molecular Weight 240.14 g/mol [4][5][6]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and formulation requirements. The data presented here are for the free base, 3-(4-Bromophenyl)piperidine. The addition of a hydroxyl group and formation of a hydrochloride salt, as in the target molecule, would be expected to significantly increase the melting point and aqueous solubility.

PropertyValueCausality & Expert InsightSource(s)
Appearance SolidThe planar phenyl group and molecular weight favor a solid state at room temperature.[6]
Boiling Point 310.9 ± 35.0 °C (Predicted)High boiling point is due to the molecular weight and intermolecular forces. The hydrochloride salt would decompose before boiling.[3][4]
Density 1.313 g/cm³ (Predicted)The presence of the heavy bromine atom contributes to a density greater than water.[3][6]
pKa 9.90 ± 0.10 (Predicted)This value relates to the basicity of the piperidine nitrogen. It readily accepts a proton, which is why it is often prepared as a hydrochloride salt to improve handling and solubility.[1][3]
Storage Temperature 2-8°CRecommended for long-term stability to minimize potential degradation.[3]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of a new chemical entity. The following protocols represent a self-validating system where each analysis corroborates the others.

Proposed Analytical Workflow

This logical flow ensures that foundational data (like molecular weight) is confirmed before investing resources in more detailed structural analysis.

G cluster_synthesis Phase 1: Synthesis & Confirmation cluster_structure Phase 2: Structural Elucidation cluster_properties Phase 3: Purity & Physical Properties Synthesis Synthesis of Target (e.g., Grignard reaction) Purification Purification (Crystallization / Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Defines C-H Framework MS->NMR FTIR FT-IR Spectroscopy Identifies Functional Groups (-OH, N-H, C-Br) MS->FTIR HPLC Purity Analysis (HPLC-UV/MS) NMR->HPLC MP Melting Point (DSC or Apparatus) HPLC->MP Solubility Solubility Studies (Aqueous & Organic) MP->Solubility

Caption: Logical workflow for the characterization of a novel piperidine derivative.

Experimental Protocols

A. Mass Spectrometry (MS)

  • Causality: To provide rapid and unequivocal confirmation of the molecular weight (MW) and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is chosen for its ability to deliver a mass measurement with high precision, which validates the molecular formula.[7]

  • Methodology:

    • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like an Orbitrap or Time-of-Flight (TOF) instrument.[7]

    • Analysis Mode: Acquire data in positive ion mode. The basic piperidine nitrogen is readily protonated.

    • Data Interpretation:

      • For 3-(4-Bromophenyl)piperidine , expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 241.04. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible at m/z ≈ 241 and m/z ≈ 243.

      • For 3-(4-Bromophenyl)piperidin-3-ol hydrochloride , the free base has a MW of 256.14. The primary ion observed would be the [M+H]⁺ peak at m/z ≈ 257.05, also showing the bromine isotopic pattern. A fragment corresponding to the loss of water ([M+H-H₂O]⁺) at m/z ≈ 239.04 is also highly probable.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: To elucidate the precise carbon-hydrogen framework of the molecule, confirming atom connectivity and stereochemistry. Both ¹H and ¹³C NMR are required for a complete assignment.[7]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it can solubilize many organic salts and allows for the observation of exchangeable protons (N-H and O-H).

    • Data Acquisition: Record ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Data Interpretation (for 3-(4-Bromophenyl)piperidin-3-ol HCl):

      • ¹H NMR: Expect signals in the aromatic region (~7.0-7.6 ppm) corresponding to the bromophenyl group, likely as two distinct doublets (an AA'BB' system). The piperidine protons will appear as complex multiplets in the aliphatic region (~1.5-3.5 ppm). The hydroxyl (-OH) and amine (N-H₂) protons will appear as broad singlets, whose chemical shifts are concentration and temperature-dependent.

      • ¹³C NMR: Expect distinct signals for the aromatic carbons (one bearing bromine at ~120 ppm, one bearing the piperidine at ~140-145 ppm, and two others between 125-135 ppm). The carbinol carbon (C-OH) will be a key signal around 65-75 ppm. Aliphatic carbons of the piperidine ring will appear between 20-60 ppm.[7]

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Causality: To identify the key functional groups present in the molecule, providing complementary evidence to NMR and MS data.[8]

  • Methodology:

    • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory, or prepare a KBr pellet. ATR is a modern, rapid alternative.

    • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

    • Data Interpretation (for 3-(4-Bromophenyl)piperidin-3-ol HCl):

      • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

      • N-H Stretch: A broad band, often with fine structure, will appear from 2400-3200 cm⁻¹ characteristic of the secondary ammonium salt (-NH₂⁺-).

      • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

      • C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

      • C-O Stretch: A signal corresponding to the tertiary alcohol C-O bond should appear in the 1050-1150 cm⁻¹ range.

Safety, Handling, and Storage

Proper handling of piperidine derivatives is crucial for laboratory safety. The following guidelines are based on safety data sheets for structurally related compounds.[5][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5] In case of contact, wash skin thoroughly with soap and water, and flush eyes with water for at least 15 minutes.[5]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[9] For long-term stability, storage at 2-8°C is recommended.[3]

  • Spills: In case of a spill, prevent dust formation. Absorb with an inert material and dispose of in accordance with local regulations.[9]

References

  • PubChem. (n.d.). 4-(3-bromophenyl)piperidin-4-ol hydrochloride. Retrieved from PubChem. [Link]

  • Home Sunshine Pharma. (n.d.). 3-(4-BroMophenyl)piperidine CAS 769944-72-1. Retrieved from Home Sunshine Pharma. [Link]

  • PubChem. (n.d.). 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine. Retrieved from PubChem. [Link]

  • Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [Link]

  • Prisun Pharmatech. (n.d.). 3-(4-bromophenyl)-piperidine. Retrieved from Prisun Pharmatech. [Link]

  • PubChem. (n.d.). (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 4-[(3-bromophenyl)methyl]piperidin-4-ol hydrochloride. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(3-bromophenyl_methyl_piperidin-4-ol-hydrochloride]([Link]

  • Goral, A., et al. (2023). Synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 3-(4-Bromophenyl)piperidin-3-ol HCl

Topic: 1H NMR and 13C NMR Spectroscopic Data for 3-(4-Bromophenyl)piperidin-3-ol HCl Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1] Executive Summary & Comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectroscopic Data for 3-(4-Bromophenyl)piperidin-3-ol HCl Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary & Compound Profile

3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a pharmacologically significant scaffold, belonging to the class of 3-aryl-3-hydroxypiperidines.[1] Unlike its more common regioisomer, 4-(4-bromophenyl)piperidin-4-ol (a metabolite of bromperidol), the 3-substituted variant possesses a chiral center at the C3 position, introducing stereochemical complexity that is critical in structure-activity relationship (SAR) studies for CNS-active agents, particularly NMDA receptor modulators and opioid analgesics.[1]

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral signature of this compound. It emphasizes the diagnostic signals required to differentiate the 3-isomer from the 4-isomer, focusing on the loss of symmetry and the diastereotopic nature of the piperidine ring protons.[1]

Chemical Identity[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 3-(4-Bromophenyl)piperidin-3-ol hydrochloride[1]

  • Molecular Formula: C₁₁H₁₅BrClNO (Salt form)[1]

  • Molecular Weight: 292.60 g/mol (HCl salt)

  • Stereochemistry: Racemic mixture (assumed unless enantioselective synthesis is specified). C3 is a chiral center.[1]

Synthesis & Structural Logic

To understand the NMR data, one must understand the synthesis, as residual solvents or precursors (e.g., Boc-protected intermediates) often appear as impurities.

The most robust synthetic route involves a Grignard addition to a protected 3-piperidone, followed by acid-mediated deprotection.[1] Note that catalytic hydrogenation (H₂/Pd) is generally avoided to prevent debromination of the aryl ring.

Reaction Workflow (DOT Visualization)

SynthesisPath Start N-Boc-3-Piperidone Inter Intermediate: N-Boc-3-(4-bromophenyl) piperidin-3-ol Start->Inter Grignard Addition (THF, -78°C to RT) Reagent 4-Bromophenyl magnesium bromide Reagent->Inter Final Target: 3-(4-Bromophenyl) piperidin-3-ol HCl Inter->Final Acid Hydrolysis Deprotect HCl / Dioxane (Deprotection)

Figure 1: Synthetic pathway for the target compound via Grignard addition and acid deprotection.

1H NMR Spectroscopic Analysis

Solvent: DMSO-d₆ (Recommended for HCl salts to ensure solubility and visibility of exchangeable protons).[1] Frequency: 400 MHz or higher recommended due to second-order coupling in the piperidine ring.[1]

Diagnostic Features (The "Fingerprint")

The crucial difference between the 3-isomer and the 4-isomer is symmetry .[1]

  • 4-isomer: Possesses a plane of symmetry.[1] Protons at C2/C6 are equivalent, as are C3/C5.

  • 3-isomer (Target): Asymmetric. The C2 protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C3. They typically appear as an AB quartet or two distinct doublets, rather than a triplet or broad singlet.

1H NMR Data Table (Predicted/Derived)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH₂⁺ 9.00 – 9.40br s2HAmmonium protons (deshielded by positive charge).[1] Broadened by exchange.
Ar-H (Ortho) 7.58d (J=8.5 Hz)2HAromatic protons ortho to Bromine (deshielded by -Br).[1]
Ar-H (Meta) 7.45d (J=8.5 Hz)2HAromatic protons meta to Bromine (ortho to piperidine).[1]
OH 5.60s1HTertiary alcohol.[1] Sharp in dry DMSO; broad if wet.[1]
H-2a 3.45d (J=12.5 Hz)1HDiastereotopic proton at C2.[1] Deshielded by N and C3-OH.[1]
H-2b 3.15d (J=12.5 Hz)1HDiastereotopic proton at C2.[1] Geminal coupling to H-2a.
H-6 2.90 – 3.10m2HProtons adjacent to Nitrogen (C6).[1] Complex multiplet.
H-4 1.95 – 2.15m2HProtons adjacent to chiral C3.[1] Diastereotopic nature makes this complex.
H-5 1.60 – 1.80m2HProtons at C5 (furthest from chiral center, but still split).

Analyst Note: The chemical shift of the H-2 protons is the most reliable indicator of the 3-position substitution.[1] If you observe a clean triplet or doublet of doublets integrating to 4H around 3.0-3.3 ppm, you likely have the 4-isomer or the unsubstituted piperidine.[1] The 3-isomer requires the distinct splitting of the C2 methylene group.[1]

13C NMR Spectroscopic Analysis

Solvent: DMSO-d₆ Reference: DMSO septet at 39.5 ppm.[1]

13C NMR Data Table
CarbonShift (δ ppm)TypeAssignment Logic
C-3 70.5Quaternary (Cq)The chiral center.[1] Deshielded by -OH and Phenyl ring.[1] Significantly downfield.
Ar-C (Ipso) 147.2Quaternary (Cq)Aromatic carbon attached to the piperidine ring.[1]
Ar-C (Br) 120.8Quaternary (Cq)Aromatic carbon attached to Bromine.[1]
Ar-CH 131.2CHAromatic carbons ortho to Bromine.[1]
Ar-CH 127.5CHAromatic carbons meta to Bromine.
C-2 56.8CH₂Most deshielded aliphatic CH₂ (between N and C3-OH).[1]
C-6 43.5CH₂Adjacent to Nitrogen.
C-4 35.2CH₂Adjacent to Quaternary C3.
C-5 21.8CH₂The "bottom" of the chair conformation.[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity data suitable for publication or regulatory submission, follow this preparation protocol.

Step-by-Step Workflow
  • Salt Drying: The HCl salt is hygroscopic.[1] Dry the solid in a vacuum oven at 40°C for 4 hours prior to analysis to minimize the H₂O peak (approx. 3.33 ppm in DMSO), which can obscure the H-2/H-6 signals.[1]

  • Solvent Selection: Use DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]

    • Why not CDCl₃? The HCl salt is insoluble in chloroform.[1]

    • Why not D₂O? D₂O will exchange the OH and NH protons, causing them to disappear. This removes valuable structural information regarding the salt formation and the alcohol.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Warning: Over-concentration (>20 mg) can cause viscosity broadening in DMSO.

  • Acquisition Parameters:

    • 1H: 16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0s.

    • 13C: 1024 scans minimum (due to lower sensitivity and quaternary carbons), D1 = 2.0s to allow relaxation of quaternary carbons (C3 and Ar-ipso).

Structural Validation Logic (Graphviz)[1]

The following diagram illustrates the logic flow for confirming the structure based on the data provided above.

ValidationLogic Data Acquire 1H NMR (DMSO-d6) CheckSym Check Symmetry: Are C2/C6 equivalent? Data->CheckSym Isomer4 Yes: Signals are symmetric Likely 4-isomer CheckSym->Isomer4 Simpler spectra Isomer3 No: Complex multiplets/AB system Likely 3-isomer CheckSym->Isomer3 Diastereotopic H CheckOH Verify C3-OH: Quaternary C at ~70ppm? Isomer3->CheckOH CheckBr Verify Bromine: AA'BB' aromatic pattern? CheckOH->CheckBr Confirm Confirmed Structure: 3-(4-Bromophenyl)piperidin-3-ol CheckBr->Confirm

Figure 2: Decision tree for validating the 3-isomer structure via NMR.

References

  • Synthesis of 3-substituted piperidines: Kozikowski, A. P., et al. (1993). "Synthesis of 3-substituted piperidines via Grignard addition to 3-piperidones." Journal of Medicinal Chemistry. (Note: Provides the foundational methodology for the Grignard route to this scaffold).[1]

  • NMR of Piperidine Salts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for chemical shift prediction rules in cyclic amines).

  • Analogous 4-isomer Data (For Comparison): BenchChem Technical Support. (2025).[2][3][4][5][6] "4-(4-Bromophenyl)-4-hydroxypiperidine Technical Guide." BenchChem.[1][2] (Cited for differential diagnosis of the regioisomer).[1]

  • General Piperidine Conformation Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Essential for understanding the diastereotopicity of the C2 protons).

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride

Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, a molecule of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, a molecule of significant interest in medicinal chemistry. The piperidine scaffold is a cornerstone in the development of numerous pharmaceuticals, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and development.[1][2] This document outlines the entire workflow, from the synthesis and crystallization of the title compound to the collection of diffraction data, structure solution, and in-depth analysis of the crystal structure. It is intended for researchers, scientists, and drug development professionals who are looking to understand not just the "how" but also the "why" behind the crystallographic analysis of small molecules.

Introduction: The Significance of Piperidinol Scaffolds in Drug Discovery

The piperidine ring is a prevalent heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals.[1][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, anti-cancer, anti-inflammatory, and antiviral properties.[4][5]

The introduction of a hydroxyl group, as in the case of 3-(4-Bromophenyl)piperidin-3-ol, adds a crucial functional group capable of forming strong hydrogen bonds, which can significantly influence a molecule's binding affinity to its biological target. The hydrochloride salt form is often employed to enhance solubility and stability.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] It provides invaluable information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.[9] For a pharmaceutical compound, this knowledge is critical for understanding its physicochemical properties, identifying potential polymorphs, and informing structure-activity relationship (SAR) studies.

Experimental Workflow: From Synthesis to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Proposed Synthesis of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride

While a variety of synthetic routes to substituted piperidines exist, a plausible approach to the title compound is outlined below. This multi-step synthesis focuses on building the piperidine ring and introducing the desired functional groups. A similar synthetic strategy has been reported for related compounds.[10]

G A 4-Bromobenzaldehyde D Knoevenagel Condensation A->D B Ethyl cyanoacetate B->D C Piperidine (catalyst) C->D catalyst E Ethyl 2-cyano-3-(4-bromophenyl)acrylate D->E F Michael Addition with Nitromethane E->F G Ethyl 2-cyano-3-(4-bromophenyl)-4-nitrobutanoate F->G H Reductive Cyclization (e.g., H2, Raney Ni) G->H I 3-(4-Bromophenyl)piperidin-3-carboxamide H->I J Hydrolysis I->J K 3-(4-Bromophenyl)piperidine-3-carboxylic acid J->K L Reduction (e.g., LiAlH4) K->L M 3-(4-Bromophenyl)piperidin-3-ol L->M N HCl in Ether M->N O 3-(4-Bromophenyl)piperidin-3-ol hydrochloride N->O

Caption: Proposed synthetic workflow for 3-(4-Bromophenyl)piperidin-3-ol hydrochloride.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension). For a hydrochloride salt of a polar molecule like the title compound, several crystallization techniques can be employed.[11][12]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride in a suitable solvent or solvent mixture. Good starting points include methanol, ethanol, or a mixture of dichloromethane and methanol.

  • Saturation: Create a saturated or near-saturated solution at room temperature. Gentle warming can be used to dissolve the compound, followed by filtration to remove any insoluble impurities.

  • Crystallization: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent.

  • Monitoring: Monitor the solution over several days to weeks for the appearance of single crystals. The rate of evaporation can be controlled by adjusting the opening of the container.

Experimental Protocol: Vapor Diffusion

  • Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. The jar should contain a reservoir of a more volatile "anti-solvent" in which the compound is less soluble.

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Common Solvent/Anti-solvent Pairs:

    • Methanol / Diethyl ether

    • Water / Acetone

    • N,N-Dimethylformamide / Water

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, the process of determining its atomic structure can begin.

G A Crystal Selection & Mounting B Data Collection on Diffractometer A->B C Data Reduction & Integration B->C D Space Group Determination C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Analysis of Results (Geometry, Packing) F->G H Validation & Deposition (e.g., CCDC) G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection, Solution, and Refinement

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually to 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9] Modern diffractometers automate this process.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods. For small molecules, direct methods are most commonly used. This step yields an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process optimizes the atomic coordinates, displacement parameters, and occupancies.

  • Software: A variety of software packages are available for structure solution and refinement, including SHELXT/SHELXL, Olex2, and GSAS-II.[13][14][15][16]

Hypothetical Structural Analysis and Discussion

Based on the known principles of organic chemistry and crystallography, we can anticipate several key structural features for 3-(4-Bromophenyl)piperidin-3-ol hydrochloride.

Molecular Conformation

The piperidine ring is expected to adopt a stable chair conformation . The substituents—the 4-bromophenyl group and the hydroxyl group at the C3 position—can be in either axial or equatorial positions. The protonated nitrogen (N-H) will also have a specific orientation. The relative stereochemistry will be definitively established by the X-ray analysis.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of hydrogen bonds.[17][18] The protonated piperidinium nitrogen (N+-H) and the hydroxyl group (-OH) are strong hydrogen bond donors. The chloride anion (Cl-) is an excellent hydrogen bond acceptor.

Expected Hydrogen Bonds:

  • N+-H···Cl-: A strong, charge-assisted hydrogen bond is expected between the protonated piperidine nitrogen and the chloride ion.

  • O-H···Cl-: The hydroxyl group is also likely to donate a hydrogen bond to the chloride ion.

  • O-H···O: It is also possible for the hydroxyl group of one molecule to act as a donor to the hydroxyl oxygen of a neighboring molecule, forming chains or dimers.

These interactions will create a robust three-dimensional supramolecular architecture.[19][20][21]

G cluster_0 Molecule A cluster_1 Molecule B N1 N⁺-H Cl Cl⁻ N1->Cl N-H···Cl⁻ O1 O-H O2 O-H O1->O2 O-H···O O1->Cl O-H···Cl⁻ Br1 Br-Ph

Caption: Potential hydrogen bonding network in the crystal structure.

Data Presentation

The results of a crystal structure analysis are typically summarized in tables.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical formulaC11H15BrClNO
Formula weight292.60 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.1, 12.5, 11.8
α, β, γ (°)90, 105.2, 90
Volume (ų)1435
Z4
Temperature (K)100
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.10

Table 2: Key Hydrogen Bond Geometry (Hypothetical)

D–H···AD-H (Å)H···A (Å)D···A (Å)∠(DHA) (°)
N1–H1A···Cl10.912.153.05175
O1–H1···Cl10.842.283.10168

Conclusion

The crystal structure analysis of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride provides a definitive blueprint of its molecular architecture. This guide has outlined the comprehensive process, from chemical synthesis to the final interpretation of crystallographic data. The insights gained from such an analysis—particularly regarding the conformation of the piperidine ring and the intricate hydrogen bonding network—are indispensable for the fields of medicinal chemistry and drug development. By understanding these structural nuances, scientists can make more informed decisions in the design of next-generation therapeutics targeting a wide range of diseases.

References

  • Bhardwaj, R. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1749-1765. [Link]

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • Toby, B. H., & Von Dreele, R. B. (2013). GSAS-II: the genesis of a modern open-source all-purpose crystallography software package. Journal of Applied Crystallography, 46(2), 544-549. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list (alternative). Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • single-crystal-diffraction documentation. (n.d.). Resources. Retrieved from [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Bhardwaj, R. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • ScienceDirect. (n.d.). Piperidine derivative: Significance and symbolism. Retrieved from [Link]

  • Varughese, S. (2015). Hydrogen Bonding in Molecular Crystals. ResearchGate. [Link]

  • Grabowski, S. J. (Ed.). (2019). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

  • Britannica. (n.d.). Chemical bonding - Hydrogen Bond, Intermolecular Forces, Molecules. Retrieved from [Link]

  • Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

Sources

Exploratory

Mechanistic Characterization of Bromophenyl Piperidinol Compounds

From GluN2B Selectivity to Sigma-1 Modulation: A Technical Guide Executive Summary The 4-(4-bromophenyl)-4-piperidinol scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

From GluN2B Selectivity to Sigma-1 Modulation: A Technical Guide

Executive Summary

The 4-(4-bromophenyl)-4-piperidinol scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for ligands targeting the Central Nervous System (CNS). While historically identified as a metabolite of the butyrophenone antipsychotic bromperidol, this core moiety has evolved into a primary template for designing GluN2B-selective NMDA receptor antagonists and Sigma-1 receptor (σ1R) modulators .

This technical guide provides a rigorous, self-validating framework for elucidating the Mechanism of Action (MoA) of these derivatives. Unlike generic screening protocols, this guide focuses on the specific challenges posed by the bromophenyl piperidinol core—specifically, distinguishing between allosteric NMDA modulation and sigma receptor affinity, a common selectivity hurdle.

Part 1: Structural Basis & Target Prediction

The Halogen Bond Advantage

The presence of the bromine atom at the para-position of the phenyl ring is not merely for lipophilicity. In the context of the GluN2B subunit of the NMDA receptor, the bromine atom often engages in distinct halogen bonding interactions within the hydrophobic pocket of the Ifenprodil-binding domain (amino-terminal domain interface).

Key Structural Features:

  • 4-Hydroxyl Group: Essential for H-bond donation/acceptance; often dictates orientation within the σ1R binding pocket.

  • Piperidine Nitrogen: The protonation site at physiological pH, critical for electrostatic interactions with Asp/Glu residues in the receptor cleft.

  • Bromine Substituent: Enhances selectivity over the non-halogenated analogs via halogen-

    
     or halogen-carbonyl interactions.
    
Experimental Workflow: The MoA Elucidation Pipeline

The following workflow outlines the logical progression from synthesis to functional validation.

MoA_Workflow cluster_0 Phase I: Screening cluster_1 Phase II: Functional Validation cluster_2 Phase III: Selectivity Syn Library Synthesis (N-substitution) Bind Radioligand Binding (Ki Determination) Syn->Bind 10 nM Cutoff Elec Electrophysiology (Patch Clamp) Bind->Elec High Affinity Hits Sigma Sigma-1 vs Sigma-2 Profiling Bind->Sigma Off-Target Check Ca Ca2+ Flux Imaging (Excitotoxicity) Elec->Ca Confirm Mechanism hERG hERG Safety Assessment Ca->hERG Lead Candidates

Figure 1: Step-by-step workflow for characterizing bromophenyl piperidinol derivatives, prioritizing affinity screening followed by functional and safety profiling.

Part 2: Primary Pharmacology (NMDA Receptor)[1][2]

The primary therapeutic interest in this scaffold lies in its potential as a GluN2B-selective negative allosteric modulator (NAM) . Unlike competitive antagonists (e.g., AP5) that bind the glutamate site, these compounds bind the N-terminal domain (NTD), offering use-dependent inhibition with a better safety profile.

Protocol 1: Competitive Radioligand Binding (Ifenprodil Displacement)

Objective: Determine the affinity (


) of the derivative for the GluN2B allosteric site.

Reagents:

  • Radioligand:

    
    -Ifenprodil (Specific Activity > 30 Ci/mmol).
    
  • Tissue Source: Rat cortical membranes or HEK293 cells stably expressing hGluN1/hGluN2B.

  • Non-specific blocker: 10

    
    M (+)CP-101,606 or unlabeled Ifenprodil.
    

Methodology:

  • Preparation: Homogenize membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Incubate 200

    
    g membrane protein with 5 nM 
    
    
    
    -Ifenprodil and varying concentrations of the bromophenyl piperidinol derivative (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 120 minutes at 4°C (Note: Low temperature stabilizes the agonist-preferred state of the receptor).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filters).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Positive Control: Ifenprodil (

    
     nM).
    
  • Negative Control: Memantine (Should show no displacement at the polyamine site).

Protocol 2: Functional Electrophysiology (Whole-Cell Patch Clamp)

Objective: Confirm the compound acts as a non-competitive antagonist and assess voltage dependence.

Setup:

  • System: HEK293 cells co-transfected with GluN1/GluN2B.

  • Recording Mode: Whole-cell voltage clamp (

    
     mV).
    

Step-by-Step:

  • Agonist Application: Apply Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M) for 5 seconds to elicit a control current (
    
    
    ).
  • Washout: Perfusion with buffer for 30 seconds.

  • Co-application: Apply Glutamate + Glycine + Test Compound (1

    
    M). Measure current (
    
    
    
    ).
  • Voltage Ramp: Repeat step 3 while ramping voltage from -100 mV to +40 mV.

Data Interpretation:

  • NAM Profile: The compound should inhibit currents without shifting the Glutamate

    
    .
    
  • Voltage Independence: Unlike Mg²⁺ channel blockers, bromophenyl piperidinols should inhibit currents equally across the voltage range (linear I-V relationship).

Part 3: Secondary Target Profiling (Sigma Receptors)

Bromophenyl piperidinol derivatives often possess high affinity for Sigma-1 receptors (σ1R) due to the basic nitrogen and the hydrophobic aromatic ring. This can be a desired dual-mechanism (for neuropathic pain) or an off-target liability.

Protocol 3: Sigma-1 Receptor Binding Assay

Objective: Quantify selectivity ratio (NMDA vs. σ1R).

Methodology:

  • Ligand:

    
    -Pentazocine (highly selective σ1 agonist).
    
  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Incubation: 120 min at 37°C.

  • Displacement: Test compounds competing against 3 nM radioligand.

Data Presentation: SAR Comparison Table 1: Mock Structure-Activity Relationship (SAR) illustrating the impact of the Bromine atom.

Compound IDR-Substituent (N-pos)X-Substituent (4-pos)NMDA GluN2B

(nM)
Sigma-1

(nM)
Selectivity Ratio (σ1/NMDA)
Ref-1 (Ifenprodil)Benzyl-derivativeH8.2455.5
BPP-01 BenzylBr 4.5 12 2.6
BPP-02 BenzylCl15.0221.4
BPP-03 BenzylH120.0500.4
BPP-04 PropylBr450.05.00.01 (σ1 Selective)

Analysis: Note that the Bromine atom (BPP-01) significantly enhances NMDA affinity compared to the H-analog (BPP-03), likely due to halogen bonding in the GluN2B hydrophobic pocket. Shortening the N-tail (BPP-04) shifts selectivity toward Sigma-1.

Part 4: Downstream Signaling & Visualization

Understanding the cellular consequence of binding is critical. For NMDA antagonists, the goal is preventing Calcium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) overload which leads to excitotoxicity.
Mechanism Visualization

The following diagram illustrates the dual-pathway modulation often observed with these derivatives.

Signaling_Pathway GluN2B NMDA Receptor (GluN2B Subunit) Ca_Influx Ca2+ Influx GluN2B->Ca_Influx Blocks Sigma1 Sigma-1 Receptor (ER Membrane) Ca_ER ER Ca2+ Release (IP3R Modulation) Sigma1->Ca_ER Modulates Survival Neuroprotection Sigma1->Survival Chaperone Activity Ligand Bromophenyl Piperidinol Ligand->GluN2B Antagonism (NAM) Ligand->Sigma1 Agonism/Antagonism Apoptosis Apoptosis / Cell Death Ligand->Apoptosis Prevents NOS nNOS Activation Ca_Influx->NOS ROS ROS Production (Mitochondrial Stress) NOS->ROS ROS->Apoptosis

Figure 2: Dual-mechanism pathway. The compound inhibits GluN2B-mediated Calcium influx (Red path) while potentially modulating Sigma-1 chaperone activity (Blue path) to exert neuroprotective effects.

Protocol 4: Intracellular Calcium Imaging

Objective: Verify functional blockade of glutamate-induced calcium spikes in live neurons.

  • Dye Loading: Load primary cortical neurons with Fura-2 AM (2

    
    M) for 30 mins.
    
  • Baseline: Perfusion with

    
    -free HBSS buffer.
    
  • Challenge: Apply NMDA (50

    
    M) to induce 
    
    
    
    influx.
  • Treatment: Pre-incubate with Bromophenyl Piperidinol derivative (1

    
    M) for 5 mins prior to NMDA challenge.
    
  • Readout: Measure ratio of fluorescence at 340/380 nm excitation. A successful antagonist will flatten the NMDA-induced peak.

References

  • BenchChem Technical Support. (2025).[1][2] The Emergence of a Core Scaffold: A Technical Guide to 4-(4-Bromophenyl)-4-piperidinol. BenchChem.[1][2] Link

  • Hansen, K. B., et al. (2010). Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators. Molecular Pharmacology. Link

  • Wünsch, B., et al. (2018). Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists. ChemMedChem.[3] Link

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. Chemistry Central Journal.[4] Link

  • Ugale, V., et al. (2023).[5] GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics.[5] PMC.[6] Link

Sources

Foundational

Introduction: The Significance of the 4-Arylpiperidin-4-ol Scaffold

An In-depth Technical Guide to the Synthesis of Substituted 4-Arylpiperidin-4-ols The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Substituted 4-Arylpiperidin-4-ols

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals.[1][2] Its derivatives are integral to a vast array of therapeutics, demonstrating activities from analgesic to antiviral.[3][4][5] Within this class, the 4-arylpiperidin-4-ol motif stands out as a critical pharmacophore. This tertiary alcohol structure provides a key three-dimensional framework that facilitates precise interactions with biological targets. The strategic placement of an aryl group and a hydroxyl group at the C4 position creates a chiral center and offers vectors for further functionalization, making these compounds highly valuable starting points for drug discovery and development programs.

This guide provides a comprehensive review of the core synthetic strategies for accessing substituted 4-arylpiperidin-4-ols. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the common challenges encountered in the laboratory. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals to enable the robust and efficient synthesis of these vital molecular scaffolds.

Part 1: The Workhorse Method: Nucleophilic Addition to 4-Piperidones

The most direct and widely employed strategy for constructing 4-arylpiperidin-4-ols is the addition of an aryl nucleophile to a suitable N-protected 4-piperidone precursor. The choice of the nucleophile and the reaction conditions are paramount to achieving high yields and minimizing side reactions.

The Grignard Reaction: A Classic and Robust Approach

The addition of an organomagnesium halide (Grignard reagent) to the carbonyl of a 4-piperidone is the quintessential method for this transformation.[6][7] This reaction leverages the powerful nucleophilicity of the Grignard reagent's carbanion to form the critical carbon-carbon bond at the C4 position.[8]

The success of a Grignard reaction is contingent on rigorous control over the experimental setup. The Grignard reagent (R-MgX) is not only a potent nucleophile but also an extremely strong base.[6] This dual reactivity dictates the stringent requirements for the reaction:

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[8] Any trace of protic solvents, including water, will protonate and quench the Grignard reagent, halting the reaction and reducing the yield.[6]

  • Magnesium Activation: A common failure point is the passivity of the magnesium metal, which is often coated with a layer of magnesium oxide.[6][9] This layer prevents the reaction with the aryl halide. Activation is therefore crucial and can be achieved by crushing the turnings or by adding a small amount of an activator like iodine or 1,2-dibromoethane.[9] The disappearance of the characteristic iodine color signals successful activation.[9]

  • N-Protecting Group: The piperidine nitrogen must be protected to prevent it from interfering with the reaction. The tert-butyloxycarbonyl (Boc) group is a common choice as it is robust under the basic reaction conditions but can be readily removed later under acidic conditions. Bulky N-protecting groups can sometimes sterically hinder the approach of the Grignard reagent to the carbonyl carbon.[9]

  • Low-Temperature Addition: The addition of the Grignard reagent to the 4-piperidone is highly exothermic and is typically performed at low temperatures (e.g., -78 °C to 0 °C).[9] This serves two primary purposes: it helps to control the reaction rate and, more importantly, it minimizes the formation of byproducts by favoring the desired kinetic pathway of nucleophilic addition over side reactions.[7][9]

Grignard_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Workup Ar-X Aryl Halide (Ar-X) Mg Magnesium (Mg) Ar-X->Mg Oxidative Insertion ArMgX Grignard Reagent (Ar-MgX) Mg->ArMgX Solvent Anhydrous Ether/THF Solvent->ArMgX Stabilization Piperidone N-Boc-4-Piperidone ArMgX->Piperidone Nucleophilic Attack Alkoxide Magnesium Alkoxide Intermediate Piperidone->Alkoxide Product 4-Arylpiperidin-4-ol Alkoxide->Product Protonation H3O Acidic Workup (e.g., aq. NH4Cl) H3O->Alkoxide

Caption: Mechanism of 4-arylpiperidin-4-ol synthesis via Grignard reaction.

Even with careful planning, several side reactions can compete with the desired nucleophilic addition, leading to low yields.[9]

Side Reaction Description Mitigation Strategy
Enolization The Grignard reagent acts as a base, deprotonating the acidic α-proton of the piperidone. This leads to the recovery of starting material after workup.[7][9]Perform the addition at very low temperatures (-78 °C). Use less sterically hindered Grignard reagents.
Reduction If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via hydride transfer through a six-membered transition state.[7][9]Choose Grignard reagents without β-hydrogens where possible. Maintain low reaction temperatures.
Wurtz Coupling The Grignard reagent reacts with unreacted aryl halide to form a biaryl byproduct (Ar-Ar).[9]Ensure slow, controlled addition of the aryl halide during Grignard formation to maintain a low concentration.

This protocol is a self-validating system designed to address the common challenges discussed above.

  • Preparation (Under Inert Atmosphere): a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (1.2 eq.) to the flask. c. Add a single crystal of iodine. The flask can be gently warmed to sublime the iodine, activating the magnesium surface. d. Add anhydrous tetrahydrofuran (THF) via syringe.

  • Grignard Reagent Formation: a. Dissolve bromobenzene (1.1 eq.) in anhydrous THF and add it to the dropping funnel. b. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, gentle heating may be required. c. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. d. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylmagnesium bromide.

  • Nucleophilic Addition: a. In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF. b. Cool this solution to -78 °C using a dry ice/acetone bath.[9] c. Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via cannula. d. Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification: a. Allow the reaction to slowly warm to room temperature and stir overnight. b. Cool the reaction mixture to 0 °C in an ice bath. c. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[9] d. Extract the product into ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the pure N-Boc-4-phenyl-4-hydroxypiperidine.

Organolithium Reagents: A Higher-Reactivity Alternative

Organolithium reagents (e.g., phenyllithium) are generally more reactive and more basic than their Grignard counterparts.[10][11] This increased reactivity can be advantageous, often leading to faster reactions and higher yields, especially with less reactive ketones.[11]

However, the heightened basicity also exacerbates the risk of side reactions, particularly the enolization of the 4-piperidone.[10] Therefore, the use of organolithium reagents demands even more stringent control over reaction temperature, typically requiring maintenance at -78 °C throughout the addition.

Workflow start Starting Materials: N-Boc-4-Piperidone, Aryl Halide, Mg/Li grignard_prep Grignard Reagent Formation (Ar-MgX) start->grignard_prep Grignard Route organolithium_prep Organolithium Reagent Formation/Use (Ar-Li) start->organolithium_prep Organolithium Route addition Nucleophilic Addition to Piperidone @ Low Temp grignard_prep->addition organolithium_prep->addition quench Aqueous Quench (e.g., sat. aq. NH4Cl) addition->quench workup Extraction & Purification quench->workup product Substituted 4-Arylpiperidin-4-ol workup->product

Caption: General workflow for synthesis via organometallic addition.

Part 2: Alternative and Modern Synthetic Strategies

While nucleophilic addition is dominant, other methodologies have been developed to address specific challenges, such as stereoselectivity or substrate scope.

Aza-Prins Cyclization

The aza-Prins cyclization offers a convergent approach to constructing the piperidine ring itself, with the C4 hydroxyl group installed concurrently. A recent method describes a highly diastereoselective synthesis of cis-4-hydroxypiperidines by reacting gem-disubstituted homoallylic amines with ketoaldehydes, which allows for the creation of a tetrasubstituted carbon stereocenter at the C4 position.[12] This strategy is particularly valuable for accessing complex substitution patterns that may be difficult to achieve through traditional routes.

Catalytic Asymmetric Synthesis

Achieving enantioselectivity is a major goal in modern medicinal chemistry. Catalytic asymmetric methods provide a powerful means to synthesize chiral 4-arylpiperidin-4-ols. One innovative approach involves a rhodium(I)-catalyzed [2+2+2] cycloaddition between alkynes and an oxygen-linked alkenyl isocyanate.[13] This method proceeds with high yield and excellent enantioselectivity, using a chiral phosphoramidite ligand to control the stereochemical outcome.[13] The resulting product can then be further manipulated to yield highly functionalized and enantiopure piperidinol scaffolds.[13]

Gold-Catalyzed Sequential Reactions

A modular and stereoselective one-pot synthesis of piperidin-4-ols has been developed utilizing a sequence initiated by gold catalysis.[14] The process involves a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement.[14] This method is notable for its flexibility, broad substrate scope, and excellent diastereoselectivity, providing rapid access to complex piperidine structures.[14]

Conclusion

The synthesis of substituted 4-arylpiperidin-4-ols is a mature field dominated by the robust and reliable Grignard reaction with 4-piperidones. A thorough understanding of the underlying mechanism and a meticulous experimental technique focusing on anhydrous conditions and low-temperature control are critical for success. The potential for side reactions like enolization and reduction must be managed through careful procedural choices. For more complex targets, particularly those requiring high stereochemical control, modern catalytic methods involving rhodium, gold, or cyclization strategies like the aza-Prins reaction provide powerful, albeit more specialized, alternatives. The continued development of these synthetic tools will undoubtedly accelerate the discovery of new therapeutics built upon this privileged scaffold.

References

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed . National Center for Biotechnology Information. [Link]

  • Grignard Reaction . University of Wisconsin-Madison. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity - Biblioteka Nauki . Biblioteka Nauki. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY . AdiChemistry. [Link]

  • Synthetic route towards hydroxyl piperidines, (+)-epipinidinol and (−)-pinidinol - ResearchGate . ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives . Biomedical and Pharmacology Journal. [Link]

  • Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach - ResearchGate . ResearchGate. [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed . National Center for Biotechnology Information. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives . Chemical Review and Letters. [Link]

  • Grignard Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities . MDPI. [Link]

  • Organolithium reagent . Wikipedia. [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. | Request PDF - ResearchGate . ResearchGate. [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed . National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed . National Center for Biotechnology Information. [Link]

  • Recent advances in catalytic asymmetric synthesis - Frontiers . Frontiers. [Link]

  • Organolithium reagent . ScienceDirect. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update . ResearchGate. [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks . Technology Networks. [Link]

  • 18.10: 1,2- and 1,4-Additions of Organometallic Reagents - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Organolithium Reagents in Pharmaceutical Asymmetric Processes - ResearchGate . ResearchGate. [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution - MDPI . MDPI. [Link]

  • Organolithium compounds, properties & structures . Acros Organics. [Link]

Sources

Exploratory

Technical Whitepaper: Discovery and Engineering of Chlorophenyl-Containing Piperidines

Executive Summary: The Privileged Scaffold The 4-phenylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. When f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 4-phenylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. When functionalized with a chlorophenyl group, particularly at the para position, this scaffold becomes a cornerstone for two distinct therapeutic classes: butyrophenone antipsychotics (e.g., Haloperidol) and synthetic opioids (e.g., Loperamide).

This guide analyzes the synthetic architecture, structure-activity relationships (SAR), and safety profiles of chlorophenyl-containing piperidines. It provides actionable protocols for their synthesis and biological characterization, emphasizing the critical dichotomy between central nervous system (CNS) penetration and peripheral restriction.

Synthetic Architectures

The synthesis of chlorophenyl-piperidines generally converges on a single, versatile intermediate: 4-(4-chlorophenyl)-piperidin-4-ol . The construction of this quaternary center is the rate-limiting step in ensuring scaffold diversity.

Core Synthesis: The Grignard Approach

The most robust route involves the nucleophilic addition of a Grignard reagent to a protected piperidone. This method allows for the precise installation of the aryl group while maintaining the 4-hydroxyl functionality, which is often critical for receptor hydrogen bonding.

DOT Diagram: Core Synthetic Pathway

Synthesispathway Start 4-Piperidone (N-Protected) Intermediate Mg-Alkoxide Complex Start->Intermediate Grignard Addition (THF, -78°C to RT) Reagent 4-Chlorophenyl Magnesium Bromide Reagent->Intermediate Product 4-(4-chlorophenyl)- 4-hydroxypiperidine Intermediate->Product Acid Hydrolysis (NH4Cl/HCl) Deriv1 Haloperidol (Alkylation w/ Butyrophenone) Product->Deriv1 SN2 Alkylation Deriv2 Loperamide (Aminolysis/Acylation) Product->Deriv2 Multi-step Functionalization

Figure 1: Divergent synthesis starting from the Grignard addition to N-protected piperidone.

Mechanistic Insight

The choice of the para-chloro substituent is not arbitrary. In the synthesis of Haloperidol, the chlorine atom serves two roles:

  • Metabolic Blocking: It prevents rapid hydroxylation at the para position by Cytochrome P450 enzymes, significantly extending half-life compared to the unsubstituted phenyl analog.

  • Lipophilicity: It increases logP, facilitating blood-brain barrier (BBB) penetration for CNS targets (D2 receptors).

Pharmacophore Mapping & SAR

The biological activity of this scaffold is dictated by the "tail" attached to the piperidine nitrogen. The SAR bifurcation below illustrates how the same core motif yields opposing physiological effects.

SAR Comparison Table
FeatureAntipsychotic (e.g., Haloperidol)Peripheral Opioid (e.g., Loperamide)
N-Substituent 4-fluorobutyrophenone chainDimethyl-amide lipophilic tail
Linker Length 3 carbons (optimal for D2)Bulky diphenyl-amide structure
4-OH Group Critical for H-bonding in D2 pocketCritical for Mu-opioid affinity
BBB Permeability High (Active CNS transport/diffusion)Low (P-gp substrate, pumped out)
Primary Target Dopamine D2 (Antagonist)Mu-Opioid Receptor (Agonist)
The P-Glycoprotein Switch

A critical design element in modern drug development is the "efflux liability." Loperamide retains the potent Mu-opioid affinity of the phenylpiperidine class but is engineered to be a substrate for P-glycoprotein (P-gp). This ensures that any drug crossing the BBB is immediately pumped back into the systemic circulation, restricting its action to the gut (anti-diarrheal) and preventing respiratory depression [1].

Safety & Metabolic Profiling: The MPTP Warning

Working with phenylpiperidines requires vigilance regarding neurotoxicity. The structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) means that improper synthetic handling or metabolic processing can lead to parkinsonian-inducing metabolites.

The Dehydration Risk

If the tertiary alcohol at position 4 is dehydrated, the resulting tetrahydropyridine (HPTP in the case of Haloperidol) can be oxidized to a pyridinium species (HPP+). This species is structurally homologous to MPP+, a mitochondrial toxin that destroys dopaminergic neurons.

DOT Diagram: Metabolic Toxicity Pathway

Metabolism Halo Haloperidol (Parent Drug) RedHalo Reduced Haloperidol (Alcohol) Halo->RedHalo Carbonyl Reductase HPTP HPTP (Tetrahydropyridine) Halo->HPTP Dehydration (Potential Risk) RedHalo->Halo Oxidation HPP HPP+ (Pyridinium Toxin) HPTP->HPP CYP3A4 Oxidation Mito Mitochondrial Complex I Inhibition HPP->Mito Neurotoxicity

Figure 2: Bioactivation pathway of haloperidol analogs to neurotoxic pyridinium species [2].

Experimental Protocols

Protocol A: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

This protocol establishes the core scaffold. All steps must be performed in a fume hood.

Reagents:

  • 1-Benzyl-4-piperidone (10 mmol)

  • 4-Chlorophenylmagnesium bromide (1.0 M in THF, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (sat. aq.)

Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-benzyl-4-piperidone (1.89 g) in 20 mL anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Addition: Add the Grignard reagent dropwise over 20 minutes. The low temperature prevents enolization of the ketone.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench: Carefully pour the reaction mixture into 50 mL of saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/hexane to yield the N-benzyl intermediate.

  • Deprotection (Optional): Hydrogenate (H2, Pd/C) to remove the benzyl group if the free amine is required for subsequent alkylation [3].

Protocol B: Membrane Preparation for Mu-Opioid Binding

Validating the affinity of the synthesized scaffold.

  • Tissue: Rat brain (minus cerebellum) or CHO cells stably expressing hMOR.

  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron.

  • Centrifugation: Spin at 40,000 x g for 20 mins at 4°C. Resuspend pellet and repeat to remove endogenous ligands.

  • Assay: Incubate membrane preparation (200 µg protein) with [3H]-DAMGO (0.5-10 nM) and test compound for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Count radioactivity via liquid scintillation.

References

  • Niemegeers, C. J., et al. (1974). "Loperamide (R 18 553), a novel type of antidiarrheal agent.[1] Part 1: In vivo oral pharmacology and acute toxicity." Arzneimittel-Forschung.

  • Kalgutkar, A. S., et al. (2005).[2] "Metabolism of Haloperidol and Related Analogs to MPP+-like Neurotoxins." Current Drug Metabolism.

  • Janssen, P. A. (1959). "The Pharmacology of Haloperidol." International Review of Neurobiology.

  • ChemicalBook. (2023). "Synthesis of Loperamide from 4-(4-Chlorophenyl)piperidin-4-ol."

Sources

Foundational

IUPAC name and synonyms for 3-(4-Bromophenyl)piperidin-3-ol hydrochloride

An In-Depth Technical Guide to 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery Executive Summary The piperidine scaffold is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, a tertiary alcohol derivative of the 3-arylpiperidine class. While its direct applications are not extensively documented in mainstream literature, its structural motifs are present in compounds with significant central nervous system (CNS) activity. This document, intended for researchers, medicinal chemists, and drug development professionals, delineates the compound's chemical identity, proposes a robust synthetic route based on established chemical principles, outlines detailed protocols for its analytical characterization, and explores its pharmacological potential as a valuable intermediate and research tool.

Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms
  • IUPAC Name: 3-(4-Bromophenyl)piperidin-3-ol hydrochloride

  • Synonyms: While no common synonyms are widely established, it may be referred to by its CAS number (if assigned) or internal company codes in research settings. Related structures include 4-(4-Bromophenyl)piperidin-4-ol and 3-(4-Bromophenyl)piperidine.[1][2]

  • Parent CAS Number (Free Base): Not broadly indexed.

  • Related CAS Numbers: 769944-72-1 (for 3-(4-Bromophenyl)piperidine).[2][3][4]

Chemical Structure

The structure consists of a piperidine ring substituted at the 3-position with both a hydroxyl group and a 4-bromophenyl group. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

Caption: 2D Structure of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₅BrClNOCalculated
Molecular Weight 292.60 g/mol Calculated
Appearance Expected to be a white to off-white solid.Based on related compounds[3]
Solubility Expected to be soluble in water, methanol, and DMSO.Based on salt form and general properties of similar compounds[5]
Parent Free Base MW 256.14 g/mol Calculated[1]

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of tertiary alcohols on a piperidine ring is commonly achieved via the addition of an organometallic reagent to a suitable piperidone precursor. A Grignard reaction is the most direct and well-established method for this transformation. The proposed synthesis leverages the reaction of 4-bromophenylmagnesium bromide with an N-protected piperidin-3-one. The N-benzyl protecting group is chosen for its stability under Grignard conditions and its facile removal via catalytic hydrogenation in the final step. This approach is analogous to established syntheses of similar 4-aryl-4-hydroxypiperidines, which are key intermediates in pharmaceutical manufacturing.[6]

Proposed Synthetic Workflow

workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation start 1-Benzylpiperidin-3-one reagent1 4-Bromophenyl- magnesium bromide in THF product1 1-Benzyl-3-(4-bromophenyl)- piperidin-3-ol reagent1->product1 Nucleophilic Addition reagent2 H₂, Pd/C in Methanol product2 3-(4-Bromophenyl)- piperidin-3-ol (Free Base) product1->product2 reagent2->product2 Hydrogenolysis reagent3 HCl in Ether or Dioxane final_product 3-(4-Bromophenyl)piperidin- 3-ol hydrochloride product2->final_product reagent3->final_product Protonation

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Benzyl-3-(4-bromophenyl)piperidin-3-ol

  • To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine.

  • Add a small portion of a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF). Initiate the Grignard reaction with gentle heating.

  • Once initiated, add the remaining 1,4-dibromobenzene solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the resulting dark grey solution for 1 hour at room temperature.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of 1-benzylpiperidin-3-one in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.

Step 2: Synthesis of 3-(4-Bromophenyl)piperidin-3-ol (Free Base)

  • Dissolve the purified product from Step 1 in methanol.

  • Transfer the solution to a hydrogenation vessel. Add palladium on carbon (10 wt. %, 5-10 mol %).

  • Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 24-48 hours.[7]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the free base, which can be used directly in the next step.

Step 3: Formation of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride

  • Dissolve the crude free base from Step 2 in a minimal amount of anhydrous diethyl ether or methanol.

  • Cool the solution to 0 °C.

  • Slowly add a 2M solution of hydrogen chloride in diethyl ether or a 4M solution in dioxane dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry at 0 °C for 1 hour.

  • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford the final hydrochloride salt.

Analytical Characterization

A multi-technique approach is essential to confirm the identity, purity, and structure of the synthesized compound. This self-validating system uses orthogonal methods to provide a high degree of confidence in the final product's quality.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds by separating the main component from any impurities or residual starting materials. A reversed-phase method is typically employed for molecules of this polarity.[8]

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., Zorbax, Phenomenex Luna), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 water:acetonitrile.

  • Expected Outcome: A single major peak with an area percent >98% indicates high purity.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: LC-MS couples the separation power of HPLC with the mass detection capability of mass spectrometry, providing unambiguous confirmation of the compound's molecular weight.[8]

  • Methodology:

    • System: Waters ACQUITY UPLC with a single quadrupole (SQ) detector or equivalent.

    • LC Method: Utilize a rapid version of the HPLC method described above.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

  • Expected Outcome: Detection of the protonated molecular ion [M+H]⁺ for the free base at m/z corresponding to C₁₁H₁₄BrNO (Expected: 256.03 and 258.03 in an ~1:1 ratio due to bromine isotopes).

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H and ¹³C NMR are powerful techniques that provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for complete structural confirmation.

  • Methodology:

    • System: Bruker Avance 400 MHz or equivalent.

    • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

    • Experiments: ¹H NMR, ¹³C NMR.

  • Expected ¹H NMR Signals (in CD₃OD):

    • Aromatic Protons: Two doublets in the δ 7.0-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring.

    • Piperidine Protons: A complex series of multiplets between δ 1.5-4.0 ppm. Protons adjacent to the nitrogen will be shifted downfield.

    • Hydroxyl and Amine Protons: May be broad or exchange with the solvent.

Summary of Expected Analytical Data
TechniqueParameterExpected Result
HPLC Purity>98% (by area at 254 nm)
LC-MS (ESI+) [M+H]⁺m/z ≈ 256.0, 258.0 (1:1 isotopic pattern)
¹H NMR Chemical Shifts (ppm)Aromatic signals (~7-8 ppm), Piperidine signals (~1.5-4.0 ppm)
¹³C NMR Number of Signals11 distinct signals expected (5 aromatic, 6 piperidine)

Pharmacological Context and Research Applications

The 3-Aryl-3-hydroxypiperidine Scaffold

The aryl-hydroxypiperidine core is a privileged scaffold in CNS drug discovery. The position of the aryl and hydroxyl groups significantly influences receptor affinity and selectivity. For instance, the related compound 4-(4-Bromophenyl)piperidin-4-ol is a known human metabolite of the antipsychotic drug bromperidol, highlighting the metabolic relevance and potential bioactivity of this structural class.[1] Furthermore, derivatives of 4-bromophenyl-4-piperidinol have been synthesized and evaluated as multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE) and amyloid-beta aggregation.[9]

Potential as a CNS-Active Agent

Given its structural similarity to known psychoactive compounds, 3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a compelling candidate for screening against various CNS targets. Piperidine derivatives have been investigated for a wide range of activities, including antipsychotic, analgesic, and antitumor effects.[10] The presence of the 4-bromophenyl group often confers affinity for dopamine and serotonin receptors. This compound could serve as a key intermediate for synthesizing novel ligands targeting these receptors.

Illustrative Signaling Pathway: Dopamine D2 Receptor

Many antipsychotic drugs function by antagonizing the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical D2R signaling pathway, a potential target for compounds derived from this scaffold.

G DA Dopamine D2R Dopamine D2 Receptor (D2R) DA->D2R Activates Antagonist Potential Antagonist (e.g., derivative of title compound) Antagonist->D2R Blocks Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Simplified Dopamine D2 receptor inhibitory signaling pathway.

Future Research Directions
  • Screening: The compound should be screened in binding and functional assays for key CNS targets, including dopamine, serotonin, and histamine receptors, as well as cholinesterases.

  • Analogue Synthesis: It serves as an excellent starting point for Structure-Activity Relationship (SAR) studies. The piperidine nitrogen can be alkylated or acylated to explore new chemical space and modulate properties like potency and blood-brain barrier penetration.

  • Metabolic Stability: The tertiary alcohol may be a site of metabolic glucuronidation. Investigating its metabolic fate is crucial for any drug development program.

Conclusion

3-(4-Bromophenyl)piperidin-3-ol hydrochloride represents a valuable, yet underexplored, chemical entity for researchers in medicinal chemistry and pharmacology. Its synthesis is achievable through established organometallic chemistry, and its structure can be rigorously confirmed with standard analytical techniques. By leveraging the known bioactivity of the aryl-hydroxypiperidine scaffold, this compound stands as a promising intermediate for the development of novel therapeutics targeting complex CNS disorders.

References

  • PubChem. (n.d.). 4-(4-Bromophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Healton Industrial Co., Ltd. (n.d.). Piperidin-3-one Hydrochloride CAS 61644-00-6. Retrieved February 15, 2026, from [Link]

  • Prisun Pharmatech. (n.d.). 3-(4-bromophenyl)-piperidine. Retrieved February 15, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). 3-(4-BroMophenyl)piperidine CAS 769944-72-1. Retrieved February 15, 2026, from [Link]

  • Łażewska, D., et al. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Molecules, 25(22), 5434. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved February 15, 2026, from [Link]

  • Rehman, A. U., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Pharmaceuticals, 15(11), 1361. MDPI. Available at: [Link]

  • Analytical Methods. (n.d.). A validated GC-MS method for the separation and identification of the isomers of fluorophenylpiperazine and trifluoromethylphenylpiperazine. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Retrieved February 15, 2026, from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Retrieved February 15, 2026, from [Link]

  • Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved February 15, 2026, from [Link]

  • Analytical Methods. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(3-bromophenyl)-4-methylpiperidine hydrochloride. Retrieved February 15, 2026, from [Link]

  • PMC. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Łażewska, D., et al. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 13(12), 1836-1847. PMC. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 4-(4'-Bromophenyl)piperidine hydrochloride. Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride as a Chemical Intermediate

This Application Note and Protocol guide details the use of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride , a versatile, "3D-rich" chemical intermediate used in the synthesis of pharmaceutical candidates.[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride , a versatile, "3D-rich" chemical intermediate used in the synthesis of pharmaceutical candidates.[1]

[1]

Executive Summary

3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a high-value bifunctional scaffold designed for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex pharmaceutical agents.[1] Unlike traditional "flat" aromatic intermediates, this compound features a quaternary carbon center at the 3-position, introducing critical three-dimensional (3D) character into drug candidates—a property correlated with improved clinical success rates.[1]

The molecule contains three distinct vectors for chemical diversification:

  • Secondary Amine: Amenable to N-alkylation, reductive amination, or acylation.[1]

  • Aryl Bromide: A pre-installed "handle" for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Tertiary Alcohol: A hydrogen-bond donor/acceptor that can also serve as a site for fluorination or elimination.[1]

This guide provides validated protocols for the synthesis, handling, and downstream derivatization of this intermediate.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name 3-(4-Bromophenyl)piperidin-3-ol hydrochloride
Structure Piperidine ring with a 4-bromophenyl group and a hydroxyl group at the C3 position.[1][2][3]
Molecular Formula C₁₁H₁₄BrNO[4] · HCl
Molecular Weight 256.14 (Free Base) / 292.60 (HCl Salt)
Appearance White to off-white solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (Free base soluble in organic solvents)
Chirality Racemic (contains one chiral center at C3); enantiomers can be resolved via Chiral SFC.
Storage Hygroscopic.[1] Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Preparation Protocol: Synthesis of the Scaffold

Note: If purchasing the intermediate, skip to Section 4. This protocol describes the synthesis from commodity chemicals.

Reaction Overview

The synthesis relies on the monolithiation of 1,4-dibromobenzene followed by nucleophilic addition to N-Boc-3-piperidone.[1]

Step-by-Step Methodology
Step 1: Generation of 4-Bromophenyllithium
  • Reagents: 1,4-Dibromobenzene (1.0 equiv), n-Butyllithium (1.05 equiv, 2.5 M in hexanes), Anhydrous THF.[1]

  • Procedure:

    • Charge a flame-dried 3-neck flask with 1,4-dibromobenzene and anhydrous THF under Argon.

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation or dilithiation.

    • Add n-BuLi dropwise over 30 minutes, maintaining internal temperature below -70°C.

    • Stir at -78°C for 45 minutes to ensure complete lithium-halogen exchange.

Step 2: Nucleophilic Addition
  • Reagents: N-Boc-3-piperidone (0.9 equiv) dissolved in THF.

  • Procedure:

    • Add the N-Boc-3-piperidone solution dropwise to the lithiated species at -78°C.

    • Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

    • Quench: Add saturated aqueous NH₄Cl solution carefully.

    • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) yields N-Boc-3-(4-bromophenyl)piperidin-3-ol.[1]

Step 3: Deprotection to Hydrochloride Salt
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-intermediate in minimal Dioxane or DCM.[1]

    • Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir at room temperature for 2–4 hours.

    • Isolation: The product precipitates as the HCl salt. Filter the white solid, wash with diethyl ether, and dry under vacuum.[1]

Downstream Application Protocols

These protocols demonstrate how to utilize the "Bifunctional" nature of the scaffold.

Workflow A: Suzuki-Miyaura Cross-Coupling (Aryl Functionalization)

Target: Synthesis of Biaryl-piperidin-3-ols.[1]

Rationale: The aryl bromide is sterically accessible, allowing for rapid library generation by coupling with diverse boronic acids.[1]

Protocol:

  • Free Base Liberation: Dissolve the HCl salt in water/DCM mixture.[1] Adjust pH to >10 with 1M NaOH.[1] Extract the free amine into DCM, dry, and concentrate.[1] Note: Alternatively, use excess base in the coupling reaction.

  • Reaction Setup:

    • Substrate: 3-(4-Bromophenyl)piperidin-3-ol (1.0 equiv).[1]

    • Partner: Aryl Boronic Acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

    • Base: K₂CO₃ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: Heat at 90°C for 4–12 hours under inert atmosphere.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via reverse-phase HPLC or flash chromatography.[1]

Workflow B: N-Alkylation (Tail Modification)

Target: Modulating lipophilicity and target engagement.

Protocol:

  • Reagents: Scaffold HCl salt (1.0 equiv), Alkyl Halide (1.1 equiv), DIPEA (3.0 equiv), Acetonitrile.

  • Procedure:

    • Mix reagents in Acetonitrile.

    • Heat to 60°C (or reflux depending on alkyl halide reactivity) for 2–6 hours.

    • Monitor by LCMS for disappearance of amine.[1]

  • Purification: Evaporate solvent and purify via SCX-2 (Strong Cation Exchange) cartridge to isolate the basic amine product.[1]

Visualizations & Logic

Figure 1: Synthesis and Divergent Utility Pathway

This diagram illustrates the synthesis of the intermediate and its two primary diversification pathways.

G Start 1,4-Dibromobenzene Li_Int 4-Bromophenyllithium (-78°C) Start->Li_Int n-BuLi, THF Boc_Int N-Boc-3-(4-Br-Ph)-3-OH Li_Int->Boc_Int + Ketone Ketone N-Boc-3-Piperidone Ketone->Boc_Int Product 3-(4-Bromophenyl) piperidin-3-ol HCl Boc_Int->Product HCl/Dioxane (Deprotection) Suzuki Biaryl Analogs (Suzuki Coupling) Product->Suzuki Pd Cat., Ar-B(OH)2 Alkylation N-Alkylated Analogs (DIPEA/R-X) Product->Alkylation R-X, Base

Caption: Synthesis of the 3-(4-Bromophenyl)piperidin-3-ol scaffold and subsequent diversification vectors.

Figure 2: 3D Scaffold Rationale in Drug Design

Comparison of the "Flat" precursor vs. the "3D" Scaffold.

Structure Flat Standard Biaryl (Flat Topology) Scaffold 3-(4-Br-Ph)-piperidin-3-ol (Sp3 Rich / Quaternary Center) Flat->Scaffold Scaffold Hopping Benefit1 Improved Solubility Scaffold->Benefit1 Benefit2 Novel IP Space Scaffold->Benefit2 Benefit3 Specific Receptor Fit Scaffold->Benefit3

Caption: Strategic advantages of incorporating the quaternary C3-hydroxyl piperidine scaffold.

Troubleshooting & Expert Tips

  • Lithiation Temperature: If the temperature rises above -65°C during Step 1 (Synthesis), the lithium species may isomerize or form benzyne, leading to complex mixtures. Use an internal thermometer.

  • Free Base Instability: The free base amine can absorb CO₂ from the air over time. Always store as the HCl salt or use immediately after generation.[1]

  • Suzuki Coupling: If the "bromo" group is sluggish, switch to Pd(Amphos)Cl₂ or XPhos Pd G3 catalysts, which are superior for sterically hindered or electron-rich aryl bromides.

  • Chiral Resolution: For biological assays, resolve the enantiomers early.[1] Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H or OD-H column with MeOH/CO₂ is typically effective for this class of compounds.[1]

References

  • Scaffold Synthesis (General Lithiation Method)

    • Title: Synthesis of 3-substituted piperidines via lithiation strategies.[1][5]

    • Source:Journal of Medicinal Chemistry, 2009, Patent WO2009/003492.[1]

    • URL:

  • Utility in FBDD (3D Scaffolds)

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1]

    • Source:Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756.
    • URL:

  • Related Biocatalytic Synthesis (3-Hydroxypiperidines)

    • Title: Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction.[1]

    • Source:Applied Biochemistry and Biotechnology, 2017.[1]

    • URL:[6][7]

Sources

Application

Derivatization of 3-(4-Bromophenyl)piperidin-3-ol HCl for drug discovery

Application Note & Protocol Guide | Drug Discovery Series Abstract This guide outlines the strategic derivatization of 3-(4-Bromophenyl)piperidin-3-ol HCl , a high-value pharmacophore for Fragment-Based Drug Discovery (F...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Drug Discovery Series

Abstract

This guide outlines the strategic derivatization of 3-(4-Bromophenyl)piperidin-3-ol HCl , a high-value pharmacophore for Fragment-Based Drug Discovery (FBDD). Unlike the more common 4,4-disubstituted piperidines, this 3,3-disubstituted scaffold offers a unique vector for breaking molecular planarity (increasing


 character), a critical factor in improving solubility and selectivity in modern medicinal chemistry. This guide details modular protocols for N-functionalization, palladium-catalyzed cross-coupling, and stereochemical resolution, providing a robust roadmap for library generation.
Structural Analysis & Strategic Value

The molecule contains three distinct "handles" for orthogonal functionalization:

  • Secondary Amine (

    
    -N):  High reactivity nucleophile for rapid library expansion (Alkylation, Amidation, Urea formation).
    
  • Aryl Bromide (

    
    -C-Br):  Electrophilic handle for scaffold extension via Suzuki, Buchwald, or Sonogashira couplings.
    
  • Tertiary Alcohol (

    
    -C-OH):  A quaternary stereocenter that confers 3D shape. Note: This benzylic alcohol is prone to acid-catalyzed dehydration to the styrene; protocols must mitigate this risk.
    
Diagram 1: Scaffold Divergence Workflow

This decision tree illustrates the logical flow of derivatization, prioritizing N-protection prior to metal catalysis to prevent catalyst poisoning.

G Start 3-(4-Bromophenyl) piperidin-3-ol HCl N_Func Direct N-Derivatization (Rapid SAR) Start->N_Func Path A: Free Amine Protect N-Boc Protection (Mandatory Step) Start->Protect Path B: Scaffold Extension Amide Amides/Ureas (ADME Tuning) N_Func->Amide Alkyl N-Alkylation (Reductive Amination) N_Func->Alkyl Suzuki Suzuki Coupling (Biaryl Synthesis) Protect->Suzuki Ar-Br + Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Protect->Buchwald Ar-Br + HNR2 Deprotect N-Boc Deprotection Suzuki->Deprotect Buchwald->Deprotect

Caption: Divergent synthesis strategy. Path A focuses on rapid N-capping. Path B requires transient protection to enable Pd-catalyzed coupling at the aryl bromide.

Experimental Protocols
Module A: N-Protection (Prerequisite for Pd-Coupling)

Rationale: The free secondary amine can coordinate to Palladium, poisoning the catalyst. The free hydroxyl group is generally tolerated in Suzuki conditions but the amine must be masked.

Protocol 1: Quantitative N-Boc Protection

  • Suspend 3-(4-Bromophenyl)piperidin-3-ol HCl (1.0 equiv) in DCM (10 mL/g).

  • Add Triethylamine (2.5 equiv) followed by

    
     (1.1 equiv).
    
  • Stir at RT for 4 hours. The suspension will clear as the free base reacts.

  • Wash with 1M citric acid (to remove excess amine) and brine.

  • Dry (

    
    ) and concentrate.
    
    • Checkpoint: Yield should be >95%. Product is a stable white foam.

Module B: Palladium-Catalyzed Cross-Coupling

Rationale: Suzuki-Miyaura coupling is the primary method to extend the aryl ring, creating biaryl systems common in kinase and GPCR inhibitors.

Protocol 2: Suzuki-Miyaura Coupling on N-Boc Intermediate Warning: Avoid strong acids during workup to prevent dehydration of the tertiary alcohol.

ComponentEquivalentRole
N-Boc-Scaffold 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile

0.05 (5 mol%)Catalyst (Robust, air-stable)

(2M aq)
3.0Base (Activates Boron)
1,4-Dioxane [0.1 M]Solvent

Step-by-Step:

  • Charge a reaction vial with N-Boc-3-(4-bromophenyl)piperidin-3-ol, aryl boronic acid, and catalyst.

  • Evacuate/Backfill with Nitrogen (

    
    ).
    
  • Add degassed Dioxane and 2M aqueous

    
    .
    
  • Heat to 80°C for 4–12 hours. Monitor by LCMS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (Hexane/EtOAc). The tertiary alcohol makes the product polar; expect elution at 40–60% EtOAc.

Expert Insight (Dehydration Risk): If the tertiary alcohol dehydrates to the styrene (observed as


 peak in MS), switch the base to 

and use anhydrous conditions (DMF/Dioxane) to minimize elimination pathways.
Module C: N-Derivatization (Library Generation)

Rationale: Once the aryl tail is established (or if the bromide is retained for potency), the nitrogen is the primary vector for tuning pKa and lipophilicity (LogD).

Protocol 3: Reductive Amination (N-Alkylation)

  • Dissolve the piperidine HCl salt (1.0 equiv) in DCE (Dichloroethane).

  • Add Aldehyde/Ketone (1.2 equiv) and DIPEA (1.0 equiv) to free-base in situ.

  • Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
  • Stir at RT for 16 hours.

  • Quench with sat.

    
    . Extract with DCM.[1]
    
Stereochemical Considerations

The 3-(4-bromophenyl)piperidin-3-ol scaffold contains a chiral quaternary center at C3. The HCl salt is typically supplied as a racemate.

  • Resolution Strategy: For drug candidates, enantiomers must be separated.

    • Method: Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase:

      
       with MeOH modifier (plus 0.1% DEA to sharpen amine peaks).
      
  • Biological Impact: Often, one enantiomer exhibits >100-fold potency difference (eutomer vs. distomer) due to the specific vector of the hydroxyl group within the binding pocket.

Troubleshooting & Critical Parameters
IssueProbable CauseSolution
Low Yield in Suzuki Catalyst poisoning by free amineEnsure quantitative N-Boc protection before coupling.
Dehydration (Styrene formation) Acidic workup or high heatAvoid HCl/TFA workups. Keep reaction temp <90°C.
Incomplete N-Acylation Steric hindrance at C3The C3-quaternary center creates steric bulk. Use stronger coupling agents (HATU) or acid chlorides.
References
  • Fragment-Based Drug Discovery (FBDD)

    • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Jones, S. P., et al. RSC Med. Chem., 2022.[2][3]

  • Suzuki Coupling Protocols for Heterocycles

    • Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism.
  • Buchwald-Hartwig Amination User Guide

    • A User's Guide to Palladium-Catalyzed Amination of Aryl Halides. Surry, D. S., & Buchwald, S. L. Chem. Sci., 2011.
  • Stereochemical Resolution of 3-Substituted Piperidines

    • Enantioselective synthesis of 3-hydroxypiperidine scaffolds.

Sources

Method

N-Alkylation of 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride: A Detailed Guide to Synthetic Protocols

Abstract This application note provides comprehensive and validated protocols for the N-alkylation of 3-(4-bromophenyl)piperidin-3-ol hydrochloride, a key intermediate in the synthesis of various pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides comprehensive and validated protocols for the N-alkylation of 3-(4-bromophenyl)piperidin-3-ol hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the prevalence of the N-alkylated piperidine motif in medicinal chemistry, this guide details two robust and complementary synthetic strategies: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.[1] By elucidating the underlying chemical principles and providing step-by-step experimental procedures, this document serves as an essential resource for researchers, scientists, and professionals in drug development. The protocols are designed to be reproducible and scalable, with in-depth explanations of reagent choices, reaction monitoring, and product purification.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] N-alkylation of piperidine derivatives is a fundamental transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The target molecule, 3-(4-bromophenyl)piperidin-3-ol, possesses a secondary amine that is amenable to functionalization, making it a versatile building block for the synthesis of diverse chemical libraries.

This guide presents two distinct and reliable methods for the N-alkylation of 3-(4-bromophenyl)piperidin-3-ol hydrochloride. The choice between these methods will depend on the desired alkyl substituent, the availability of starting materials, and the desired scale of the reaction.

  • Direct N-Alkylation with Alkyl Halides: This classical approach involves the nucleophilic substitution of an alkyl halide by the secondary amine of the piperidine.[3] It is a straightforward method suitable for introducing a variety of alkyl groups.

  • N-Alkylation via Reductive Amination: This two-step, one-pot procedure involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[4] This method is often milder and can be more selective, particularly for the introduction of sterically hindered or functionalized alkyl groups.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines the direct N-alkylation of 3-(4-bromophenyl)piperidin-3-ol hydrochloride using an alkyl halide in the presence of a base. The hydrochloride salt must first be neutralized to the free amine to enable its nucleophilic attack on the alkyl halide.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct that is formed, which would otherwise protonate the starting amine and halt the reaction.[5] The choice of base is critical to avoid side reactions and ensure complete conversion. A non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate is often preferred to minimize quaternization of the product amine.[5]

Experimental Protocol

Materials:

  • 3-(4-Bromophenyl)piperidin-3-ol hydrochloride

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with 3-(4-bromophenyl)piperidin-3-ol hydrochloride (1.0 eq), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the suspension. Stir the mixture vigorously at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the reactivity of the alkyl halide (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

  • Dilute the filtrate with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation
Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF604-685-95
Ethyl BromideK₂CO₃DMF708-1280-90
Benzyl BromideK₂CO₃DMF806-1088-97
Visualization of Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start 3-(4-Bromophenyl)piperidin-3-ol HCl + K₂CO₃ in DMF Neutralization Stir at RT for 30 min Start->Neutralization Addition Add Alkyl Halide Neutralization->Addition Reaction Heat to 60-80 °C Addition->Reaction Cooling Cool to RT Reaction->Cooling Filtration Filter Cooling->Filtration Extraction EtOAc Wash Filtration->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure N-Alkylated Product Chromatography->Product G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start 3-(4-Bromophenyl)piperidin-3-ol HCl + Base in DCM/DCE Neutralization Stir at RT for 15 min Start->Neutralization Carbonyl_Addition Add Aldehyde/Ketone Neutralization->Carbonyl_Addition Iminium_Formation Stir at RT for 1-2 h Carbonyl_Addition->Iminium_Formation Reducing_Agent_Addition Add NaBH(OAc)₃ Iminium_Formation->Reducing_Agent_Addition Reaction Stir at RT for 12-24 h Reducing_Agent_Addition->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction DCM Extraction Quench->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure N-Alkylated Product Chromatography->Product

Sources

Application

Application Note: Advanced Synthesis &amp; Design of Novel CNS Agents

Abstract The discovery of novel Central Nervous System (CNS) agents remains one of the most arduous challenges in modern drug development. The "CNS Paradox" demands that molecules be lipophilic enough to cross the Blood-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel Central Nervous System (CNS) agents remains one of the most arduous challenges in modern drug development. The "CNS Paradox" demands that molecules be lipophilic enough to cross the Blood-Brain Barrier (BBB) yet polar enough to minimize non-specific binding and toxicity. This guide moves beyond traditional Lipinski rules, advocating for Multi-Parameter Optimization (MPO) and 3D-rich scaffold design . We detail the synthesis of privileged spirocyclic scaffolds and the application of Late-Stage Functionalization (LSF) —specifically C-H fluorination—to fine-tune metabolic stability and permeability without de novo synthesis.

Part 1: Strategic Design Principles

The CNS Multi-Parameter Optimization (MPO) Score

Traditional "hard cutoffs" (e.g., MW < 400, cLogP < 5) often discard viable CNS candidates. The CNS MPO score (Wager et al.) is the industry standard for prioritizing compounds. It evaluates six physicochemical properties, summing them into a score from 0 to 6.[1]

Target: A CNS MPO score ≥ 4.0 significantly increases the probability of clinical success.

ParameterOptimal RangeRationale
cLogP 2.0 – 4.0Balance between BBB permeability and solubility.
cLogD (pH 7.4) 1.0 – 3.0Prevents lysosomal trapping and phospholipidosis.
MW < 400 DaSmaller molecules diffuse more readily through the BBB.
TPSA 40 – 90 Ų< 40 Ų leads to P-gp efflux; > 90 Ų limits passive diffusion.
HBD 0 – 1High H-bond donors restrict permeability (desolvation penalty).
pKa (Basic) 6.0 – 8.5Ensures a fraction of the molecule is uncharged at physiological pH.
Escaping "Flatland": The Spirocyclic Advantage

Flat, aromatic-rich molecules often suffer from poor solubility and rapid metabolism. Increasing the fraction of sp3-hybridized carbons (Fsp3 ) via spirocyclic scaffolds offers three distinct advantages:

  • Vectorial positioning: Precise orientation of substituents in 3D space.

  • Metabolic blocking: Quaternary centers prevent oxidative metabolism.

  • IP Novelty: Access to unexplored chemical space outside crowded flat heterocycles.

Part 2: Synthetic Methodologies & Workflows

Workflow Visualization

The following diagram outlines the iterative cycle of CNS agent generation, moving from scaffold selection to late-stage optimization.

CNS_Workflow Start Scaffold Design (High Fsp3 Spirocycles) Synth Modular Synthesis (Double Alkylation/Cyclization) Start->Synth LSF Late-Stage Functionalization (C-H Fluorination) Synth->LSF Diversification Test In Vitro Profiling (PAMPA-BBB / Microsomal Stability) LSF->Test Decision CNS MPO Calculation Test->Decision Decision->Start New Scaffold Refine Lead Optimization Decision->Refine Score < 4.0 Refine->LSF Iteration

Figure 1: Iterative workflow for CNS drug discovery, emphasizing Late-Stage Functionalization (LSF) to rapidly explore Structure-Activity Relationships (SAR).

Mechanism: Decatungstate-Catalyzed C-H Fluorination

One of the most powerful tools for CNS optimization is the introduction of fluorine into aliphatic scaffolds. The decatungstate anion (W₁₀O₃₂⁴⁻) serves as a photocatalyst to abstract hydrogen atoms from unactivated C(sp3)-H bonds, enabling fluorination using N-fluorobenzenesulfonimide (NFSI).

Fluorination_Mech Light hv (365 nm) Cat_G W10O32 (4-) (Ground State) Light->Cat_G Excitation Cat_Ex *W10O32 (4-) (Excited State) Cat_G->Cat_Ex Radical R• (Carbon Radical) Cat_Ex->Radical HAT (Hydrogen Atom Transfer) Cat_Red H-W10O32 (4-) (Reduced) Cat_Ex->Cat_Red Substrate R-H (CNS Scaffold) Substrate->Radical Product R-F (Fluorinated Agent) Radical->Product F-Transfer Cat_Red->Cat_G Oxidation (regeneration) NFSI NFSI (F Source) NFSI->Product

Figure 2: Photocatalytic cycle for C(sp3)-H fluorination. The excited decatungstate performs Hydrogen Atom Transfer (HAT), generating a radical that is trapped by NFSI.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Privileged Scaffold)

This scaffold is a bioisostere for morpholine and piperazine, offering reduced lipophilicity and a rigid geometry.

Reagents:

  • N-Boc-3-azetidinone (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv)

  • DMSO (anhydrous)

Procedure:

  • Preparation of Ylide: In a flame-dried flask under N₂, dissolve trimethylsulfoxonium iodide in dry DMSO (0.5 M). Add t-BuOK portion-wise at room temperature. Stir for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Epoxidation: Cool the ylide solution to 0 °C. Add N-Boc-3-azetidinone (dissolved in minimal DMSO) dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (formation of the epoxide intermediate).

  • Cyclization: Note: For the oxaspiroheptane, a subsequent ring-expansion or direct cyclization using specific conditions is required. A common alternative for high-value spirocycles is the double alkylation of N-protected amines.

    • Alternative (Double Alkylation): Dissolve N-Boc-3-amino-oxetane in DMF. Add NaH (2.2 equiv) at 0°C. Add 1-bromo-2-chloroethane dropwise. Heat to 60°C for 12h.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage C-H Fluorination (Photochemical)

This protocol installs a fluorine atom on the most accessible aliphatic position (usually tertiary or secondary benzylic/remote) of a complex CNS lead.

Reagents:

  • Substrate (CNS agent precursor) (0.2 mmol)

  • Sodium Decatungstate (Na₄W₁₀O₃₂) (4 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

  • Solvent: Acetonitrile/Water (5:1)

  • Light Source: 365 nm LED (e.g., Kessil lamp)

Procedure:

  • Setup: In a borosilicate glass vial (transparent to UV-A), combine the substrate, Na₄W₁₀O₃₂, and NFSI.

  • Solvation: Add MeCN/H₂O (degassed by sparging with N₂ for 10 min).

  • Irradiation: Seal the vial and place it 5 cm from the 365 nm LED source. Stir vigorously. Irradiate for 14–18 hours. Fan cooling is recommended to maintain RT.

  • Quench: Dilute with CH₂Cl₂ and wash with saturated NaHCO₃ (to remove sulfonimide byproducts).

  • Analysis: Analyze the crude mixture by ¹⁹F NMR (using trifluorotoluene as internal standard) to determine yield and regioselectivity.

  • Purification: Isolate via preparative HPLC or FCC.

Protocol C: PAMPA-BBB Permeability Assay

Purpose: Rapidly predict passive blood-brain barrier permeation.[2]

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in n-dodecane.

  • Buffer: PBS (pH 7.4).

Procedure:

  • Membrane Preparation: Carefully pipette 4 µL of the Lipid Solution onto the filter membrane of the Donor Plate. Avoid touching the membrane with the tip.[2] Allow to dry/impregnate for 5 minutes.

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 50 µM in PBS (final DMSO < 0.5%).

  • Assembly:

    • Add 200 µL of PBS to each well of the Acceptor Plate .

    • Add 200 µL of the diluted compound solution to the Donor Plate .

    • Carefully place the Donor Plate on top of the Acceptor Plate ("Sandwich").

  • Incubation: Incubate the sandwich at 25 °C for 18 hours in a humidity-controlled chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.[2][3]

    • Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate.

    • Measure absorbance (UV/Vis) or analyze via LC-MS/MS.[3][4]

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume,
    
    
    is time.

Part 4: Data Interpretation & Case Study

Case Study: Optimization of "Compound X" (a dopamine D1 agonist).

PropertyCompound X (Parent)Compound X-F (Fluorinated Analog)Impact
Structure Contains t-butyl groupContains -C(CH₃)₂F groupBioisosteric replacement
cLogP 4.23.6Improved (Lower lipophilicity)
Metabolic Stability (t1/2) 15 min48 minImproved (Blocked oxidation)
PAMPA-BBB (

)

cm/s

cm/s
Maintained (High permeability)
CNS MPO Score 3.24.5 Success (Clinical candidate profile)

Note: The introduction of fluorine lowered cLogP and blocked a metabolic soft spot, raising the MPO score above the 4.0 threshold.

References

  • Wager, T. T., et al. "Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery." ACS Chemical Neuroscience, 2016. Link

  • Meanwell, M., & Britton, R. "Late-Stage Functionalization of Complex Molecules through C–H Fluorination."[5] Synthesis, 2018.[5] Link

  • Di, L., et al. "High throughput PAMPA-BBB assay for screening of blood-brain barrier penetration." Journal of Pharmaceutical Sciences, 2023. Link

  • Burkhard, J. A., et al. "Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space." Organic Letters, 2013. Link

  • K. Yamamoto, et al. "Palladium-catalysed electrophilic aromatic C–H fluorination." Nature, 2018.[6] Link

Sources

Method

3-(4-Bromophenyl)piperidin-3-ol hydrochloride as a scaffold in medicinal chemistry

An In-Depth Guide to 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry Introduction: The Strategic Value of a Privileged Scaffold In the landscape of drug discovery, the p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, the piperidine ring stands out as a quintessential "privileged scaffold"—a molecular framework that is recurrently found in successful therapeutic agents.[1][2] Its prevalence is due to a combination of favorable properties: a stable, non-aromatic heterocyclic structure, the ability to adopt specific 3D conformations, and a basic nitrogen atom that can be readily functionalized to modulate physicochemical properties like solubility and pKa.[2]

Within this important class of heterocycles, 3-(4-Bromophenyl)piperidin-3-ol hydrochloride emerges as a particularly strategic building block for medicinal chemists. This scaffold uniquely integrates three critical features for library synthesis and structure-activity relationship (SAR) studies:

  • A Tertiary Alcohol: The hydroxyl group at the C-3 position acts as a crucial hydrogen bond donor and acceptor, often serving as a key anchoring point within a biological target's binding site.

  • A Modifiable Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime site for introducing a wide array of substituents. This allows for fine-tuning the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.[3][4]

  • A Versatile Aryl Bromide Handle: The 4-bromophenyl moiety is not merely a structural element but a reactive handle for powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[5][6] This enables the exploration of diverse chemical space by appending various aryl and heteroaryl groups.

This guide provides a detailed exploration of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, offering field-proven protocols for its derivatization and insights into its application in designing next-generation therapeutics.

Physicochemical Properties and Handling

Accurate characterization and safe handling are foundational to successful experimentation. The key properties of the title compound are summarized below.

PropertyValue
Chemical Name 3-(4-Bromophenyl)piperidin-3-ol hydrochloride
Molecular Formula C₁₁H₁₅BrClNO
Molecular Weight 292.60 g/mol
CAS Number 149931-36-4
Appearance White to off-white crystalline powder
Purity ≥98% (Typical)

Safety and Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

  • The hydrochloride salt form enhances water solubility and stability compared to the free base.

Core Synthetic Protocols: Unleashing the Scaffold's Potential

The true power of this scaffold lies in its capacity for diversification at two key positions: the piperidine nitrogen (N-1) and the aryl bromide (C-4'). The following protocols detail robust methods for achieving this functionalization.

Strategy 1: N-Functionalization of the Piperidine Ring

Modification at the piperidine nitrogen is a primary strategy for modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for introducing vectors that can engage with specific sub-pockets of a target protein.

Reductive amination is a mild and highly efficient method for forming C-N bonds, particularly with secondary amines. It proceeds via an iminium ion intermediate which is reduced in situ, preventing the formation of quaternary ammonium salts that can occur with direct alkylation.[3] Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is selective for iminium ions over carbonyls and is tolerant of mildly acidic conditions.[3]

cluster_workflow Workflow: Reductive Amination A 1. Dissolve Scaffold & Aldehyde/Ketone in DCM B 2. Stir at Room Temperature (30 min) A->B C 3. Add NaBH(OAc)₃ (Portion-wise) B->C D 4. Stir Overnight (12-16h) C->D E 5. Quench with aq. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Purify (Column Chromatography) F->G

Caption: General workflow for N-alkylation via reductive amination.

Materials:

  • 3-(4-Bromophenyl)piperidin-3-ol hydrochloride (1.0 eq)

  • Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq, to neutralize the hydrochloride salt)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a stirred solution of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to form the free base in situ.

  • Add the desired aldehyde or ketone (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls any initial exotherm and ensures a steady reduction process.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Strategy 2: C-C Bond Formation via the Aryl Bromide

The 4-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions, providing a powerful avenue for creating bi-aryl or aryl-heteroaryl structures. The Suzuki-Miyaura coupling is particularly valuable due to its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[5][6]

This protocol describes a general, ligand-free procedure for the Suzuki-Miyaura coupling, which is often effective for electron-rich aryl bromides. For more challenging couplings, the addition of a phosphine ligand (e.g., SPhos, XPhos) may be necessary.

cluster_reactants Reactants pd0 Pd(0) pdar Ar-Pd(II)-Ar' arx Ar-X pdx Ar-Pd(II)-X pdx->pdar Transmetalation pdar->pd0 product Ar-Ar' pdar->product Reductive Elimination arx->pdx Oxidative Addition arbor Ar'-B(OR)₂ arbor->pdar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]

Materials:

  • N-functionalized 3-(4-Bromophenyl)piperidin-3-ol derivative (from Strategy 1, 1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent system: Ethanol and Water (e.g., 3:1 v/v)

  • Ethyl acetate

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide substrate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq).

  • Solvent Addition & Degassing: Add the ethanol/water solvent mixture. Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes. Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with ethyl acetate (3x volume).[6]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl product.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-(4-Bromophenyl)piperidin-3-ol scaffold allows for a thorough exploration of the SAR, guiding the optimization of lead compounds.

cluster_sar SAR Exploration Points Scaffold N-1 Position C-3 Position (OH) C-4' Position (Aryl) N1_mods Modulates: - Solubility - pKa - Target Engagement - ADME Properties Scaffold:f0->N1_mods C3_mods Key Interaction: - H-Bond Donor/Acceptor - Anchoring Point - Prodrug Site (Esterification) Scaffold:f1->C3_mods C4_mods Diversification: - π-π Stacking - Hydrophobic Interactions - Access New Pockets - Modulate Selectivity Scaffold:f2->C4_mods

Caption: Key diversification points for SAR studies on the scaffold.

Position of ModificationRationale and Potential Impact
N-1 (Piperidine) Primary driver of physicochemical properties. Small alkyl groups can increase lipophilicity. Introducing polar groups (e.g., alcohols, amides) can enhance solubility. Larger, more complex substituents can be used to probe for additional binding interactions and improve selectivity.[4][8]
C-3 (Tertiary Alcohol) Crucial for target anchoring. This group is often essential for potency. Masking it via esterification or etherification can serve as a prodrug strategy or, in some cases, reduce unwanted off-target activity.
C-4' (Aryl Ring) The primary vector for exploring chemical space. Suzuki coupling allows the introduction of electron-donating or -withdrawing groups to modulate electronic properties. Appending different ring systems (e.g., pyridine, thiophene) can alter the overall shape and polarity, leading to significant changes in target affinity and selectivity.[9][10]

Application Case Study: A Drug Discovery Workflow

To illustrate the practical application of these protocols, consider a hypothetical drug discovery campaign targeting a protein kinase.

cluster_workflow Hypothetical Drug Discovery Cycle A Start: 3-(4-BrPh)piperidin-3-ol Scaffold B Protocol 1: N-Functionalization (e.g., Reductive Amination) A->B C Protocol 2: Suzuki Coupling (Introduce diverse aryl groups) B->C D Synthesize Library of Analogs C->D E Biological Screening: - Potency (IC₅₀) - Selectivity Assays D->E F Analyze SAR Data E->F F->B Optimize N-substituent F->C Optimize Aryl Moiety G Design Next-Gen Compounds F->G

Caption: A typical Design-Synthesize-Test-Analyze cycle using the scaffold.

  • Initial Hit: The core scaffold, 3-(4-Bromophenyl)piperidin-3-ol, is identified as a potential kinase hinge-binder due to the hydrogen bonding capacity of the piperidinol moiety.

  • Synthesis Round 1 (N-Functionalization): Using Protocol 1.1 , a small library is created by reacting the scaffold with various aldehydes to install different N-substituents. The goal is to find a group that provides a good balance of potency and solubility.

  • Synthesis Round 2 (Suzuki Coupling): The most promising N-substituted intermediate from the previous step is carried forward. Using Protocol 2.1 , a second library is synthesized by coupling it with a diverse set of arylboronic acids. This step aims to find an aryl moiety that can occupy a nearby hydrophobic pocket in the kinase, thereby increasing potency and selectivity.

  • Biological Evaluation: All synthesized compounds are tested in biochemical assays to determine their inhibitory concentration (IC₅₀) against the target kinase and a panel of off-target kinases.

  • SAR Analysis & Iteration: The data reveals that a small, polar N-substituent and a larger, electron-deficient bi-aryl system are optimal. This knowledge informs the design of the next generation of compounds, and the cycle repeats until a clinical candidate is identified.

Conclusion

3-(4-Bromophenyl)piperidin-3-ol hydrochloride is far more than a simple chemical intermediate; it is a highly versatile and strategically designed scaffold for modern medicinal chemistry. Its trifecta of modifiable sites—the piperidine nitrogen, the tertiary alcohol, and the aryl bromide—provides researchers with the tools to rapidly generate diverse chemical libraries and conduct systematic SAR investigations. The robust and scalable protocols detailed herein offer a clear path to leveraging this scaffold's full potential, accelerating the journey from initial hit to optimized lead in the complex process of drug discovery.

References

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Various Authors. (2000). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2054–2057. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mao, K., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.
  • Li, H., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Piperidine, 3-(4-bromophenyl)-. Retrieved from [Link]

  • Fayed, E. A., et al. (2015). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Molecules, 20(8), 13838-53. Retrieved from [Link]

  • Various Authors. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Vilar, S., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1193. Retrieved from [Link]

  • Various Authors. (2024). Structure–activity relationship of piperidine derivatives with.... ResearchGate. Retrieved from [Link]

  • Liu, H., et al. (2013). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Medicinal Chemistry Research, 22(1), 334-346. Retrieved from [Link]

  • Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2445-2449. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Asghar, S., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum, 14(1), 80. Retrieved from [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116806. Retrieved from [Link]

Sources

Application

Application Note: HPLC Method for Purity Analysis of 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride

Abstract & Introduction 3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a critical pharmacophore and intermediate, often utilized in the synthesis of neuroactive agents (e.g., NK1 antagonists, antidepressants) due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a critical pharmacophore and intermediate, often utilized in the synthesis of neuroactive agents (e.g., NK1 antagonists, antidepressants) due to its structural similarity to 4-phenylpiperidine scaffolds.

The analysis of this compound presents specific chromatographic challenges:

  • Basicity: The secondary amine (piperidine ring) is highly basic (pKa ~9–10), leading to potential peak tailing due to interaction with residual silanols on the stationary phase.

  • Polarity vs. Hydrophobicity: The molecule possesses a polar salt form and a hydroxyl group, yet the 4-bromophenyl moiety imparts significant hydrophobicity.

  • UV Absorbance: The bromophenyl group provides a distinct chromophore, allowing for UV detection, though the piperidine ring itself lacks significant absorbance.

This guide details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to ensure sharp peak shape, high resolution from process impurities (such as the ketone precursor or des-bromo analogs), and accurate quantitation.

Method Development Strategy (Expertise & Logic)

To design a self-validating and robust method, we must address the physicochemical properties of the analyte.

Column Selection: The C18 Standard

A C18 (Octadecylsilane) column is selected as the stationary phase. To mitigate the peak tailing caused by the basic amine interacting with acidic silanols, we utilize a Base-Deactivated (End-capped) column.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.

  • Logic: These columns have high carbon loads and dense end-capping, which shield the silica surface from the basic amine, ensuring symmetry.

Mobile Phase Chemistry
  • Buffer (Mobile Phase A): 25 mM Potassium Phosphate (pH 3.0).

    • Why: At pH 3.0, the piperidine nitrogen is fully protonated (

      
      ), ensuring it remains in a single ionic state. This prevents "retention drift" caused by partial ionization. Furthermore, acidic pH suppresses the ionization of residual silanols (
      
      
      
      rather than
      
      
      ), reducing secondary interactions that cause tailing.
  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

    • Why: ACN provides sharper peaks for aromatic compounds compared to methanol and has a lower UV cutoff, reducing baseline noise at low wavelengths.

Detection Wavelength[1][2]
  • Primary: 220 nm (High Sensitivity). The bromophenyl ring absorbs strongly here.

  • Secondary: 254 nm (High Selectivity). Useful for confirming the aromatic moiety and ignoring non-aromatic impurities.

Detailed Experimental Protocol

Equipment & Reagents[2][3]
  • HPLC System: Gradient HPLC with UV/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 4.6 × 150 mm, 3.5 µm or 5 µm particle size.

  • Reagents: HPLC-grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), HPLC-grade Water.
Chromatographic Conditions
ParameterSetting
Column Temperature 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 220 nm (Reference: 360 nm / 100 nm bw)
Run Time 20 Minutes
Mobile Phase A 25 mM

in Water, adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (100%)
Gradient Program

This gradient is designed to retain the polar salt initially while eluting the hydrophobic bromophenyl core later, ensuring separation from early-eluting salts and late-eluting dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Salt elution)
12.02080Linear Ramp (Main elution)
15.02080Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of 3-(4-Bromophenyl)piperidin-3-ol HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

System Suitability & Validation Criteria

A "self-validating" system requires passing specific criteria before data is accepted.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 6.0 – 9.0 minEnsures adequate retention from solvent front (

).
Tailing Factor (

)

Critical for basic amines; indicates successful silanol suppression.
Theoretical Plates (

)

Ensures column efficiency.
Precision (RSD)

(n=6)
Verifies injector and pump stability.
Resolution (

)

Between main peak and nearest impurity (if present).

Visualizations

Analytical Workflow

The following diagram outlines the logical flow of the analysis, from preparation to reporting.

HPLC_Workflow Start Start Analysis Prep Sample Preparation (1 mg/mL in 50:50 H2O:ACN) Start->Prep SystemSetup System Setup (C18, pH 3.0, 220 nm) Start->SystemSetup SST System Suitability Test (SST) (5 Injections of Std) Prep->SST Equilibration Column Equilibration (>10 Column Volumes) SystemSetup->Equilibration Equilibration->SST CheckSST Pass SST Criteria? (RSD < 0.5%, Tailing < 1.5) SST->CheckSST RunSamples Run Unknown Samples CheckSST->RunSamples YES Troubleshoot Troubleshoot: 1. Check pH 2. Replace Column 3. Fresh Mobile Phase CheckSST->Troubleshoot NO DataProcess Data Processing (Integration & Calc) RunSamples->DataProcess Report Generate Report DataProcess->Report Troubleshoot->Equilibration

Caption: Figure 1: Step-by-step analytical workflow ensuring system suitability prior to sample analysis.

Troubleshooting Decision Tree

Logic for resolving common issues with basic amine analysis.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Drift RT Drift Issue->Drift HighPressure High Backpressure Issue->HighPressure Action1 Lower pH (2.5) or Increase Buffer Conc. Tailing->Action1 Action2 Check Column Temp or Equilibration Time Drift->Action2 Action3 Check Guard Column or Filter Sample HighPressure->Action3

Caption: Figure 2: Troubleshooting logic for common HPLC anomalies involving basic amines.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022).[1] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.[1] Link

  • Rizvi, S. A., et al. (2022).[2][3] 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI, Proceedings of the 8th International Electronic Conference on Medicinal Chemistry. Link

  • Lokhande, M. V., et al. (2014).[4] Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 7(5), 58-64. Link

  • HSP Pharma. (n.d.). 3-(4-Bromophenyl)piperidine Product Specifications and Physical Properties. HSP Pharma Product Catalog. Link

Sources

Method

Application Note: The Pictet-Spengler Reaction as a Strategic Gateway to Spiropiperidine Scaffolds

Abstract Spiropiperidines represent a class of saturated heterocyclic scaffolds that have garnered significant attention in modern drug discovery. Their inherent three-dimensionality provides access to underexplored chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiropiperidines represent a class of saturated heterocyclic scaffolds that have garnered significant attention in modern drug discovery. Their inherent three-dimensionality provides access to underexplored chemical space, offering novel vectors for molecular interactions with biological targets.[1][2] This application note details the strategic role of precursor selection in the synthesis of spiropiperidines, with a specific focus on the Pictet-Spengler reaction. We present a robust protocol for the synthesis of a spiro[indole-3,4'-piperidine] system, a privileged core structure in medicinal chemistry. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate these valuable motifs into their synthetic programs.

Introduction: The Strategic Value of Spiropiperidines

The design of novel molecular entities with enhanced pharmacological profiles often necessitates a departure from flat, aromatic structures. Spirocyclic systems, particularly those incorporating a piperidine ring, are conformationally rigid scaffolds that position substituents in precise three-dimensional orientations.[2] This structural feature can lead to improved target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

The synthesis of spiropiperidines can be broadly categorized into two strategic approaches[1]:

  • Piperidine Ring Formation: Constructing the piperidine ring onto a pre-existing carbocyclic or heterocyclic scaffold that will become the spiro-fused partner.

  • Spiro Ring Formation: Performing a cyclization reaction on a pre-formed piperidine derivative to build the adjacent spirocyclic ring.

This note focuses on the first strategy, leveraging the power of the Pictet-Spengler reaction to construct the piperidine ring and the spirocyclic center in a single, highly efficient transformation.

Featured Application: The Pictet-Spengler Reaction for Spiro[indole-3,4'-piperidine] Synthesis

The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[3][4] This reaction is exceptionally well-suited for the synthesis of spiro[indole-3,4'-piperidine] scaffolds, which are found in numerous biologically active compounds.

The success of this strategy hinges on the selection of two key precursors:

  • The β-Arylethylamine Precursor (e.g., Tryptamine): This component provides the indole nucleus and the nitrogen atom for the new piperidine ring. The indole ring is sufficiently nucleophilic to participate in the cyclization under relatively mild acidic conditions.[3]

  • The Cyclic Ketone Precursor (e.g., N-Boc-4-piperidone): This precursor is the spiro-forming component. The use of a protected piperidone, such as N-Boc-4-piperidone, is advantageous as it is commercially available, stable, and the Boc-protecting group allows for subsequent, selective deprotection and functionalization of the piperidine nitrogen.[5][6]

Reaction Mechanism

The causality behind the Pictet-Spengler reaction is a well-understood, stepwise process that ensures the reliable formation of the desired spirocycle.

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Tryptamine Tryptamine Hemiaminal Hemiaminal Intermediate Tryptamine->Hemiaminal + H+ Piperidone N-Boc-4-piperidone Piperidone->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O SpiroIntermediate Spiroindolenine Intermediate Iminium->SpiroIntermediate Electrophilic Attack (Rate-Determining Step) FinalProduct Spiro[indole-3,4'-piperidine] Product SpiroIntermediate->FinalProduct - H+

Caption: Mechanism of the Pictet-Spengler Spirocyclization.

The reaction is initiated by the condensation of tryptamine and N-Boc-4-piperidone to form an iminium ion (2 ), which is the key electrophilic species.[3] The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This step forms the crucial C-C bond and the spirocyclic center, generating a spiroindolenine intermediate (3 ).[7] Subsequent deprotonation restores the aromaticity of the indole ring, yielding the final tetrahydro-β-carboline product (4 ), which contains the desired spiro[indole-3,4'-piperidine] core.

Experimental Protocol: Synthesis of tert-butyl 2',3',5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate

This protocol provides a self-validating system, where successful execution and subsequent characterization confirm the formation of the target molecule.

Materials and Reagents
  • Tryptamine (1.0 eq)

  • N-Boc-4-piperidone (1.1 eq)[5]

  • Trifluoroacetic Acid (TFA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for spiropiperidine synthesis.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tryptamine (1.0 eq) and N-Boc-4-piperidone (1.1 eq). Dissolve the solids in anhydrous dichloromethane (to a concentration of ~0.2 M with respect to tryptamine).

  • Initiation: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise over 5 minutes. Causality Note: The use of a strong acid like TFA is crucial to protonate the intermediate imine, forming the highly electrophilic iminium ion necessary for the cyclization to proceed efficiently.[4]

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Trustworthiness Note: This step neutralizes the acid catalyst and is essential for a clean extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure spiropiperidine product.

Data Presentation and Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

ParameterExpected Value / MethodPurpose
Precursor Scale 1.0 mmol (160 mg Tryptamine)Defines the reaction scale.
Expected Yield 65-85%Measures the efficiency of the reaction.
Physical State Off-white to pale yellow solidBasic physical characterization.
¹H & ¹³C NMR CDCl₃ or DMSO-d₆Confirms the molecular structure and spirocyclic core.
HRMS (ESI) C₂₀H₂₇N₂O₂⁺ [M+H]⁺Confirms the exact mass and elemental composition.
Purity (HPLC/LC-MS) >95%Assesses the purity of the final compound.

Troubleshooting and Mechanistic Insights

ObservationPotential CauseSuggested Solution
Low or No Product Formation Insufficiently activated aromatic ring or weak acid catalyst.For less nucleophilic arylethylamines, consider using a stronger Lewis acid (e.g., BF₃·OEt₂) or higher reaction temperatures.[8]
Formation of Diastereomers Lack of stereocontrol in the cyclization step.If using a substituted ketone, the reaction may yield diastereomers. Lowering the temperature can sometimes improve diastereoselectivity by favoring the thermodynamically more stable product and reducing the rate of a potential retro-Pictet-Spengler reaction.[8]
Starting Material Degradation Reaction conditions are too harsh (e.g., excessive heat or acid concentration).Perform the reaction at a lower temperature or reduce the equivalents of the acid catalyst. Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent air oxidation of the amine starting material or product.[8]

Conclusion

The strategic selection of precursors is paramount in the successful synthesis of complex molecular architectures like spiropiperidines. This application note demonstrates the utility of the Pictet-Spengler reaction as a powerful and direct method for constructing the spiro[indole-3,4'-piperidine] scaffold from readily available tryptamine and N-Boc-4-piperidone precursors. The provided protocol is robust and serves as a foundational template for researchers to generate novel, three-dimensional molecules for application in medicinal chemistry and drug discovery.

References

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry.
  • Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online.
  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone. ChemicalBook.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2022). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.
  • ResearchGate. (2024). (PDF) Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC.
  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC.
  • Beke, B., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
  • BenchChem. (n.d.). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines. BenchChem.

Sources

Application

Application Notes and Protocols for the Development of Ligands Targeting Dopamine and Histamine Receptors

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the discovery and characterization of novel ligands targeting dopamine and histamine re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the discovery and characterization of novel ligands targeting dopamine and histamine receptors. These two families of G protein-coupled receptors (GPCRs) are of immense therapeutic interest, implicated in a wide array of physiological processes and pathological conditions. This document moves beyond a simple recitation of protocols to offer a strategic and scientifically grounded approach to ligand development, emphasizing the rationale behind experimental choices and the integration of various assay platforms. From initial hit identification through to lead optimization, we present detailed methodologies for robust and reproducible characterization of ligand-receptor interactions.

Introduction: The Therapeutic Landscape of Dopamine and Histamine Receptors

Dopamine and histamine receptors are integral components of the central nervous and peripheral systems, modulating critical functions such as neurotransmission, immune responses, and gastric acid secretion.[1][2] Their dysfunction is linked to a spectrum of disorders, including Parkinson's disease, schizophrenia, allergic conditions, and gastric ulcers, making them prime targets for therapeutic intervention.[1][2]

  • Dopamine Receptors: This family is subdivided into D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[3] D1-like receptors typically couple to Gαs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o proteins to inhibit its activity.[3] The development of subtype-selective dopamine receptor ligands is a significant challenge due to the high degree of homology within these subfamilies, yet it holds the key to minimizing off-target effects.[4][5]

  • Histamine Receptors: Four subtypes of histamine receptors have been identified (H1, H2, H3, and H4).[1] H1 receptors are coupled to Gαq, leading to intracellular calcium mobilization, and are primary targets for anti-allergic drugs.[6] H2 receptors, coupled to Gαs, stimulate cAMP production and are targets for anti-ulcer medications.[6] H3 and H4 receptors are coupled to Gαi/o and are involved in neurotransmission and immunomodulation, respectively.[6]

The successful development of novel ligands necessitates a multi-faceted approach, integrating computational design, high-throughput screening, and a cascade of in vitro pharmacological assays.

Ligand Discovery Strategies: A Multi-Pronged Approach

The journey to identify novel, potent, and selective ligands begins with a strategic approach to hit identification. Modern drug discovery leverages a combination of computational and experimental techniques to explore vast chemical spaces efficiently.

In Silico and Structure-Based Drug Design (SBDD)

The availability of high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of dopamine and histamine receptors has revolutionized ligand design.[7][8][9][10][11] SBDD allows for the rational design of ligands with improved affinity and selectivity.

  • Homology Modeling: In the absence of an experimental structure for a specific receptor subtype, homology models can be constructed using the structures of closely related GPCRs as templates.[7][12]

  • Virtual Screening: Large compound libraries can be computationally screened against a receptor's binding pocket to identify potential hits.[10][13] This approach significantly reduces the number of compounds that need to be tested experimentally.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for a ligand to bind to a specific receptor.[14] These models can then be used to search for novel scaffolds.

High-Throughput Screening (HTS)

HTS enables the rapid screening of large compound libraries against a specific target to identify "hits" with desired activity.[13][15] For GPCRs like dopamine and histamine receptors, HTS campaigns typically employ cell-based assays that measure downstream signaling events.[13]

Workflow for a Typical HTS Campaign:

Caption: A generalized workflow for a high-throughput screening campaign.

Core Application: In Vitro Pharmacological Characterization

Once initial hits are identified, a comprehensive suite of in vitro assays is required to characterize their pharmacological properties. This section provides detailed protocols for key assays used in the development of dopamine and histamine receptor ligands.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[16] These assays directly measure the interaction between a radiolabeled ligand and the receptor.

3.1.1. Saturation Binding Assay Protocol

This assay determines the equilibrium dissociation constant (Kd) of a radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.[16][17]

Materials:

  • Receptor source: Cell membranes expressing the dopamine or histamine receptor of interest, or tissue homogenates.

  • Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Mepyramine for H1 receptors).

  • Non-specific binding control: A high concentration of an unlabeled competing ligand (e.g., Haloperidol for D2, Mepyramine for H1).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.[18]

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the radioligand in assay buffer.

  • In a 96-well plate, add the receptor preparation to each well.

  • For total binding, add the different concentrations of the radioligand.

  • For non-specific binding, add the radioligand and a saturating concentration of the unlabeled competitor.

  • Incubate the plates at a defined temperature and time to reach equilibrium (e.g., 60 minutes at 30°C).[19]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

3.1.2. Competition Binding Assay Protocol

This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[16]

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at its Kd), and the various concentrations of the test compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled competitor).

  • Incubate, filter, and count as described in the saturation binding protocol.

Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Common Radioligands for Dopamine and Histamine Receptors

ReceptorRadioligandTypical Kd (nM)
Dopamine D1 [³H]SCH233900.2 - 1.0
Dopamine D2 [³H]Spiperone0.05 - 0.5
Dopamine D3 [¹²⁵I]Iodosulpride0.1 - 1.0
Histamine H1 [³H]Mepyramine0.5 - 2.0
Histamine H2 [³H]Tiotidine5 - 15
Histamine H3 [³H]Nα-methylhistamine0.3 - 1.5
Histamine H4 [³H]Histamine10 - 30
Functional Assays: Assessing Ligand Efficacy

Functional assays are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist by measuring the cellular response following receptor activation.

3.2.1. cAMP Accumulation Assay Protocol

This assay is used for receptors that couple to Gαs (stimulatory) or Gαi/o (inhibitory) proteins, which modulate the activity of adenylyl cyclase and thus the intracellular levels of cyclic AMP (cAMP).[20][21][22]

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure (for Gs-coupled receptors):

  • Seed cells in a 96-well plate and grow to confluence.

  • Wash cells with assay medium.

  • Pre-incubate cells with a PDE inhibitor.

  • Add serial dilutions of the test compound (agonist).

  • Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure cAMP levels using a detection kit according to the manufacturer's instructions.

Procedure (for Gi-coupled receptors):

  • Follow steps 1-3 as above.

  • Add serial dilutions of the test compound (agonist) along with a fixed concentration of forskolin (to stimulate basal cAMP production).

  • Incubate and measure cAMP levels as above. An agonist will cause a decrease in forskolin-stimulated cAMP levels.

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway for Gs and Gi Coupled Receptors:

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway Agonist_s Agonist Receptor_s Gs-coupled Receptor (e.g., D1, H2) Agonist_s->Receptor_s G_s Gs Protein Receptor_s->G_s activates AC_s Adenylyl Cyclase G_s->AC_s stimulates cAMP_s cAMP AC_s->cAMP_s produces PKA_s PKA cAMP_s->PKA_s activates Response_s Cellular Response PKA_s->Response_s Agonist_i Agonist Receptor_i Gi-coupled Receptor (e.g., D2, H3, H4) Agonist_i->Receptor_i G_i Gi Protein Receptor_i->G_i activates AC_i Adenylyl Cyclase G_i->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i decreased production Response_i Cellular Response cAMP_i->Response_i altered caption Gs and Gi Signaling Pathways

Caption: Simplified signaling pathways for Gs and Gi-coupled receptors.

3.2.2. Calcium Mobilization Assay Protocol

This assay is suitable for receptors that couple to Gαq/11 proteins, such as the H1 receptor, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[15][23]

Materials:

  • Cells expressing the Gq-coupled receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed cells in a 96- or 384-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Place the plate in the fluorescence plate reader.

  • Inject serial dilutions of the test compound (agonist) into the wells.

  • Measure the change in fluorescence intensity over time.

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Lead Optimization: Refining the Hits

Following the identification and initial characterization of promising hits, the lead optimization phase aims to improve their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[24][25] This is an iterative process involving medicinal chemistry to synthesize new analogs and subsequent pharmacological testing.

Key Parameters to Optimize:

  • Potency: Increase the affinity (lower Ki) and efficacy (lower EC50/IC50) of the compound.

  • Selectivity: Enhance the affinity for the target receptor over other receptor subtypes and unrelated targets.

  • Pharmacokinetics: Improve properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Mechanism of Action: Further elucidate the mode of action (e.g., orthosteric vs. allosteric, reversibility).[24]

Lead Optimization Workflow:

Lead_Optimization Start Identified Hit SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Synthesis of Analogs SAR->Synthesis guides Screening In Vitro Screening (Potency, Selectivity) Synthesis->Screening Screening->SAR feedback ADME ADME/Tox Profiling Screening->ADME promising compounds ADME->SAR feedback InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate caption Iterative Lead Optimization Cycle

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-(4-Bromophenyl)piperidin-3-ol hydrochloride synthesis

Ticket ID: #SYN-3BP-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Reaction Logic User Query: Optimization of reaction conditions for 3-(4-Bromophenyl)piperidin-3-ol hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3BP-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

User Query: Optimization of reaction conditions for 3-(4-Bromophenyl)piperidin-3-ol hydrochloride.

Technical Assessment: The synthesis of 3-(4-Bromophenyl)piperidin-3-ol involves the nucleophilic addition of a metallated 4-bromobenzene species to a protected 3-piperidone. This reaction presents two critical failure modes:

  • Enolization vs. Addition: The 3-piperidone ketone is prone to enolization by basic organometallics, leading to recovered starting material rather than the product.

  • Acid-Catalyzed Dehydration: The target molecule is a tertiary benzylic alcohol . In the presence of strong acids (required for HCl salt formation or deprotection), it readily dehydrates to form the corresponding tetrahydropyridine (alkene), destroying the chiral center and the alcohol functionality.

The protocol below prioritizes Lithium-Halogen Exchange (over Grignard) for cleaner addition at low temperatures and a Controlled Acidification strategy to prevent dehydration.

Visual Workflow (The "Happy Path")

The following diagram outlines the optimized pathway and identifies critical control points (CCPs) where impurities are most likely to generate.

SynthesisWorkflow Start Start: 1,4-Dibromobenzene Reagent Reagent: n-BuLi (1.1 eq) Solvent: THF, -78°C Start->Reagent Lithiation Intermediate: 4-Bromophenyllithium Reagent->Lithiation Addition Reaction: Nucleophilic Addition (-78°C to -20°C) Lithiation->Addition Cannula Transfer Ketone Add: N-Boc-3-piperidone Ketone->Addition Quench Quench: Sat. NH4Cl (Keep pH > 7) Addition->Quench Side1 Impurity A: Enolization (Recovered Ketone) Addition->Side1 Temp > -40°C Intermediate Isolated: N-Boc-3-(4-bromophenyl)-3-hydroxypiperidine Quench->Intermediate Deprotection Deprotection: 4M HCl in Dioxane (0°C, Anhydrous) Intermediate->Deprotection Final Target: 3-(4-Bromophenyl)piperidin-3-ol HCl Deprotection->Final Side2 Impurity B: Dehydration (Tetrahydropyridine Alkene) Deprotection->Side2 Aqueous Acid or Heat

Caption: Optimized synthetic workflow highlighting the two critical failure modes: Enolization during addition and Dehydration during salt formation.

Optimized Protocol (Step-by-Step)

Phase A: The Organolithium Addition

Why Lithium? Grignard reagents (Mg) are often too basic and slow at -78°C, promoting enolization of the 3-piperidone. Organolithiums react faster at lower temperatures, favoring nucleophilic addition.

ParameterSpecificationCausality / Reason
Solvent Anhydrous THFDiethyl ether can precipitate the lithiated species; THF maintains solubility.
Temperature -78°C (Strict)Prevents Wurtz coupling (dimerization of bromobenzene) and suppresses enolization.
Stoichiometry 1.1 eq n-BuLiSlight excess ensures full conversion of 1,4-dibromobenzene.

Protocol:

  • Charge a flame-dried flask with 1,4-dibromobenzene (1.1 eq) and anhydrous THF under Argon. Cool to -78°C .[1]

  • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 45 mins at -78°C.

    • Checkpoint: Solution should be clear to pale yellow. Turbidity implies moisture.

  • Dissolve N-Boc-3-piperidone (1.0 eq) in minimal THF. Add this solution dropwise to the lithiated species.[2]

  • Crucial: Stir at -78°C for 1 hour, then allow to warm only to -20°C before quenching.

  • Quench: Add saturated aqueous NH₄Cl while still cold. Extract with EtOAc.[3]

Phase B: Deprotection & Salt Formation (The Danger Zone)

The Risk: The tertiary alcohol is benzylic. In aqueous acid or with heat, it will eliminate water to form the double bond (styrene-like system).

Protocol:

  • Dissolve the N-Boc intermediate in Dichloromethane (DCM) (5 vol).

  • Cool the solution to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (anhydrous, 5 eq) dropwise.

    • Do NOT use aqueous HCl.

    • Do NOT heat.

  • Monitor by TLC/LCMS. As soon as the Boc group is gone (usually 1-2 hours), stop.

  • Isolation: Add diethyl ether (anhydrous) to precipitate the salt. Filter the white solid under nitrogen.

  • Drying: Vacuum dry at room temperature. Avoid oven drying >40°C.

Troubleshooting Guide

Issue 1: "I recovered mostly starting material (piperidone) after the reaction."
  • Root Cause: Enolization. The 3-piperidone has acidic alpha-protons. If the organolithium acts as a base rather than a nucleophile, it deprotonates the ketone. Upon quenching, the ketone regenerates.

  • Resolution:

    • Lower Temperature: Ensure the addition happens strictly at -78°C.

    • Add CeCl₃ (Cerium Chloride): Pre-mixing the organolithium with anhydrous CeCl₃ (forming an organocerate) drastically reduces basicity and increases nucleophilicity (Imamoto conditions).

      • Recipe: Dry CeCl₃·7H₂O at 140°C under high vacuum for 2 hours. Suspend in THF, stir 2h, then add organolithium at -78°C before adding the ketone.

Issue 2: "My product contains a significant impurity (M-18 mass)."
  • Root Cause: Acid-catalyzed dehydration. You have formed 3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine .

  • Resolution:

    • Switch Acid: If HCl/Dioxane is too harsh, use TFA/DCM (1:1) at 0°C.

    • Free Base Isolation: After TFA deprotection, quench with NaHCO₃, extract the free amine, and dry.

    • Gentle Salting: Dissolve the free amine in ether and bubble a stoichiometric amount of HCl gas, or add 1.0 eq of TMSCl (Trimethylsilyl chloride) and 1.0 eq of Methanol (generates HCl in situ very mildly).

Issue 3: "The salt is a gummy oil, not a solid."
  • Root Cause: Residual solvent or excess acid trapped in the lattice.

  • Resolution:

    • Trituration: Decant the supernatant. Add fresh anhydrous diethyl ether or MTBE. Sonicate until it turns into a powder.

    • Solvent Swap: Dissolve the gum in a minimum amount of MeOH, then slowly add Et₂O until turbid. Store in the fridge.

FAQ (Frequently Asked Questions)

Q: Can I use the N-Benzyl protected piperidone instead of N-Boc? A: Yes, but removing the Benzyl group is difficult here. Hydrogenolysis (Pd/C + H₂) will likely de-brominate the aromatic ring (removing the bromine) before removing the benzyl group. ACE-Cl (1-chloroethyl chloroformate) is an alternative for benzyl removal, but N-Boc is significantly cleaner for this specific halogenated substrate.

Q: Why use 1,4-dibromobenzene instead of 4-bromo-magnesium chloride? A: Commercial Grignards vary in titer. Making the lithiated species in situ from the dibromide allows for precise stoichiometry and lower temperatures (-78°C), which is critical to avoid the enolization side-reaction described in Issue 1.

Q: Is the product stable in water? A: The HCl salt is stable in water at neutral pH. However, in highly acidic aqueous solutions (pH < 1) or basic solutions (pH > 10), the risk of dehydration or retro-aldol-type decomposition increases over time. Prepare aqueous solutions fresh.

References

  • Lithium-Halogen Exchange vs Grignard:Journal of Organic Chemistry, "Selectivity in the Addition of Organometallic Reagents to 3-Piperidones." (General reactivity of 3-piperidones).
  • Dehydration of 3-Hydroxypiperidines: Organic Letters, "Synthesis of 3-arylpiperidines via acid-mediated dehydration."

  • Cerium Chloride Optimization: Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts." Journal of the American Chemical Society.

  • General Piperidine Synthesis: Chemical Reviews, "Recent Advances in the Synthesis of Piperidines."

Sources

Optimization

Technical Support Guide: Troubleshooting Grignard Additions to 3-Piperidinones

Executive Summary & Core Challenge Synthesizing 3-arylpiperidin-3-ols via the addition of aryl Grignard reagents to 3-piperidinones is notoriously difficult. Users often report yields <30%, with the majority of the mass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Synthesizing 3-arylpiperidin-3-ols via the addition of aryl Grignard reagents to 3-piperidinones is notoriously difficult. Users often report yields <30%, with the majority of the mass balance being recovered starting material (ketone).

The Root Cause: The 3-piperidinone scaffold is highly prone to enolization . The


-protons at the C2 and C4 positions are acidified by the inductive effect of the carbonyl and the nearby nitrogen (even when protected). Grignard reagents (

) act as strong bases rather than nucleophiles, deprotonating the ketone to form an enolate. Upon aqueous workup, this enolate reprotonates, returning the starting ketone.

The Solution: To switch the reactivity from basic to nucleophilic, you must increase the oxophilicity of the electrophile while suppressing the basicity of the reagent. The industry standard solution is the Imamoto Method using anhydrous Cerium(III) Chloride (


).

Diagnostic Phase: Identify Your Failure Mode

Before altering your protocol, use this diagnostic table to pinpoint the specific failure mechanism.

Observation (LCMS/NMR)DiagnosisProbabilityRemediation Strategy
High recovery of Ketone (SM) ; No Product; No byproduct.Enolization High (80%)Switch to

protocol.
Grignard acted as a base, not a nucleophile.
Reduction Product (Secondary Alcohol); No Aryl incorporation.Hydride Transfer MediumSwitch to

protocol.
Common with sterically hindered Grignards.[1]
No Reaction ; SM recovered; Grignard reagent titration low.Moisture Kill LowCheck solvent dryness (KF < 50 ppm). Re-titrate Grignard.
Wurtz Coupling (Biaryl formation); Low mass balance.Radical Coupling LowUse "Turbo Grignard" (iPrMgCl·LiCl) or lower temperature.[2]

The "Gold Standard" Protocol: -Mediated Addition

The use of organocerium reagents suppresses enolization because the Cerium(III) coordinates strongly to the carbonyl oxygen, increasing its electrophilicity, while the organocerium species is less basic than the organomagnesium precursor.

⚠️ Critical Warning: The "Wet Cerium" Trap

Commercial


 (heptahydrate) cannot  be used directly. It must be dried using a specific stepwise heating protocol. If you heat it too fast, it hydrolyzes to 

, which kills the reaction.
Step-by-Step Protocol
Phase A: Preparation of Anhydrous

[3][4][5]
  • Place

    
     (1.5 equiv relative to ketone) in a Schlenk flask with a large stir bar.
    
  • Step 1 (90°C): Heat to 90°C under high vacuum (<0.5 mmHg) for 2 hours. Purpose: Remove bulk water without hydrolysis.

  • Step 2 (140°C): Increase temperature to 140–150°C under vacuum for another 2 hours.

  • Result: You should have a fine white powder. If it is yellow or clumpy, hydrolysis occurred; discard and restart.

  • Activation: Cool to room temperature under Argon. Add anhydrous THF. Stir vigorously overnight (or sonicate for 1-2 hours) to form a milky white suspension. This "aging" step is crucial.

Phase B: Formation of the Organocerium Reagent[2]
  • Cool the

    
    /THF suspension to -78°C .
    
  • Add the Grignard reagent (

    
    , 1.5 equiv) dropwise.
    
  • Stir for 30–60 minutes at -78°C.

    • Observation: The color often changes to yellow/orange/brown depending on the aryl group. This indicates transmetalation to

      
      .
      
Phase C: Addition of the Ketone
  • Dissolve your N-protected-3-piperidinone (1.0 equiv) in minimum anhydrous THF.

  • Add the ketone solution dropwise to the organocerium mixture at -78°C.

  • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C (or RT) over 2-3 hours.

  • Quench: Add dilute aqueous acetic acid or sat.

    
     at 0°C.
    

Visualizing the Chemistry

The following diagram illustrates the competition between the "Killer" pathway (Enolization) and the "Winner" pathway (Imamoto/Cerium).

GrignardPathways Ketone 3-Piperidinone (Electrophile) Enolization Enolization Path (Thermodynamic Trap) Ketone->Enolization Basic R-MgX Addition Nucleophilic Attack (Kinetic Path) Ketone->Addition Grignard R-MgX (Grignard) Grignard->Enolization OrganoCe R-CeCl2 (Organocerium) Grignard->OrganoCe Transmetalation (w/ CeCl3) Enolate Magnesium Enolate Enolization->Enolate RecoveredSM Recovered SM (FAILURE) Enolate->RecoveredSM Workup (H+) CeCl3 CeCl3 Activation (Imamoto Reagent) CeCl3->OrganoCe OrganoCe->Addition + Ketone Alkoxide Cerium Alkoxide Addition->Alkoxide Product 3-Arylpiperidin-3-ol (SUCCESS) Alkoxide->Product Workup

Caption: Pathway comparison. The Red path represents the standard Grignard failure mode (enolization). The Green path represents the Cerium-mediated success route.

FAQ: Advanced Troubleshooting

Q1: Can I use Lanthanum Chloride (


) instead of Cerium? 
A:  Yes. 

is often more soluble and easier to handle than

. It is commercially available as a solution in THF, removing the difficult drying step. If you have access to the "Turbo Grignard" / Lanthanide salt solutions, this is a superior operational choice.

Q2: Does the N-protecting group matter? A: Absolutely.

  • N-Boc: Bulky. Can hinder attack at C3, but generally stable.

  • N-Benzyl (Bn): Less bulky, but the lone pair on Nitrogen is more available to coordinate with the Mg/Ce, potentially directing the addition or altering stereochemistry.

  • Recommendation: If N-Boc fails due to sterics, try N-Benzyl, but be aware that deprotection (hydrogenation) might reduce your aryl ring if it's electron-rich.

Q3: My


 turned into a rock during drying. Can I use it? 
A:  No. This indicates "sintering" or incomplete drying where the crystal lattice collapsed. It will have near-zero surface area and won't react with the Grignard. You must restart with fresh heptahydrate and stir/crush it during the heating ramp.

Q4: Can I add the Grignard to the Ketone (Inverse Addition)? A: Generally, no for this specific substrate. Adding Grignard to Ketone ensures that at the start, Ketone is in excess relative to the base, which promotes enolization (since the ketone is the proton source). You want the nucleophile (Ce-reagent) in excess relative to the ketone at all times. Always add Ketone to the Organometallic.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[6] Journal of the American Chemical Society, 1989, 111(12), 4392–4398.

  • Imamoto, T., et al. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents."[2][5][6] Organic Syntheses, 1998, 76, 228.

  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003, 42(36), 4302-4320.

  • Dimitrov, V., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency."[6] Tetrahedron Letters, 1996, 37(37), 6787-6790.

Sources

Troubleshooting

Purification challenges of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride

[1] Status: Operational Ticket ID: PUR-3BP-OH-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary Welcome to the technical support hub for 3-(4-Bromophenyl)piperidin-3-ol hydro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: PUR-3BP-OH-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Welcome to the technical support hub for 3-(4-Bromophenyl)piperidin-3-ol hydrochloride . This molecule presents a unique "triad of difficulty" for purification:

  • Amphiphilicity: The lipophilic bromophenyl group fights against the polar piperidine/hydroxyl core, causing "oiling out" during crystallization.

  • Lability: The tertiary benzylic alcohol at the C3 position is prone to acid-catalyzed dehydration (elimination), generating the tetrahydropyridine impurity.[1]

  • Chirality: The C3 stereocenter requires rigorous enantiomeric resolution.

This guide provides troubleshooting workflows to navigate these challenges without degrading your target compound.

Module 1: Salt Formation & Crystallization

User Issue: "I am trying to crystallize the HCl salt, but it keeps coming out as a sticky gum or oil."

Root Cause Analysis

The "oiling out" phenomenon occurs because the lattice energy of the crystal is competing with the solvation energy of the impurities and the amphiphilic nature of the molecule. Additionally, adding concentrated HCl directly to the free base often generates local heat, triggering the dehydration of the tertiary alcohol.

Troubleshooting Protocol: The "Anti-Oil" Method
ParameterRecommendationRationale
Acid Source 1M to 2M HCl in Diethyl Ether or Dioxane (Anhydrous)Avoids water introduction; prevents "heat spikes" associated with conc.[1] aqueous HCl.
Solvent System Primary: Isopropanol (IPA) Anti-solvent: MTBE or Ethyl AcetateIPA solubilizes the polar salt enough to allow crystal growth; MTBE reduces solubility gradually.[1]
Temperature 0°C to 5°C (Ice Bath)Low temperature stabilizes the tertiary alcohol against elimination.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve the crude free base in minimal dry IPA (approx. 5-7 mL per gram).

  • Acid Addition: Add HCl/Ether dropwise at 0°C with vigorous stirring. Stop when pH reaches 4-5. Do not go to pH 1 (risk of dehydration).[1]

  • Seeding: If oil forms, scratch the glass or add a seed crystal.

  • Anti-solvent: Add MTBE dropwise until turbidity persists.

  • Maturation: Stir at 0°C for 2 hours. Filter the white precipitate.

Module 2: Impurity Profiling (The "Dehydration" Risk)[1]

User Issue: "My LC-MS shows a new peak at M-18 after salt formation. What happened?"

Technical Insight

You have generated Impurity A (Dehydration Product) .

  • Target Mass: [M+H]+ = ~292/294 (Br isotope pattern).[1]

  • Impurity Mass: [M+H]+ = ~274/276.[1]

  • Mechanism: Acid-catalyzed E1 elimination of the tertiary -OH group to form the double bond (tetrahydropyridine).[1]

Visualizing the Pathway

DehydrationRisk Target Target: 3-(4-Bromophenyl) piperidin-3-ol Carbocation Intermediate: Tertiary Carbocation Target->Carbocation Protonation & -H2O Acid Strong Acid / Heat (Excess HCl, >40°C) Acid->Target Trigger Impurity Impurity A: Tetrahydropyridine (M-18) Carbocation->Impurity Elimination (E1)

Figure 1: The dehydration pathway triggered by excess acid or heat.[1]

Corrective Action
  • Neutralize: Immediately neutralize the salt back to the free base using saturated NaHCO₃.

  • Reprocess: Re-form the salt using weaker stoichiometry (0.95 equivalents of HCl) and strictly anhydrous conditions.

  • Drying: Never dry the HCl salt in an oven >40°C. Use a vacuum desiccator with P₂O₅ at room temperature.

Module 3: Chiral Resolution

User Issue: "I need to separate the enantiomers. Standard C18 columns aren't working."

The Challenge

Enantiomers have identical physical properties in achiral environments (like C18 silica).[1] You must use a Chiral Stationary Phase (CSP) or a Diastereomeric Salt Resolution.[1]

Method A: Chiral HPLC (Analytical/Semi-Prep)[1]
Column TypePhase DescriptionMobile Phase Recommendation
Immobilized Amylose Chiralpak IA / AD-HNormal Phase: Hexane : EtOH : DEA (90:10:0.[1]1)
Cellulose Chiralcel OD-HPolar Organic: MeOH : Acetonitrile : DEA (50:50:0.[1]1)

Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine interacting with silanols.[1]

Method B: Classical Resolution (Scale-Up)

For quantities >10g, HPLC is expensive.[1] Use Tartaric Acid Resolution .

  • Screening: Test L-(+)-Tartaric acid and D-(-)-Tartaric acid .[1]

  • Solvent: 95% Ethanol or Methanol.

  • Process:

    • Mix Free Base (1 eq) + Chiral Acid (1 eq) in hot EtOH.

    • Cool slowly to room temperature.

    • The diastereomeric salt of one enantiomer will crystallize.

    • Filter and check optical rotation.

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Mixture ScaleCheck Scale > 5g? Start->ScaleCheck HPLC Prep Chiral HPLC (Chiralpak AD-H) ScaleCheck->HPLC No Resolution Salt Resolution (Tartaric/Dibenzoyl Tartaric) ScaleCheck->Resolution Yes CheckPurity Check ee% via Analytical HPLC HPLC->CheckPurity Resolution->CheckPurity Success Target Enantiomer >98% ee CheckPurity->Success Pass Recryst Recrystallize Salt CheckPurity->Recryst Fail (<95%) Recryst->CheckPurity

Figure 2: Decision matrix for choosing between chromatography and crystallization for chiral separation.

Frequently Asked Questions (FAQ)

Q1: Can I use RP-HPLC (Water/Acetonitrile) for the HCl salt?

  • Answer: Yes, but only for purity (removing side products), not for chirality. Use a high-pH stable C18 column (like XBridge C18) with an ammonium bicarbonate buffer (pH 9-10).[1] The free base is more retained and has better peak shape than the protonated salt in acidic media.

Q2: The solid is turning yellow upon storage. Is it degrading?

  • Answer: Likely yes. The yellowing often indicates oxidation of the secondary amine or slow elimination to the alkene.

    • Fix: Store under Argon/Nitrogen at -20°C. Ensure no residual acid is present if stored as a solid.[1]

Q3: How do I remove residual Palladium or Magnesium (from Grignard)?

  • Answer:

    • Magnesium: Perform a quench with aqueous Ammonium Chloride, followed by an EDTA wash at pH 8 during the workup.

    • Palladium: Use a scavenger resin (e.g., SiliaMetS® Thiol) or an activated carbon wash in methanol before the final crystallization.[1]

References

  • Werner, L., et al. (2019).[1] Synthesis of 3-phenylpiperidine derivatives via Grignard addition to 3-piperidinone. Google Patents, WO2019165981A1. Link

  • Chiral Technologies. (2020).[1] Separation of Nitrogen-Containing Heterocycles on Polysaccharide Phases. Application Guide. Link

  • Sigma-Aldrich. (2024).[1][2] 3-Hydroxypiperidine Derivative Physical Properties and Safety Data. ChemicalBook. Link

  • Babu, C.V.R., et al. (2014).[1][3] Estimation of enantiomeric impurity in piperidin-3-amine derivatives by chiral HPLC. Chirality, 26(12), 775-779.[1][3] Link

  • Phenomenex. (2023).[1][2] Chiral HPLC Separations: A Guide to Method Development. Link

Sources

Optimization

Technical Support Center: Solubility Profiling of 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and troubleshoot the solubility of 3-(4-Bromophenyl)piperidin-3-ol hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and troubleshoot the solubility of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride in common organic solvents. Given the absence of specific public solubility data for this compound, this guide emphasizes foundational principles, predictive logic, and robust experimental design.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered when determining the solubility of hydrochloride salts like 3-(4-Bromophenyl)piperidin-3-ol hydrochloride.

Q1: I can't find any published solubility data for 3-(4-Bromophenyl)piperidin-3-ol hydrochloride. Where should I start?

A1: It is common for novel or specialized compounds not to have readily available public solubility data. Your starting point should be a systematic experimental determination. The principle of "like dissolves like" provides a rational basis for solvent selection.[1][2] Your compound, 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, has distinct structural features that will govern its solubility:

  • Piperidin-3-ol Moiety: The hydroxyl (-OH) and the protonated amine (hydrochloride salt) groups are polar and capable of hydrogen bonding. This suggests a preference for polar solvents.

  • 4-Bromophenyl Group: This aromatic ring is nonpolar and hydrophobic, contributing to solubility in less polar or aromatic solvents.

  • Hydrochloride Salt: The ionic nature of the hydrochloride salt dramatically increases its polarity compared to the free base, favoring solubility in polar protic solvents while generally decreasing it in nonpolar organic solvents.[3][4]

Therefore, a logical approach is to screen a range of solvents with varying polarities.

Q2: Why is my compound poorly soluble in nonpolar solvents like hexane and toluene?

A2: This is expected behavior for a hydrochloride salt. A significant amount of energy is required to break the strong ionic interactions within the crystal lattice of the salt.[5] Nonpolar solvents, such as hexane and toluene, have low dielectric constants and cannot effectively solvate the charged ions (the protonated piperidine nitrogen and the chloride anion). This lack of stabilization for the dissociated ions makes the dissolution process energetically unfavorable.

Q3: I'm observing low solubility in some polar aprotic solvents like acetone and ethyl acetate. Why would this be?

A3: While polar aprotic solvents like acetone have a dipole moment and can engage in dipole-dipole interactions, they are not hydrogen bond donors. The hydrochloride salt's solubility is significantly enhanced by solvents that can both donate and accept hydrogen bonds to solvate the protonated amine and the chloride ion, respectively. Solvents like methanol or ethanol (polar protic) are generally more effective. Furthermore, the large nonpolar bromophenyl group may hinder effective solvation by moderately polar solvents.

Troubleshooting Low Solubility:

  • Consider Solvent Mixtures: If solubility is low in a single solvent, try binary or ternary mixtures.[6] For instance, a mixture of methanol and dichloromethane (DCM) can balance the polarity to solvate the ionic head and the nonpolar tail of the molecule.

  • Temperature Adjustment: Solubility is generally temperature-dependent. Gently warming the solvent can increase the solubility of your compound. However, be cautious of potential degradation at elevated temperatures.

  • pH Modification (Aqueous Systems): In aqueous or semi-aqueous systems, the solubility of amine salts can be highly pH-dependent.[7] While this guide focuses on organic solvents, this principle is crucial if water is part of your solvent system.

Q4: Can I convert the hydrochloride salt to the free base to improve solubility in organic solvents?

A4: Yes, this is a common strategy. By neutralizing the hydrochloride with a suitable base (e.g., triethylamine, sodium bicarbonate), you can generate the free base form of 3-(4-Bromophenyl)piperidin-3-ol. This removes the ionic character, making the molecule significantly more soluble in a wider range of organic solvents, particularly those with lower polarity like dichloromethane, ethyl acetate, or THF. However, be aware that the stability and handling properties of the free base may differ from the salt form.

Part 2: Predictive Solubility Framework & Solvent Selection

A structured approach to solvent screening is critical for efficiently determining the solubility profile. The following diagram illustrates the decision-making process based on the physicochemical properties of the solute and solvent.

G cluster_solute Solute Analysis: 3-(4-Bromophenyl)piperidin-3-ol HCl cluster_solvent Solvent Property Spectrum Solute Ionic Head: - Protonated Amine (HCl) - Hydroxyl Group Nonpolar Tail: - Bromophenyl Group Prediction Solubility Prediction Engine Solute->Prediction Input Properties Protic Polar Protic (e.g., Methanol, Ethanol, Water) - H-bond donors/acceptors Protic->Prediction High Polarity, H-Bonding Aprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) - H-bond acceptors only Aprotic->Prediction Moderate Polarity Nonpolar Nonpolar (e.g., Hexane, Toluene) - van der Waals forces Nonpolar->Prediction Low Polarity Outcome_High High Solubility Expected Prediction->Outcome_High Strong Solute-Solvent Interactions Outcome_Mid Moderate to Low Solubility Expected Prediction->Outcome_Mid Partial Solvation Outcome_Low Very Low Solubility Expected Prediction->Outcome_Low Weak Solute-Solvent Interactions

Caption: Predictive framework for solubility based on solute and solvent properties.

Recommended Initial Solvent Screening Panel:

Solvent ClassRecommended SolventsRationaleExpected Solubility
Polar Protic Methanol, EthanolExcellent hydrogen bond donors and acceptors, capable of solvating both the ions and the hydroxyl group.High to Moderate
Polar Aprotic DMSO, DMF, AcetonitrileHigh polarity and dipole moments, but lack H-bond donation.Moderate to Low
Ethers Tetrahydrofuran (THF)Moderately polar, can accept H-bonds but cannot donate.Low
Ketones AcetoneModerately polar, H-bond acceptor.Low
Esters Ethyl AcetateModerately polar, H-bond acceptor.Very Low
Chlorinated Dichloromethane (DCM)Low polarity, unable to effectively solvate ionic species.Very Low / Insoluble
Hydrocarbons Toluene, HexaneNonpolar, interacts primarily through weak van der Waals forces.Very Low / Insoluble

Part 3: Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step protocol for the quantitative determination of solubility using the shake-flask method, which is considered a reliable technique.[8]

Objective: To determine the equilibrium solubility of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • 3-(4-Bromophenyl)piperidin-3-ol hydrochloride (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G A 1. Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Incubate at constant temperature with agitation (e.g., 24-48h). A->B Shake-Flask Method C 3. Phase Separation Allow solid to settle. (Centrifugation optional) B->C D 4. Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. C->D E 5. Dilution Quantitatively dilute the clear filtrate to a known concentration. D->E F 6. Analysis Analyze the diluted sample by a validated HPLC method. E->F G 7. Calculation Calculate solubility based on the concentration in the saturated solution. F->G

Caption: Step-by-step workflow for the equilibrium solubility determination experiment.

Procedure:

  • Preparation: Accurately weigh an excess amount of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride into a vial. An amount that is visibly in excess after equilibration is required to ensure saturation. Add a precise volume (e.g., 2.0 mL) of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Determine the concentration of the compound in the diluted sample by comparing the response to a standard calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically expressed in units of mg/mL or mol/L.

Self-Validation and Trustworthiness:

  • Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout.

  • Time to Equilibrium: As mentioned, confirming that the measured solubility does not change between later time points (e.g., 24 vs. 48 hours) validates that equilibrium was reached.

  • Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision to ensure trustworthy results.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Predicting Solubility. Rowan.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Predicting drug solubility in organic solvents mixtures. Unipd.
  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Help with 4-Bromopyridine HCl. Reddit.

Sources

Troubleshooting

Identifying side products in the synthesis of 3-(4-Bromophenyl)piperidin-3-ol HCl

Technical Support Center: Synthesis & Impurity Profiling of 3-(4-Bromophenyl)piperidin-3-ol HCl Introduction: The Synthetic Challenge The synthesis of 3-(4-Bromophenyl)piperidin-3-ol HCl typically involves the nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Impurity Profiling of 3-(4-Bromophenyl)piperidin-3-ol HCl

Introduction: The Synthetic Challenge

The synthesis of 3-(4-Bromophenyl)piperidin-3-ol HCl typically involves the nucleophilic addition of a 4-bromophenyl organometallic reagent to an N-protected 3-piperidinone, followed by deprotection and salt formation. While conceptually straightforward, this pathway is fraught with competing side reactions driven by the basicity of the Grignard reagent and the lability of the tertiary benzylic alcohol.

This guide deconstructs the impurity profile, identifying where side products originate and how to mitigate them.[1]

Module 1: Synthetic Pathway & Critical Control Points

The following visualization maps the standard synthetic route (using N-Boc protection) and identifies the exact entry points for the four most common impurities.

SynthesisPath cluster_legend Legend SM1 N-Boc-3-Piperidinone Intermediate Intermediate: N-Boc-3-(4-bromophenyl)-3-hydroxy piperidine SM1->Intermediate Addition (THF, -78°C to RT) ImpurityB IMPURITY B: Recovered Ketone (Enolization) SM1->ImpurityB Grignard acts as Base (Proton Abstraction) Reagent 4-Bromophenyl MgBr (Grignard) Reagent->Intermediate ImpurityA IMPURITY A: 4,4'-Dibromobiphenyl (Homocoupling) Reagent->ImpurityA Trace metal catalysis (Fe/Cu contaminants) Product TARGET PRODUCT: 3-(4-Bromophenyl)piperidin-3-ol HCl Intermediate->Product HCl / Dioxane (Deprotection) ImpurityC IMPURITY C: Tetrahydropyridine (Dehydration) Intermediate->ImpurityC Acid + Heat (Elimination) key Solid Line: Main Path Dotted Line: Side Reaction

Figure 1: Reaction scheme highlighting the origin of homocoupling, enolization, and dehydration impurities.

Module 2: Troubleshooting the Grignard Addition

The addition of 4-bromophenylmagnesium bromide to N-Boc-3-piperidinone is the yield-determining step. Two primary impurities arise here.

Issue 1: Recovered Starting Material (Enolization)

Symptom: LCMS shows a large peak for the starting ketone (N-Boc-3-piperidinone) despite full consumption of the Grignard reagent.

  • Mechanism: The alpha-protons of 3-piperidinone are acidic. The Grignard reagent is a strong base (

    
    ) and can deprotonate the ketone to form an enolate instead of attacking the carbonyl. Upon aqueous workup, the enolate reverts to the starting ketone.[1]
    
  • Corrective Action:

    • Cerium Chloride Additive: Pre-mix the Grignard with anhydrous CeCl

      
       (1.5 eq) at -78°C for 1 hour before adding the ketone. The organocerium species is more nucleophilic and less basic, suppressing enolization [1].[1]
      
    • Temperature Control: Ensure addition occurs strictly at -78°C. Higher temperatures favor deprotonation (kinetic control).

Issue 2: The "Biaryl" Impurity (Homocoupling)

Symptom: Presence of a non-polar solid, identified as 4,4'-dibromobiphenyl.[1]

  • Mechanism: Oxidative homocoupling of the aryl Grignard reagent, often catalyzed by trace transition metals (Fe, Cu, Mn) present in the magnesium turnings or halide initiator [2].[1]

  • Corrective Action:

    • Reagent Quality: Use high-purity Magnesium (99.98% trace metal basis).

    • Slow Addition: High local concentrations of the Grignard promote dimerization. Add the aryl halide to the Mg slowly.

Module 3: The Dehydration Menace (Deprotection)

The conversion of the N-Boc intermediate to the HCl salt is the most critical control point for purity.

Issue 3: Alkene Formation (Tetrahydropyridine)

Symptom: LCMS shows a mass of [M-18] relative to the product. NMR shows a new olefinic proton signal around 6.0-6.5 ppm.

  • Mechanism: Tertiary benzylic alcohols are highly prone to acid-catalyzed dehydration. The carbocation formed at the 3-position is stabilized by the phenyl ring, facilitating the elimination of water to form the internal alkene (3,4-double bond) [3].

  • Protocol Adjustment:

    • Avoid Aqueous Acid: Do not use aqueous HCl (e.g., 6M HCl).[1] The presence of water and heat guarantees dehydration.

    • Anhydrous Conditions: Use 4M HCl in 1,4-Dioxane or Et

      
      O at 0°C.
      
    • Scavengers: If dehydration persists, consider using Trifluoroacetic acid (TFA) in DCM at 0°C for deprotection, followed by a gentle solvent swap to ethereal HCl to precipitate the salt.[1]

Module 4: Analytical Fingerprinting

Use this table to rapidly identify impurities in your crude mixture.

ComponentStructure DescriptionLCMS (ESI+)Key 1H NMR Feature (DMSO-d6)
Product 3-Hydroxy-3-arylpiperidineM+H (Calc)

5.5 (s, OH),

1.5-3.5 (Piperidine CH

)
Impurity A (Biaryl)4,4'-DibromobiphenylNo Ioniz.*

7.6-7.8 (Aromatic only, no aliphatic)
Impurity B (SM)N-Boc-3-Piperidinone[M+Na]+

1.4 (s, 9H, Boc),

4.0 (s, 2H,

-CH

)
Impurity C (Alkene)Tetrahydropyridine[M-18+H]+

6.1-6.4 (t, 1H, Olefinic CH)

*Note: Biaryls ionize poorly in ESI; use UV (254 nm) or GCMS for detection.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Lithium-Halogen exchange (n-BuLi + 1,4-dibromobenzene) instead of Grignard? A: Yes, but this introduces Impurity D (Des-bromo) . If the lithiation is incomplete or quenched by moisture, you will form 3-phenylpiperidin-3-ol (missing the bromine). The Grignard route is generally more robust for retaining the halogen.

Q: My product is a sticky gum, not a solid. How do I crystallize the HCl salt? A: This often indicates trapped solvent or excess HCl. Triturate the gum with anhydrous diethyl ether or acetonitrile. If it remains gummy, dissolve in a minimum amount of MeOH and precipitate by slow addition of Et


O.[1]

Q: Why do I see two spots on TLC for the intermediate? A: The N-Boc intermediate has a chiral center at C3. However, since the starting material is usually racemic (unless using a chiral auxiliary), the product is a racemate.[1] If you see two spots, check if your piperidinone had a second substituent (creating diastereomers) or if you have significant Rotamers of the Boc group (coalesce upon heating in NMR).[1]

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398. Link

  • Cahiez, G., et al. "Manganese-Catalyzed Cross-Coupling Reaction and the Influence of Trace Metals."[1] Technical University of Denmark (DTU), Research Output.[1] 2[1][3][4][5][6]

  • Klapars, A., et al. "Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones."[1] Journal of Organic Chemistry, vol. 64, no.[1] 18, 1999, pp. 6702–6705.[1] 3[1][3][4][5][6][7]

Sources

Optimization

Technical Support Hub: Stereoselective Synthesis of Chiral Piperidin-3-ol Derivatives

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 15, 2026 Introduction: The Stereochemical Challenge Piperidin-3-ol (3-hydroxypiperidine) is a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 15, 2026

Introduction: The Stereochemical Challenge

Piperidin-3-ol (3-hydroxypiperidine) is a privileged scaffold in medicinal chemistry, serving as the chiral core for blockbuster kinase inhibitors (e.g., Ibrutinib) and JAK inhibitors (e.g., Tofacitinib). The synthetic challenge lies not just in connectivity, but in the rigid control of two stereochemical parameters:

  • Absolute Configuration: Establishing the (3R) or (3S) center with high enantiomeric excess (ee).

  • Relative Configuration: Controlling the cis/trans relationship if a second substituent is present (typically at C4 or C2).

This guide prioritizes scalable, high-fidelity protocols over academic curiosities. We focus on the three dominant industrial workflows: Asymmetric Hydrogenation , Biocatalytic Reduction , and Kinetic Resolution .

Decision Matrix: Selecting Your Route

Before troubleshooting, ensure you are using the correct methodology for your scale and substrate constraints.

RouteSelection Start Start: Select Substrate Substrate1 3-Hydroxypyridine (Aromatic) Start->Substrate1 Substrate2 N-Protected 3-Piperidinone Start->Substrate2 Substrate3 Racemic Piperidin-3-ol Start->Substrate3 Decision1 Scale > 100g? Substrate1->Decision1 Method2 Module 2: Biocatalytic Reduction (KREDs) Substrate2->Method2 High ee required Method3 Module 3: Lipase Resolution Substrate3->Method3 Cost-effective Method1 Module 1: Asymmetric Hydrogenation (Rh/Ru/Ir) Decision1->Method1 Yes (Scalable) Decision1->Method3 No (Quick Lab Scale) Decision2 Strict cis/trans req? Method1->Decision2

Figure 1: Strategic selection of synthetic route based on starting material availability and scale.

Module 1: Asymmetric Hydrogenation (AH)

Best for: Large-scale synthesis starting from aromatic pyridines.

The Core Protocol: Ir-Catalyzed Hydrogenation

Direct hydrogenation of 3-hydroxypyridines is difficult due to catalyst poisoning by the pyridine nitrogen. The industry standard circumvents this by using N-acylated pyridinium salts or in situ activation.

Standard Operating Procedure (SOP-AH-01):

  • Substrate: 3-Hydroxypyridine (1.0 eq).

  • Activator: Benzyl bromide or Boc-anhydride (to form the pyridinium/acyl-pyridinium species).

  • Catalyst: [Ir(COD)Cl]₂ (0.5-1 mol%) + Chiral Ligand (e.g., (R)-MeO-Biphep or Josiphos).

  • Additives: Iodine (I₂) or TCCA (Trichloroisocyanuric acid) often boosts turnover frequency.

  • Conditions: 30-50 bar H₂, 25-40°C, Solvent: MeOH or THF.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalled (<20% Conv.) Catalyst Poisoning: The free pyridine nitrogen is coordinating to the Ir/Rh center.Protocol Adjustment: Ensure full conversion to the N-acyl or N-benzyl pyridinium salt before adding H₂. Add 5-10 mol% of a non-coordinating acid (e.g., HBF₄) to protonate any trace free amine.
Low Enantioselectivity (<80% ee) Chloride Interference: Chloride ions from the precursor can bridge metal centers, disrupting the chiral pocket.Ligand Swap: Switch to a cationic precursor like [Ir(COD)₂]BF₄ or add a halide scavenger (AgBF₄) during catalyst preparation.
Racemization Post-Reaction Enamine-Imine Tautomerization: The product is an N-protected enamine intermediate that hydrolyzes/tautomerizes.Workup Control: Avoid acidic workups. Quench with NaHCO₃ immediately. Reduce the intermediate enamine in situ with NaBH₄ if the hydrogenation stops at the tetrahydropyridine stage.
Low Diastereoselectivity (dr) H₂ Pressure too High: High pressure forces a fast, non-selective "outer-sphere" hydrogenation.Process Control: Lower H₂ pressure to 10-20 bar to allow the substrate to coordinate via the hydroxyl "anchor" (directing group effect).

Module 2: Biocatalytic Ketone Reduction (KRED)

Best for: 100% theoretical yield of a single enantiomer from N-protected piperidinones.

The Core Protocol: KRED-NADH System

Ketoreductases (KREDs) offer superior stereocontrol compared to borohydride reductions. They operate on the N-Boc-piperidin-3-one substrate.[1]

Workflow Diagram:

Biocatalysis Substrate N-Boc-Piperidin-3-one Enzyme KRED (e.g., KRED-110) Substrate->Enzyme Product (S)-N-Boc-3-Hydroxypiperidine (>99% ee) Enzyme->Product Cofactor NADPH / NADH Cofactor->Enzyme Recycle GDH + Glucose (Recycling System) Recycle->Cofactor Regenerates

Figure 2: Enzymatic reduction workflow with cofactor regeneration.

FAQ: Biocatalysis Issues

Q: My reaction forms a stable emulsion during workup. How do I separate the product?

  • A: Enzymes act as surfactants. Do not shake vigorously.

    • Fix 1: Add Celite (diatomaceous earth) and filter the reaction mixture before extraction.

    • Fix 2: Adjust pH to denature the protein (pH < 4 or > 10, if substrate permits) or heat to 50°C briefly to precipitate the enzyme.

Q: The conversion stops at 50%. Is the enzyme dead?

  • A: Likely not. Check the pH. The Gluconic Acid byproduct (from glucose recycling) lowers pH, inhibiting the KRED.

    • Fix: Use a pH-stat titrator to maintain pH 7.0–7.5 using 1M NaOH, or increase buffer strength (100 mM KPi).

Q: Can I get the (R)-enantiomer?

  • A: Yes, but you must screen a different KRED panel. Most commercially available "standard" KREDs for this substrate (like KRED-P1-B10) favor the S-configuration (Anti-Prelog). You specifically need an "inverted" KRED variant; consult your enzyme supplier's screening kit for R-selective hits.

Module 3: Kinetic Resolution (Lipase)

Best for: Recovering value from racemic material or when specific catalysts are unavailable.

The Core Protocol: Acylation via Lipase PS-C II

Lipases (e.g., Burkholderia cepacia or Candida antarctica Lipase B) selectively acylate one enantiomer of the racemic alcohol.

Protocol:

  • Substrate: Racemic N-Boc-piperidin-3-ol.

  • Acyl Donor: Vinyl acetate (irreversible donor).

  • Catalyst: Immobilized Lipase (CAL-B or Amano PS-C II).

  • Solvent: MTBE or Toluene (Dry).

  • Outcome: (R)-Acetate (Product) + (S)-Alcohol (Unreacted) [or vice versa depending on lipase].

Troubleshooting Data Table
IssueVariable to TuneTechnical Insight
Low E-value (Selectivity) Temperature Lower temperature (0-4°C) increases rigidity of the enzyme active site, improving discrimination between enantiomers, though rate decreases.
Slow Reaction Rate Water Activity (aw) Enzymes need a "monolayer" of water. If using molecular sieves, you may have over-dried the solvent. Add 0.1% v/v water.
Incomplete Separation Conversion Limit Kinetic resolution has a theoretical max yield of 50%. Stop the reaction exactly at 50% conversion (monitor by GC). Pushing to 55% drastically erodes the ee of the remaining alcohol.

References

  • Asymmetric Hydrogenation of Pyridinium Salts

    • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

    • Context: Describes the mechanism of heterogeneous Rh/C and homogeneous Ir systems for pyridine reduction.
  • Biocatalytic Reduction (KREDs)

    • Li, Z., et al. (2017). "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction." Applied Biochemistry and Biotechnology.

    • Context: Detailed protocol for using KREDs with glucose dehydrogenase recycling to achieve >99% ee.
  • Kinetic Resolution

    • Wünsch, B., et al. (2017). "Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands." Bioorganic & Medicinal Chemistry.

    • Context: Validates the use of Amano Lipase PS-C II for resolving piperidin-3-ol deriv
  • Iridium-Catalyzed Mechanism

    • Zhou, Y.G., et al. (2019). "Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research.

    • Context: Authoritative review on the activation strategies (like TCCA/I2)

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride

Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scale-up of this important intermediate. We will move beyond simple procedural steps to explore the underlying chemistry, troubleshoot common issues, and ensure a safe, efficient, and reproducible synthesis.

The most common and scalable synthetic route involves the Grignard reaction between an N-protected 3-piperidone and a 4-bromophenyl Grignard reagent, followed by deprotection and salt formation. Our guide is structured around the critical stages of this process.

Diagram: Overall Synthetic Workflow

G cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Deprotection & Salt Formation A Step 1: Grignard Reagent Formation (4-Bromophenylmagnesium bromide) B Step 2: Nucleophilic Addition (to N-Boc-3-piperidone) A->B Slow addition C Step 3: Aqueous Quench (e.g., sat. NH4Cl) B->C D Step 4: N-Boc Deprotection (Acidic Conditions) C->D Work-up & Isolation E Step 5: Free Base Isolation (Basification & Extraction) D->E F Step 6: Hydrochloride Salt Formation (HCl in organic solvent) E->F G Final Product 3-(4-Bromophenyl)piperidin-3-ol hydrochloride F->G

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Grignard Reagent Formation is Sluggish or Fails to Initiate.

Question: I've combined my magnesium turnings and 4-bromobenzene in anhydrous THF, but the characteristic cloudiness and exotherm are absent. What's wrong?

Answer: The initiation of a Grignard reaction is notoriously sensitive and is the most critical step. The primary culprit is almost always the presence of moisture or the passivation of the magnesium surface.

Potential Causes & Solutions:

  • Moisture Contamination: Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water.

    • Action: Ensure all glassware is rigorously oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade; it is best practice to use freshly distilled THF over sodium/benzophenone or solvent from a sealed, dry solvent system.[1][2]

  • Inactive Magnesium Surface: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the aryl halide from accessing the metal surface.

    • Action 1 (Chemical Activation): Add a small crystal of iodine. The iodine will react with a small amount of magnesium to form MgI₂, which helps to chemically etch the oxide layer. You can also add 1,2-dibromoethane, which reacts to form ethylene gas and MgBr₂, visibly activating the surface.[2]

    • Action 2 (Mechanical Activation): Gently crush the magnesium turnings with a glass rod under an inert atmosphere just before use to expose a fresh metal surface.

  • Low Reaction Temperature: While the overall reaction is exothermic, initiation sometimes requires a small amount of heat to overcome the activation energy.

    • Action: Gently warm a small portion of the reaction mixture with a heat gun. Once the reaction initiates (indicated by bubbling or cloudiness), the heat source should be removed immediately to prevent a runaway reaction.

Issue 2: Low Yield of the Tertiary Alcohol After Grignard Addition.

Question: My Grignard reagent appeared to form correctly, but after reacting it with N-Boc-3-piperidone and work-up, my yield is below 40%. What are the common loss pathways?

Answer: Low yields at this stage typically point to competing side reactions or improper reaction conditions. The Grignard reagent is not only a nucleophile but also a strong base.

Potential Causes & Solutions:

  • Enolization of the Piperidone: The Grignard reagent can act as a base, abstracting an alpha-proton from the 3-piperidone to form a magnesium enolate. Upon aqueous work-up, this simply reverts to the starting ketone, reducing your yield.

    • Action: This side reaction is kinetically controlled. Perform the addition of the piperidone solution to the Grignard reagent (or vice-versa, depending on your scale and setup) at a low temperature. A range of 0 °C to -20 °C is often a good starting point for scale-up, balancing reaction rate with suppression of enolization. Lab-scale procedures may call for temperatures as low as -78 °C.[1]

  • Wurtz Coupling: The Grignard reagent can react with unreacted 4-bromobenzene to form 4,4'-dibromobiphenyl.

    • Action: This is minimized by ensuring slow, controlled addition of the 4-bromobenzene to the magnesium turnings during the reagent formation step, maintaining a low steady-state concentration of the aryl halide.[1]

  • Inaccurate Reagent Stoichiometry: An excess of the piperidone or an insufficient amount of active Grignard reagent will naturally lead to low conversion.

    • Action: The concentration of Grignard reagents can be difficult to assume as 100%. It is highly recommended to titrate a small aliquot of the prepared Grignard reagent before the main reaction to determine its exact molarity. This allows for a precise 1.05-1.2 molar equivalent addition, ensuring full conversion without excessive waste.

ParameterLab Scale (Typical)Scale-Up ConsiderationRationale
Addition Temp. -78 °C to 0 °C-20 °C to 10 °CBalances reaction rate and heat transfer capability of the reactor against side reactions.
Addition Time 15-30 minutes1-4 hoursControls the exotherm, prevents localized high temperatures, and minimizes side reactions.[3]
Agitation Magnetic StirringOverhead Mechanical StirringEnsures efficient mixing and heat dissipation in a larger volume to avoid hot spots.
Stoichiometry 1.2 - 1.5 eq. Grignard1.05 - 1.2 eq. Grignard (Titrated)Minimizes waste and simplifies purification on a larger scale.
Issue 3: Difficult Work-up and Product Isolation.

Question: During the aqueous quench and extraction, I'm getting persistent emulsions, and my isolated free base is a sticky oil that won't crystallize.

Answer: The product is an amino alcohol, giving it amphiphilic properties that can lead to challenging work-ups. The hydrochloride salt form is often used specifically because it is a well-behaved, crystalline solid.

Potential Causes & Solutions:

  • Emulsion Formation: This is common when extracting basic aqueous layers with organic solvents, especially with amine products.

    • Action: After quenching with saturated ammonium chloride, add more brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer and helping to break the emulsion. If emulsions persist, a slow filtration through a pad of Celite® can be effective.

  • Oily Free Base: The free base of 3-(4-Bromophenyl)piperidin-3-ol can be difficult to crystallize, especially if minor impurities are present.

    • Action 1 (Purification): If purity is an issue, consider column chromatography on silica gel. A gradient elution starting with ethyl acetate/hexanes and gradually adding methanol and a small amount of triethylamine (to prevent streaking) can effectively purify the free base.

    • Action 2 (Direct to Salt): It is often more efficient to proceed directly to the salt formation step with the crude, dried free base. The hydrochloride salt has a much higher propensity to crystallize, and this step can serve as the primary purification.

Diagram: Troubleshooting Logic

G start Low Final Yield q1 Problem at Grignard Formation Step? start->q1 q2 Problem at Addition Step? q1->q2 No sol1 Root Cause: - Wet Solvent/Glassware - Inactive Mg Surface q1->sol1 Yes q3 Problem at Purification/ Isolation Step? q2->q3 No sol2 Root Cause: - Enolization - Wurtz Coupling - Wrong Stoichiometry q2->sol2 Yes sol3 Root Cause: - Emulsions - Oily Free Base - Transfer Loss q3->sol3 Yes act1 Action: - Rigorously Dry System - Use Activator (I2, DBE) sol1->act1 act2 Action: - Lower Addition Temp - Slow Reagent Addition - Titrate Grignard Reagent sol2->act2 act3 Action: - Add Brine / Filter Celite - Purify via Salt Formation - Optimize Solvent Choice sol3->act3

Caption: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when scaling up this synthesis? A1: The primary hazard is the Grignard reagent formation, which is highly exothermic.[3] On a large scale, the rate of heat generation can exceed the heat removal capacity of the reactor, leading to a dangerous thermal runaway. Key precautions include:

  • Controlled Addition: Use a syringe pump or addition funnel for slow, controlled addition of the 4-bromobenzene.

  • Emergency Cooling: Have an ice bath or other cooling system ready to quickly cool the reactor if the temperature rises too rapidly.

  • Inert Atmosphere: Diethyl ether and THF are extremely flammable. The entire process must be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent fires.

  • Quenching: The quenching of unreacted Grignard reagent is also highly exothermic. The quenching solution (e.g., saturated ammonium chloride) should be added slowly to the reaction mixture, which should be pre-cooled in an ice bath.

Q2: How should I form the final hydrochloride salt on a larger scale? A2: Bubbling anhydrous HCl gas through a solution of the free base is common in labs but can be difficult to control on a larger scale. A more reliable method is the controlled addition of a standardized solution of HCl in an organic solvent.

  • Procedure: Dissolve the crude or purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). Slowly add a calculated amount (1.0 equivalents) of a solution of HCl in isopropanol or dioxane. The hydrochloride salt will typically precipitate. If it does not, cooling the solution or adding a non-polar co-solvent like heptane can induce crystallization.

Q3: What analytical methods are recommended for monitoring reaction progress and final product purity? A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the N-Boc-3-piperidone starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the presence of the desired product and identifying volatile byproducts like the Wurtz-coupled biphenyl.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the final product's purity. A reverse-phase method (C18 column) with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is a good starting point.[4][5]

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.

Q4: How should the final 3-(4-Bromophenyl)piperidin-3-ol hydrochloride be stored? A4: The hydrochloride salt is generally a stable, crystalline solid.[6] It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to ensure long-term stability.[7]

References

  • Organic Syntheses Procedure, Coll. Vol. 1, p.132 (1941); Vol. 5, p.43 (1925).

  • Chen, Y., et al. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Journal of Chemistry, 2022, 1-11.

  • BenchChem Technical Support Center. (n.d.). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.

  • Kumar, P., & Kumar, A. (2022). A Review on Recent Advances in Flow Synthesis of Grignard Reagents and their Applications. CRIPS, 16(5).

  • ChemScene. (2025). Safety Data Sheet for tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate.

  • ChemicalBook. (n.d.). 4-(4'-Bromophenyl)piperidine synthesis.

  • Reddit. (2021). r/Chempros: Grignard Formation - Troubleshooting and Perfecting.

  • Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection. Biological & Pharmaceutical Bulletin, 29(12), 2479-2482.

  • Cayman Chemical. (2025). Safety Data Sheet for 1-(4-Bromophenyl)piperazine (hydrochloride).

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.

  • BenchChem. (n.d.). The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide.

Sources

Optimization

Safe handling and storage procedures for brominated piperidine compounds

Subject: Safe Handling, Storage, and Troubleshooting Guide Ticket ID: BROM-PIP-GUIDE-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Support Center. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Safe Handling, Storage, and Troubleshooting Guide

Ticket ID: BROM-PIP-GUIDE-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 3-bromopiperidine or 4-bromopiperidine (typically supplied as hydrobromide salts).

The Core Challenge: These compounds present a dual paradox in the lab: they are chemically robust enough to survive shipping but thermodynamically poised to self-destruct (polymerize) or degrade (oxidize) the moment they are mishandled.

This guide replaces generic safety advice with specific, causal troubleshooting workflows designed for the bench scientist.

Module 1: Storage & Stability (The "Yellowing" Issue)

User Question:

"My 4-bromopiperidine hydrobromide was white when I bought it, but after two weeks on the shelf, it has turned yellow/brown and clumped. Is it still usable?"

Technical Diagnosis:

The "yellowing" is a hallmark of oxidative degradation and acid-catalyzed hydrolysis , often exacerbated by moisture.

  • Hygroscopicity: The HBr salt is extremely hygroscopic. It pulls water from the air, creating a localized acidic aqueous environment on the crystal surface.

  • Free Halogen Liberation: In the presence of moisture and light, the bromide ion can slowly oxidize to elemental bromine (

    
    ), causing the yellow/orange discoloration.
    
  • Usability Verdict: If the solid is light yellow, it can often be recrystallized (ethanol/ether). If it is brown or sticky (deliquescent), the purity is likely compromised by hydrolysis products (hydroxypiperidines) or polymerization.[1]

Storage Logic Workflow

Follow this decision tree to maximize shelf-life.

StorageLogic Start New Shipment Arrives SealCheck Is the manufacturer seal broken? Start->SealCheck LongTerm Long-Term Storage (> 1 week) SealCheck->LongTerm No ShortTerm Active Use (< 1 week) SealCheck->ShortTerm Yes Condition1 Temp: 2-8°C (Refrigerate) LongTerm->Condition1 Condition3 Container: Secondary Desiccator ShortTerm->Condition3 Condition2 Atmosphere: Argon/Nitrogen Flush Condition1->Condition2 Condition2->Condition3 Failure Warning: Yellowing/Clumping (Moisture Ingress) Condition3->Failure If seal is poor

Figure 1: Decision logic for preventing oxidative degradation and hydrolysis during storage.

Protocol: Restoring Lightly Oxidized Salts

If the compound is merely off-white (light yellow) but free-flowing:

  • Dissolve the salt in a minimum amount of hot ethanol.

  • Add activated charcoal to absorb colored impurities.

  • Filter while hot.

  • Induce crystallization by adding cold diethyl ether.

  • Dry under high vacuum (

    
     mbar) for 4 hours.
    

Module 2: Handling & Weighing (The "Clumping" Issue)

User Question:

"Every time I try to weigh this compound, it sticks to the spatula and weigh paper. It also seems to corrode my metal spatula. How do I handle this?"

Technical Diagnosis:

The compound is an amine hydrobromide salt .

  • Corrosion: The HBr portion is acidic. When it contacts moisture in the air (or on a metal spatula), it forms hydrobromic acid, which rapidly pits stainless steel (304/316).[1]

  • Static/Clumping: The hygroscopic nature creates a sticky surface layer almost instantly in humid labs (>40% RH).

Best Practice Tools Table
EquipmentRecommendationScientific Rationale
Spatula Ceramic or Teflon-coated Impervious to acid corrosion; reduces metal ion contamination in downstream catalysis.
Weighing Vessel Glass Vial (tared) Avoid weigh paper. The compound sticks to paper fibers. Weigh directly into the reaction vessel or a glass vial.
Gloves Double Nitrile (5 mil) Brominated organics can permeate thin nitrile. Double gloving provides a visual breach indicator and increased breakthrough time.
Atmosphere Antistatic Gun / Inert Bag Use an antistatic gun to reduce particle flight; weigh inside a glove bag if humidity >50%.

Module 3: Reaction Safety (The "Free Base" Risk)[1]

User Question:

"I need the free base for a nucleophilic substitution. Can I neutralize the whole bottle and store the free base for later use?"

CRITICAL WARNING:

NO. You must NEVER store the free base of 3- or 4-bromopiperidine.

The Mechanism of Failure (Self-Alkylation)

In the salt form (HBr), the nitrogen is protonated (


), rendering it non-nucleophilic.[1]
Once you generate the free base (

), the nitrogen becomes a strong nucleophile.[1] It will attack the carbon-bromine bond of a neighboring molecule.
  • 4-Bromopiperidine: Undergoes intermolecular attack, forming a polymer chain (poly-piperidine).

  • 3-Bromopiperidine: Can undergo intramolecular cyclization to form a highly reactive aziridinium ion, or dimerize.

Result: An insoluble, useless tar within hours (or minutes in concentrated solution).[1]

Workflow: Safe In-Situ Free-Basing

Use this protocol to generate the free base immediately before use.

FreeBasing Salt Start: HBr Salt (Stable) Dissolve 1. Dissolve in H2O (Cold: 0°C) Salt->Dissolve Base 2. Add Na2CO3/NaOH (pH > 10) Dissolve->Base Extract 3. Extract into DCM/Ether (Keep Cold) Base->Extract Dry 4. Dry (MgSO4) Filter Quickly Extract->Dry Use 5. USE IMMEDIATELY (Do not evaporate to dryness) Dry->Use Risk RISK: Polymerization (If stored > 1 hour) Dry->Risk If delayed

Figure 2: Just-in-time generation of the free base to prevent self-alkylation.

Protocol Steps:

  • Cool: Chill the HBr salt solution to 0°C to slow polymerization kinetics.

  • Biphasic Mix: Add DCM (Dichloromethane) and saturated

    
     or 
    
    
    
    .
  • Extract: Shake vigorously. The free base migrates to the DCM layer.

  • Transfer: Cannulate the DCM layer directly into your reaction vessel containing the electrophile.

    • Pro-Tip: Do not concentrate the free base to a neat oil; keep it solvated to reduce intermolecular collision frequency.

Module 4: Emergency & Disposal

Spill Management
  • Solid Spill: Do not dry sweep (dust risk). Cover with a reducing agent (sodium thiosulfate) if yellow (active bromine), then mix with sand/vermiculite.[1] Scoop into a container.

  • Skin Contact: These compounds are vesicants (blister agents) and corrosives.

    • Immediate Action: Rinse with water for 15 minutes.[2] Do not use vinegar (acid) or bicarbonate (exotherm risk) on the skin; just copious water.

Disposal Procedures

Brominated heterocycles require specific waste streams.

  • Dissolve: Dissolve waste in a combustible solvent (Acetone/Ethanol).

  • Neutralize: If acidic, neutralize with dilute bicarbonate.

  • Tagging: Label clearly as "Halogenated Organic Waste" .

    • Why? Halogens poison the catalysts used in some incinerators. They must be sent to high-temperature incinerators equipped with scrubbers for HBr/Br2 gas.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724987, 4-Bromopiperidine hydrobromide. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Piperidines - Stability and Reactivity. Retrieved from [Link][1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Explaining amine alkylation kinetics and polymerization of halo-amines). Wiley-Interscience.

Sources

Troubleshooting

Technical Support Center: Resolving Racemic 3-(4-Bromophenyl)piperidin-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral resolution of 3-(4-Bromophenyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 3-(4-Bromophenyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of this and structurally similar chiral amines. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section. Our approach is grounded in fundamental stereochemical principles and validated laboratory practices to ensure you can navigate the complexities of chiral resolution with confidence.

Section 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the resolution process, providing not just solutions but the underlying scientific rationale.

Question: My diastereomeric salt fails to crystallize, or I'm only getting an oil. What's going wrong?

Answer:

Failure to achieve crystallization is a common yet solvable issue in diastereomeric salt resolutions. The problem typically lies in the solvent system and the level of supersaturation.

  • Causality: Diastereomers, unlike enantiomers, have different physical properties, most critically, different solubilities in a given solvent.[1][2] Crystallization occurs when the concentration of one diastereomeric salt exceeds its solubility limit, creating a supersaturated solution from which the less soluble salt preferentially precipitates.[1] If the solvent is too good (high polarity for a polar salt), both diastereomers will remain in solution. If it's too poor, they may crash out together as an amorphous oil.

  • Troubleshooting Steps:

    • Solvent Screening is Crucial: The choice of solvent is the most critical parameter.[3] You must empirically screen a range of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, acetonitrile, and their mixtures with water or anti-solvents like ethyl acetate or heptane).

    • Control Cooling Rate: Slow, controlled cooling is paramount. Allow the heated, dissolved salt solution to cool to room temperature undisturbed over several hours. Rapid cooling often leads to oiling out or the formation of very fine, impure crystals. Once at room temperature, further cooling in an ice bath or refrigerator can increase the yield.[1]

    • Introduce a Seed Crystal: If crystallization does not initiate spontaneously, "seeding" the solution with a tiny crystal of the desired diastereomeric salt can provide a nucleation point for crystal growth.[1] If you don't have a seed crystal, try scratching the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can induce nucleation.

    • Concentration Adjustment: Carefully evaporate a portion of the solvent to increase the concentration and induce supersaturation. Be cautious not to over-concentrate, which can cause both diastereomers to precipitate.

Question: I've isolated my diastereomeric salt, but my final enantiomeric excess (e.e.) is disappointingly low. How can I improve it?

Answer:

Achieving high enantiomeric excess often requires more than a single crystallization. Low e.e. indicates that the unwanted diastereomer has co-crystallized with the desired one.

  • Causality: The solubility difference between two diastereomeric salts can sometimes be small. During crystallization, the solid phase will be enriched in the less soluble diastereomer, but the mother liquor remains enriched in the more soluble one.[4] If the crystallization is too rapid or the initial conditions are not optimized, significant amounts of the more soluble diastereomer can be trapped in the crystal lattice, lowering the diastereomeric excess (d.e.) of the salt and, consequently, the e.e. of the final amine.

  • Troubleshooting Steps:

    • Perform Recrystallizations: This is the most effective method for enhancing purity. Dissolve the filtered diastereomeric salt in the minimum amount of hot solvent and allow it to recrystallize slowly. Each recrystallization step will further enrich the less soluble diastereomer, progressively increasing the d.e.[5] It may take two to three recrystallizations to achieve >98% e.e.

    • Optimize the Resolving Agent to Substrate Ratio: While a 1:1 molar ratio is a common starting point, this is not always optimal. For di-acid resolving agents like tartaric acid, using a 0.5 equivalent can be beneficial, as it may favor the formation of a less soluble neutral salt.[6] Conversely, an excess of the resolving agent can sometimes improve resolution but may also act as an impurity.[7]

    • Analyze the Solid and Mother Liquor: To diagnose the problem, analyze the enantiomeric composition of both the crystallized salt and the remaining mother liquor. This will confirm whether a separation is occurring and to what degree. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.[8]

    • Consider Temperature: The solubility of both diastereomers is temperature-dependent. Experiment with different final crystallization temperatures. Sometimes, holding the solution at a slightly warmer temperature (e.g., 4 °C instead of -20 °C) can prevent the more soluble diastereomer from crashing out, albeit at the cost of overall yield.

Question: The yield of my desired enantiomer is very low, even though the e.e. is high. Is this normal?

Answer:

Yes, this is a fundamental characteristic of classical resolution. The theoretical maximum yield for any single enantiomer from a racemic mixture is 50%.[9][10]

  • Causality: A racemic mixture contains equal amounts (50:50) of two enantiomers. When you selectively crystallize the salt of one enantiomer, the other remains in the mother liquor. Therefore, even with perfect separation, you can only recover a maximum of half of your starting material as the desired enantiomer in a single pass.

  • Strategies for Value Recovery:

    • Isolate the Other Enantiomer: The "unwanted" enantiomer is not waste. It can be recovered from the mother liquor by basification and extraction. This enantiomer may have its own utility or can be used in the next step.

    • Racemization and Recycling: For valuable intermediates, a highly efficient approach is to racemize the unwanted enantiomer and recycle it back into the resolution process.[9] This "Resolution-Racemization-Recycle" strategy can theoretically drive the overall yield of the desired enantiomer toward 100%.[4] Racemization of the unwanted enantiomer is typically achieved by heating under acidic or basic conditions, which allows for the reversible opening or protonation/deprotonation at the chiral center, leading to a loss of stereochemical information.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solutions
No Crystallization / Oiling Out 1. Inappropriate solvent system. 2. Solution is not supersaturated. 3. Cooling too rapidly.1. Screen a range of solvents and mixtures. 2. Slowly cool the solution; consider partial solvent evaporation. 3. Add a seed crystal or scratch the flask.[1]
Low Enantiomeric Excess (e.e.) 1. Co-crystallization of the more soluble diastereomer. 2. Insufficient purification.1. Perform one or more recrystallizations of the diastereomeric salt.[5] 2. Optimize the resolving agent/substrate molar ratio.[6] 3. Analyze both solid and mother liquor to guide optimization.
Low Yield (<50%) 1. Inherent 50% maximum yield for classical resolution.[9] 2. Sub-optimal crystallization conditions (e.g., too much solvent).1. This is expected; focus on maximizing purity first. 2. Recover the "unwanted" enantiomer from the mother liquor. 3. Implement a racemization and recycle loop for the unwanted enantiomer.[4]
Difficulty Liberating Free Amine 1. Incomplete basification. 2. Emulsion formation during extraction.1. Ensure pH is >10 after adding base.[1] 2. Use a saturated NaCl (brine) solution to break emulsions during workup.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the principal methods for resolving racemic 3-(4-Bromophenyl)piperidin-3-ol?

There are two primary methods used in both laboratory and industrial settings:

  • Diastereomeric Salt Crystallization: This is the most common and cost-effective method for resolving chiral amines and acids on a large scale.[6] It involves reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent") to form a pair of diastereomeric salts.[2] Because diastereomers have different physical properties, they can be separated by fractional crystallization.[1]

  • Chiral Chromatography (HPLC/SFC): Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques.[8] These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. While highly effective for achieving excellent separation, it is generally more expensive and less scalable than crystallization.[8]

Q2: How do I choose the right chiral resolving agent and solvent?

The selection process is largely empirical, but guided by chemical principles.

  • Choosing the Resolving Agent: For a basic amine like 3-(4-Bromophenyl)piperidin-3-ol, you must use a chiral acid. The interaction between the agent and your compound must be strong enough to form a stable salt with a well-defined crystal lattice. The key is that the two resulting diastereomeric salts must have a significant difference in solubility in a practical solvent system.[3][6] A preliminary screening of several common and commercially available resolving agents is standard practice.

    Common Chiral Acids for Amine Resolution
    (+)- or (-)-Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-tartaric acid)[5][6]
    (+)- or (-)-Mandelic Acid and its derivatives[5][11]
    (+)- or (-)-Camphorsulfonic Acid[9]
    (+)- or (-)-O,O'-Dibenzoyltartaric acid
    (R)- or (S)-2-Hydroxy-2-phenylpropanoic acid (Atrolactic Acid)[1]
  • Choosing the Solvent: The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature but allow the less soluble diastereomer to crystallize upon cooling, while keeping the more soluble one in solution.[1] A typical screening process involves testing various alcohols (methanol, ethanol, isopropanol), ketones (acetone), nitriles (acetonitrile), and their aqueous mixtures.

Q3: Can you provide a general, step-by-step protocol for diastereomeric salt crystallization?

Certainly. The following is a representative workflow. Note that specific quantities, solvents, and temperatures must be optimized for your specific compound.

Experimental Protocol: Diastereomeric Salt Resolution
  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 3-(4-Bromophenyl)piperidin-3-ol in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R,R)-(+)-Tartaric acid) in the same solvent, also with heating.

    • Slowly add the resolving agent solution to the amine solution with stirring. A precipitate may form immediately or upon cooling. Heat the mixture until a clear solution is obtained.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should be observed.

    • To maximize yield, the flask can be placed in a refrigerator or ice bath for several hours after it has reached room temperature.[1]

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.[1]

    • At this stage, determine the diastereomeric/enantiomeric excess. If purity is insufficient, perform a recrystallization by dissolving the crystals in a minimum of hot solvent and repeating the slow cooling process.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., 1 M NaOH or K₂CO₃) dropwise until the solution is basic (pH > 10) to neutralize the chiral acid and liberate the free amine.[1]

    • Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Confirm the chemical identity and determine the final enantiomeric excess using an appropriate analytical technique, such as Chiral HPLC.[8]

Q4: How is enantiomeric excess (e.e.) determined accurately?

Accurate determination of e.e. is critical to validating your resolution.

  • Chiral HPLC: This is the gold standard.[8] An analytical column with a suitable chiral stationary phase (e.g., polysaccharide-based like Chiralpak®) is used.[12][13] The two enantiomers will have different retention times, and the e.e. is calculated from the relative peak areas. For compounds lacking a strong UV chromophore, pre-column derivatization may be necessary.[8]

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent (like (S)-BINOL derivatives), the enantiomers of your compound will form transient, diastereomeric complexes.[14] This can cause the signals of certain protons in the ¹H NMR spectrum to appear at slightly different chemical shifts for each enantiomer, allowing for integration and e.e. calculation.[15] This method is often faster than HPLC for a quick purity check.

Visualizations

Diastereomeric Salt Resolution Workflow

G cluster_0 cluster_1 Separation racemate Racemic Amine (R/S)-Amine salt_formation 1. Salt Formation (in suitable solvent) racemate->salt_formation agent Chiral Resolving Agent (R)-Acid agent->salt_formation diastereomers Mixture of Diastereomeric Salts [(R)-Amine·(R)-Acid] [(S)-Amine·(R)-Acid] salt_formation->diastereomers crystallization 2. Fractional Crystallization (Slow Cooling) diastereomers->crystallization solid Solid Phase Enriched in Less Soluble Salt (e.g., (R)-Amine·(R)-Acid) crystallization->solid liquid Mother Liquor Enriched in More Soluble Salt (e.g., (S)-Amine·(R)-Acid) crystallization->liquid recrystallization Purification Step (Recrystallize if needed) solid->recrystallization liberation_S Liberation (Add Base, Extract) liquid->liberation_S liberation_R 3. Liberation (Add Base, Extract) recrystallization->liberation_R final_R Enantiomer 1 (R)-Amine liberation_R->final_R final_S Enantiomer 2 (S)-Amine liberation_S->final_S recycle Racemize & Recycle final_S->recycle recycle->racemate

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Logic for Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) Observed in Final Product q1 Did you perform recrystallization? start->q1 no1 No q1->no1 yes1 Yes q1->yes1 sol1 Action: Perform 1-2 recrystallizations of the diastereomeric salt. no1->sol1 q2 How many recrystallizations? yes1->q2 one Only One q2->one multiple Multiple q2->multiple sol2 Action: Perform additional recrystallizations. Monitor e.e. after each step. one->sol2 q3 Is e.e. still low after multiple recrystallizations? multiple->q3 yes3 Yes q3->yes3 cause1 Probable Cause: Poor selectivity of the resolving agent/solvent system. yes3->cause1 sol3 Action: Re-screen for a new resolving agent or a different solvent system. cause1->sol3

Caption: Decision tree for troubleshooting low enantiomeric excess (e.e.).

References

  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Retrieved from Benchchem website.[8]

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(16), 6326–6334.[15]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (n.d.). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal.[12]

  • Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Retrieved from Benchchem website.[1]

  • Wikipedia. (2023). Chiral resolution.[9]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Chirality, 18(8), 629–634.[13]

  • Ali, I., Naim, L., & Ghanem, A. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.[16]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.[17]

  • LibreTexts. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry.[2]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.[5]

  • Cerveira, F., Lacerda, S., Spalluto, G., & Prudêncio, M. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1829-1835.[6]

  • Vaddula, B. R., Le, T., & Vangala, S. R. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(12), 8899–8905.[3]

  • You, L., Berman, J. S., & Anzenbacher, P. Jr. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2326–2344.[18]

  • Kumar, P., Kumar, R., Kumar, V., & Singh, V. K. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR. New Journal of Chemistry, 46(38), 18429-18436.[14]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.[7]

  • Lebrilla, C. B., Gard, E. E., Callahan, J. H., & Angel, S. M. (1996). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 68(13), 2326-2330.[19]

  • Kwan, M. H. T., Breen, J., Bowden, M., Conway, L., Jones, M. F., Munday, R., Screen, T., & Blacker, A. J. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2337–2349.[4]

  • Vaddula, B. R., Le, T., & Vangala, S. R. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(12), 8899–8905.[11]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from Chiralpedia.[10]

Sources

Optimization

Preventing decomposition of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride during workup

Case ID: T-BPPH-001 Status: Active Severity: High (Risk of Irreversible Sample Degradation) Applicable Compounds: 3-(4-Bromophenyl)piperidin-3-ol HCl, 3-Aryl-3-hydroxypiperidine analogs. Executive Summary: The "Dehydrati...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BPPH-001 Status: Active Severity: High (Risk of Irreversible Sample Degradation) Applicable Compounds: 3-(4-Bromophenyl)piperidin-3-ol HCl, 3-Aryl-3-hydroxypiperidine analogs.

Executive Summary: The "Dehydration Trap"

The Core Issue: Users frequently report the conversion of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride into a "gum" or "oil" that shows olefinic protons in NMR. This is not a purity issue; it is a chemical transformation.

The Chemistry: This molecule contains a tertiary benzylic alcohol .[1] While the piperidine ring is robust, the C3-hydroxyl group is extremely sensitive to acid-catalyzed dehydration (E1 elimination).

  • In Solid State: The HCl salt is generally stable if kept dry and cool.

  • In Solution: The presence of excess acid, heat, or even slightly acidic silica gel triggers the loss of water to form 4-(4-bromophenyl)-1,2,5,6-tetrahydropyridine (and its isomers).

This guide provides the protocols necessary to interrupt this elimination pathway during workup and purification.

Mechanism of Failure (Visualized)

Understanding the enemy is the first step to defeating it. The diagram below illustrates exactly how the hydrochloride salt degrades into the alkene impurity under standard—but incorrect—workup conditions.

DecompositionPathway cluster_danger Danger Zone (Acidic/Thermal Stress) Salt Target Molecule (HCl Salt) FreeBase Free Base (Stable at pH > 8) Salt->FreeBase  Cold Neutralization (Safe Path) Protonated Protonated Alcohol (OH2+ species) Salt->Protonated  Excess Acid / Heat FreeBase->Protonated  Acidic Workup Carbocation Benzylic Carbocation (Highly Unstable) Protonated->Carbocation  -H2O (Leaving Group) Alkene Dehydrated Impurity (Tetrahydropyridine) Carbocation->Alkene  -H+ (Elimination)

Figure 1: The E1 elimination pathway. The tertiary benzylic carbocation is stabilized by the bromophenyl ring, making dehydration the thermodynamically favored outcome in acidic media.

Troubleshooting & FAQs

Q1: "I tried to recrystallize the HCl salt from hot ethanol/HCl, but I got a mixture."

Diagnosis: Thermal Acidic Dehydration.[2] Explanation: Heating a tertiary benzylic alcohol in the presence of strong acid (HCl) drives the equilibrium toward the alkene. Solution:

  • Avoid: Boiling in acidic solvents.

  • Alternative: Recrystallize from Isopropanol/Ether or Methanol/EtOAc without adding excess HCl. If you must re-form the salt, add HCl in ether dropwise to a cold solution of the free base and filter immediately.

Q2: "My crude material looked good, but after flash chromatography, it decomposed."

Diagnosis: On-Column Dehydration.[3] Explanation: Standard silica gel is slightly acidic (pH ~5-6). This is sufficient to catalyze the dehydration of this sensitive alcohol during the timescale of a column run. Solution: Neutralize your Silica.

  • Pre-wash the silica column with eluent containing 1-2% Triethylamine (TEA) or 1% NH4OH .

  • Maintain 0.5% TEA in the mobile phase during the run.

  • Note: The HCl salt cannot be chromatographed directly on silica; it must be converted to the free base first.

Q3: "How do I remove the HCl to get the free base without causing degradation?"

Diagnosis: Exothermic Neutralization Shock. Explanation: Dumping solid NaOH into a solution of the salt generates local heat hotspots, triggering elimination. Solution: Use the Biphasic Cold Neutralization Protocol (See Section 4).

Validated Protocols

Protocol A: Safe Neutralization (Converting HCl Salt to Free Base)

Use this when preparing the sample for assay or purification.

StepActionCritical Parameter
1 Suspend the HCl salt in Dichloromethane (DCM) .Do not use water yet.
2 Cool the suspension to 0°C (Ice bath).CRITICAL: Heat = Elimination.
3 Add saturated aqueous NaHCO3 (mild base) or 1M NaOH slowly.Monitor internal temp < 10°C.
4 Stir vigorously at 0°C for 15 minutes until the solid dissolves/clears.Ensure biphasic mixing.
5 Separate layers. Extract aqueous layer 2x with cold DCM.Keep everything cold.
6 Dry combined organics over Na2SO4 (Sodium Sulfate).[4][5]AVOID MgSO4 (Magnesium sulfate is slightly Lewis acidic and can trigger degradation).
7 Concentrate under reduced pressure at < 30°C .Do not use a hot water bath.
Protocol B: Purification Workflow (Decision Tree)

WorkupWorkflow Start Crude Reaction Mixture (Containing Target) CheckpH Check pH Start->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic Neutral Neutral/Basic CheckpH->Neutral Neutralize Cold Neutralization (Protocol A) Acidic->Neutralize Must Buffer Extract Extract into DCM/EtOAc Neutral->Extract Neutralize->Extract Purification Purification Required? Extract->Purification Recryst Recrystallization (Cold MeOH/Et2O) Purification->Recryst High Purity Crude Column Flash Chromatography Purification->Column Complex Mixture PreTreat Pre-treat Silica with 1% Et3N Column->PreTreat MANDATORY RunCol Run Column (Fast Elution) PreTreat->RunCol

Figure 2: Decision tree for workup. Note the mandatory buffering of silica gel if chromatography is selected.

Stability Data & Storage

ParameterSpecificationReason
Storage State Solid HCl SaltMore stable than oil/free base.
Temperature -20°CRetards thermal elimination.
Atmosphere Argon/NitrogenPrevents moisture absorption (hygroscopic salts become acidic).
Solvent Stability DMSO/MeOH (Good)Avoid acidic CDCl3 for NMR (or filter through basic alumina first).
Shelf Life 6-12 MonthsIf stored dry. Re-check NMR for alkene peaks (δ 5.8-6.5 ppm) before use.

References

  • General Reactivity of 3-Hydroxypiperidines

    • Mechanism of Dehydration:[1] 3-hydroxypiperidines with C3-aryl substituents are structurally analogous to benzylic alcohols. The formation of the tetrahydropyridine is driven by the conjugation of the new double bond with the aryl ring.

    • Source: Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. (Contextual grounding on piperidine stability).
  • Acid-Catalyzed Dehydration of Tertiary Alcohols

    • Principle: Tertiary alcohols undergo E1 elimination via carbocation intermediates. This is accelerated by Bronsted acids (HCl) and Lewis acids (Silica, MgSO4).
    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Technique: "In-column dehydration" is a known phenomenon for acid-sensitive alcohols. Pre-treatment with triethylamine neutralizes silanol groups (Si-OH).
  • Synthesis of 3-Aryl-3-piperidinols (Analogous Protocols)

    • Methodology: Grignard addition to N-protected 3-piperidones followed by deprotection. The deprotection step (often acidic)
    • Source:Organic Syntheses, Coll.[6] Vol. 6, p. 242 (1988). (Analogous Grignard workups).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 3-(4-Bromophenyl)piperidin-3-ol vs. 3-(4-Chlorophenyl)piperidin-3-ol

The following guide provides an in-depth technical comparison of 3-(4-Bromophenyl)piperidin-3-ol and 3-(4-Chlorophenyl)piperidin-3-ol . This analysis focuses on their pharmacological profiles as privileged scaffolds in d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(4-Bromophenyl)piperidin-3-ol and 3-(4-Chlorophenyl)piperidin-3-ol . This analysis focuses on their pharmacological profiles as privileged scaffolds in drug discovery, specifically targeting Sigma receptors and NMDA receptor modulation.

Executive Summary & Core Directive

This guide evaluates two structural analogs, 3-(4-Bromophenyl)piperidin-3-ol (3-Br-PP) and 3-(4-Chlorophenyl)piperidin-3-ol (3-Cl-PP) . While often overshadowed by their 4-isomer counterparts (e.g., the haloperidol metabolite 4-(4-chlorophenyl)piperidin-4-ol), these 3-substituted piperidines represent a distinct class of "privileged scaffolds."

Key Differentiator: The primary divergence lies in the halogen-specific interactions within the binding pockets of Sigma-1 (


) receptors and the GluN2B subunit of NMDA receptors. The Bromo-analog typically exhibits superior lipophilicity and halogen-bonding capability, often resulting in higher affinity but lower water solubility compared to the Chloro-analog.
Quick Comparison Matrix
Feature3-(4-Chlorophenyl)piperidin-3-ol 3-(4-Bromophenyl)piperidin-3-ol
CAS Number 173447-88-6 (HCl salt)Analogous Scaffold
Primary Target Sigma-1 (

) Receptor
Sigma-1 (

) Receptor
Secondary Target NMDA (GluN2B) Allosteric SiteNMDA (GluN2B) Allosteric Site
LogP (Predicted) ~1.8 - 2.1~2.3 - 2.6
Metabolic Liability Stable Phenyl-Cl bondPhenyl-Br (Potential for oxidative insertion)
Synthetic Utility End-stage pharmacophoreVersatile intermediate (Suzuki/Buchwald coupling)

Physicochemical & Pharmacological Analysis

Structural Causality: The Halogen Effect

The biological activity differences are driven by the atomic properties of the substituent at the para-position of the phenyl ring.

  • Steric Occupancy: The Bromine atom (Van der Waals radius ~1.85 Å) is significantly larger than Chlorine (~1.75 Å). In tight binding pockets (e.g., the hydrophobic trap of the

    
     receptor), the Br-analog often achieves better "space-filling" efficiency, displacing water molecules and increasing entropic gain upon binding.
    
  • Sigma-Hole Interactions: Bromine exhibits a more pronounced positive electrostatic potential cap ("sigma-hole") opposite the C-Br bond compared to Chlorine. This allows 3-Br-PP to form stronger halogen bonds with carbonyl backbone oxygens or aromatic residues (e.g., Phe, Tyr) in the receptor active site.

Signaling Pathway & Mechanism

Both compounds act as ligands for the Sigma-1 Receptor chaperone , which modulates calcium signaling at the Mitochondria-Associated Membrane (MAM).

SigmaSignaling cluster_0 Mechanism of Action Ligand 3-(4-Halo)piperidin-3-ol Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binding (Kd: Br < Cl) BiP BiP (GRP78) Sigma1->BiP Dissociation IP3R IP3 Receptor Sigma1->IP3R Chaperoning/Stabilization Ca Ca2+ Flux (ER -> Mito) IP3R->Ca Modulates Mito Mitochondrial Bioenergetics Ca->Mito Increases ATP

Caption: Pathway illustrating Sigma-1 receptor modulation. Ligand binding promotes dissociation from BiP, allowing Sigma-1 to stabilize IP3R and enhance mitochondrial calcium signaling.

Experimental Validation Protocols

To objectively compare these compounds, researchers should utilize a Competitive Radioligand Binding Assay . This protocol is self-validating through the use of specific controls.

Protocol: Sigma-1 Receptor Affinity Assay ( vs )

Objective: Determine


 values for 3-Cl-PP and 3-Br-PP to quantify the "halogen effect."

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    ).
    
  • Radioligand: [³H]-(+)-Pentazocine (highly selective

    
     agonist).
    
  • Non-specific Control: Haloperidol (10 µM).

Workflow:

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend to 0.5 mg protein/mL.

  • Incubation:

    • Mix 100 µL membrane suspension.

    • Add 50 µL [³H]-(+)-Pentazocine (Final conc. 3 nM).

    • Add 50 µL Test Compound (3-Cl-PP or 3-Br-PP) at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Expectation: The 3-Br-PP analog typically yields a

2-5x lower (more potent) than 3-Cl-PP due to hydrophobic enhancement.

Synthetic Utility & Application

While 3-Cl-PP is often a final pharmacological probe, 3-Br-PP serves a dual purpose as a high-value synthetic intermediate.

Cross-Coupling Capability

The aryl-bromide moiety allows for late-stage diversification via Palladium-catalyzed cross-coupling, enabling the synthesis of biaryl libraries for SAR expansion.

Synthesis Start 3-(4-Bromophenyl)piperidin-3-ol (Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Suzuki Buchwald Buchwald-Hartwig Amination (HNR2, Pd2(dba)3) Start->Buchwald Prod1 Biaryl Analogs (Enhanced Lipophilicity) Suzuki->Prod1 Prod2 Amino-Aryl Analogs (Solubility/Selectivity) Buchwald->Prod2

Caption: Synthetic divergence from the Bromo-scaffold. The Chloro-analog is generally inert to these mild conditions.

References

  • Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for antipsychotic drugs." Proceedings of the National Academy of Sciences, 83(22), 8784-8788. Link

  • Collina, S., et al. (2013). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents, 23(5), 597-613. Link

  • Mottinelli, M., et al. (2015). "Identification of the Sigma-1 Receptor Binding Site: A Structure-Based Approach." Journal of Medicinal Chemistry, 58(24), 9630-9644. Link

  • ChemicalBook. (2024). "Product Entry: 3-(4-Chlorophenyl)piperidin-3-ol Hydrochloride (CAS 173447-88-6)." Link

  • Glennon, R. A. (2005). "Pharmacophore identification for sigma-1 (σ1) receptor binding: Application to the design of novel σ1 ligands." Mini Reviews in Medicinal Chemistry, 5(10), 927-942. Link

Comparative

Comparative study of piperidinol analogs in anti-tuberculosis research

Topic: Comparative study of piperidinol analogs in anti-tuberculosis research Content Type: Publish Comparison Guide Executive Summary The piperidine scaffold is a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of piperidinol analogs in anti-tuberculosis research Content Type: Publish Comparison Guide

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics. In the context of Mycobacterium tuberculosis (Mtb) drug discovery, piperidinol analogs have emerged as a versatile class of small molecules with dual-targeting potential. Unlike single-target pharmacophores, piperidinols can be structurally tuned to inhibit two distinct, essential mycobacterial pathways: MmpL3-mediated cell wall biosynthesis and Arylamine N-acetyltransferase (TBNAT)-mediated intracellular survival .

This guide provides a technical comparison of these two piperidinol subclasses, contrasting their mechanisms of action (MoA), in vitro potency (MIC), and safety profiles against the clinical candidate SQ109.

Part 1: Structural Classes & Mechanism of Action

To understand the utility of piperidinol analogs, researchers must distinguish between the two primary functional subclasses derived from this scaffold.

Class A: MmpL3 Inhibitors (The "PIPD1" Series)[1]
  • Representative Compound: PIPD1 (and optimized analogs like 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol).

  • Target: MmpL3 (Mycobacterial membrane protein Large 3) . MmpL3 is the essential "flippase" responsible for translocating Trehalose Monomycolate (TMM) from the cytoplasm to the periplasm, a critical step in building the mycolic acid barrier.[2]

  • Mechanism: Direct binding to the MmpL3 transmembrane domain, locking the transporter and preventing substrate translocation.

  • Key Advantage: Unlike the ethylenediamine SQ109, which inhibits MmpL3 but also acts as a protonophore (collapsing the Proton Motive Force, PMF), specific piperidinol analogs like PIPD1 inhibit MmpL3 without dissipating the PMF. This suggests a lower risk of mammalian mitochondrial toxicity.

Class B: TBNAT Inhibitors (The "Benzoyl" Series)
  • Representative Compound: 3-benzoyl-4-phenyl-1-methylpiperidinol.

  • Target: Arylamine N-acetyltransferase (TBNAT) .

  • Mechanism: These compounds act as suicide inhibitors, forming a covalent bond with the catalytic cysteine of TBNAT.

  • Physiological Relevance: TBNAT is essential for the catabolism of cholesterol and intracellular survival of Mtb within macrophages. Inhibiting this pathway targets the bacterium during its latent/persistent phase.

Visualization: The MmpL3 Inhibition Pathway

The following diagram illustrates the specific blockade of TMM transport by Piperidinols compared to the non-specific PMF collapse caused by uncouplers.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane (IM) cluster_periplasm Periplasm / Cell Wall TMM_Cyto TMM Precursor (Synthesis) MmpL3 MmpL3 Transporter (Flippase) TMM_Cyto->MmpL3 Substrate Entry TMM_Peri TMM (Translocated) MmpL3->TMM_Peri Translocation PMF Proton Motive Force (PMF) PMF->MmpL3 Energizes Transport Mycomembrane Mycomembrane Formation TMM_Peri->Mycomembrane Assembly PIPD1 Piperidinol (PIPD1) Direct Binding PIPD1->MmpL3 Blocks Pore (No PMF effect) SQ109 SQ109 (Uncoupler + Inhibitor) SQ109->MmpL3 Inhibits SQ109->PMF Collapses (Toxicity Risk)

Caption: Mechanism of Action: Piperidinols (PIPD1) directly block MmpL3 without collapsing the Proton Motive Force (PMF), unlike SQ109.[1][2][3][4][5][6][7][8]

Part 2: Comparative Performance Data

The following data aggregates results from multiple studies to compare the potency and selectivity of piperidinol analogs against the clinical candidate SQ109.

Table 1: In Vitro Potency (MIC) & Cytotoxicity

Data represents mean values against M. tuberculosis H37Rv.

Compound ClassRepresentative AnalogMIC (µM)MIC (µg/mL)CC50 (Vero Cells)Selectivity Index (SI)
MmpL3 Inhibitor PIPD1 1.28~0.45> 100 µM> 78
MmpL3 Inhibitor Analog 4b (4-Cl-phenoxy)~3.71.4045 µM~32
NAT Inhibitor 3-benzoyl-4-phenyl... 2.3 - 16.9~0.7 - 5.0> 200 µM> 20
Reference Std SQ109 0.78 - 1.560.5 - 1.0~25 µM16 - 32
Reference Std Isoniazid (INH) 0.360.05> 1000 µM> 2000

Analysis:

  • Potency: PIPD1 exhibits potency comparable to SQ109 (MIC ~1.28 µM vs 1.56 µM).

  • Selectivity: The piperidinol scaffold generally offers a superior Selectivity Index (SI > 70 for PIPD1) compared to SQ109 (SI ~20). This is likely due to the lack of non-specific membrane uncoupling effects in the piperidinol series.

  • Spectrum: Both classes are active against MDR-TB clinical isolates, as their targets (MmpL3 and TBNAT) are distinct from those of first-line drugs like Rifampicin and Isoniazid.

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Why this method? REMA is non-destructive, inexpensive, and provides a visual colorimetric endpoint (Blue = No Growth, Pink = Growth).

Materials:

  • M. tuberculosis H37Rv culture (Mid-log phase, OD600 ~0.6).

  • 7H9 Broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Resazurin sodium salt powder (0.01% w/v in sterile water).

Step-by-Step Workflow:

  • Compound Preparation: Prepare 20 mM stocks of piperidinol analogs in DMSO.

  • Plate Layout: Add 100 µL of 7H9 broth to all wells of a sterile 96-well plate.

    • Validation Step: Fill the outer perimeter wells with 200 µL sterile water to prevent evaporation (Edge Effect). Do not use these wells for data.

  • Serial Dilution: Add 100 µL of compound to column 2, mix, and transfer 100 µL to column 3, continuing to column 10. Discard the final 100 µL.

    • Range: Typically 100 µM down to 0.19 µM.

  • Inoculation: Dilute the H37Rv culture to approx. 2 x 10^5 CFU/mL. Add 100 µL of inoculum to wells in columns 2-11.

    • Controls: Column 11 = Growth Control (Bacteria + No Drug). Column 12 = Sterility Control (Media only).

  • Incubation: Seal with breathable membrane. Incubate at 37°C for 7 days .

    • Why 7 days? Opening the plate too early disrupts the hypoxic equilibrium; too late leads to dye burnout.

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout:

    • Blue (Resazurin): Metabolically inactive (Inhibited).

    • Pink (Resorufin): Metabolically active (Growth).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: Cytotoxicity Assay (Vero Line)

Why this method? To ensure the bacterial killing is not due to general protoplasmic poisoning.

  • Seeding: Seed Vero cells at 10^4 cells/well in DMEM + 10% FBS. Incubate 24h to allow attachment.

  • Treatment: Remove media. Add compounds serially diluted in fresh media (max 0.5% DMSO final).

  • Exposure: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Use MTT or CellTiter-Glo.

    • Calculation:

      
       is the concentration reducing viability by 50%.[1]
      
    • Success Metric:

      
      . An SI < 10 indicates a "toxic hit" rather than a drug lead.
      
Visualization: REMA Screening Workflow

REMA_Workflow Start Compound Stock (20mM DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Add Mtb Inoculum (2x10^5 CFU/mL) Dilution->Inoculation 100µL transfer Incubation Incubate 7 Days 37°C Inoculation->Incubation Dye Add Resazurin (Blue Dye) Incubation->Dye Readout Visual Readout (24-48h later) Dye->Readout Result_Pink Pink = Growth (Resistant) Readout->Result_Pink Reduction Result_Blue Blue = No Growth (Sensitive) Readout->Result_Blue No Reduction

Caption: REMA Workflow: A validated colorimetric pipeline for determining MIC values of piperidinol analogs.

Part 4: Conclusion & Future Outlook

Piperidinol analogs represent a "bifurcated" opportunity in TB drug development.

  • The MmpL3-targeting piperidinols (PIPD1 series) offer a safer alternative to SQ109 by avoiding PMF dissipation, potentially reducing clinical side effects like QT prolongation.

  • The NAT-targeting piperidinols provide a rare avenue to attack latent TB by disrupting cholesterol catabolism.

Recommendation: Future optimization should focus on the "Hybrid" approach—combining the lipophilic MmpL3-binding pharmacophore with the covalent warhead of NAT inhibitors—to create a dual-targeting "magic bullet" that prevents resistance emergence.

References
  • De Ruyck, J., et al. (2019). A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3.[9][10][11] Journal of Biological Chemistry. Link

  • Fullam, E., et al. (2017). Identification of the anti-mycobacterial functional properties of piperidinol derivatives. British Journal of Pharmacology. Link

  • Li, K., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-tuberculosis Activity. Chemical Biology & Drug Design.[3] Link

  • Tahlan, K., et al. (2012). SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis.[4] Antimicrobial Agents and Chemotherapy.[1][4][7][8][11][12][13][14][15][16] Link

  • Palomino, J.C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[12] Antimicrobial Agents and Chemotherapy.[1][4][7][8][11][12][13][14][15][16] Link

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-Bromophenyl)piperidin-4-ol Derivatives

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of diseases.[1][2] Among these, derivatives of 3-(4-Bromophe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of diseases.[1][2] Among these, derivatives of 3-(4-Bromophenyl)piperidin-3-ol have garnered interest for their potential pharmacological activities. However, a comprehensive review of the existing scientific literature reveals a more robust and comparatively richer dataset for the isomeric 4-(4-Bromophenyl)piperidin-4-ol derivatives. This guide, therefore, pivots to an in-depth analysis of this latter class of compounds, presenting a comparative overview of their in vitro and in vivo efficacy, supported by experimental data and methodological insights. This shift ensures a data-driven narrative that is both scientifically rigorous and of practical value to researchers in the field.

The core structure of 4-(4-Bromophenyl)piperidin-4-ol presents a versatile platform for chemical modifications, leading to derivatives with diverse biological activities, ranging from neuroprotective to analgesic and antiplatelet effects.[3][4][5] This guide will dissect the preclinical data available for these derivatives, offering a clear comparison of their performance in controlled laboratory settings versus complex biological systems.

In Vitro Efficacy: A Multifaceted Profile

The in vitro evaluation of 4-(4-Bromophenyl)piperidin-4-ol derivatives has unveiled their potential to interact with multiple biological targets. These studies are fundamental in elucidating the mechanism of action and establishing a preliminary structure-activity relationship (SAR).

Multi-Target Activity in Neurodegenerative Disease Models

A significant area of investigation for these compounds is their potential application in Alzheimer's disease.[5][6] In vitro assays have demonstrated that certain derivatives can concurrently inhibit key enzymes implicated in the pathophysiology of the disease and interfere with the aggregation of amyloid-beta (Aβ) peptides.

Compound IDTargetIC50 (µM)Antioxidant Activity (IC50, µM)Aβ Aggregation Inhibition (%)
AB11Acetylcholinesterase (AChE)0.02926.3843.25 at 500 µM
AB14Acetylcholinesterase (AChE)0.03823.99Not Reported
AB11Monoamine Oxidase-B (MAO-B)866--
AB14Monoamine Oxidase-B (MAO-B)763--

Table 1: In vitro activity of selected 4-(4-Bromophenyl)piperidin-4-ol derivatives against targets relevant to Alzheimer's disease. Data sourced from Rizvi et al., 2022.[5][6]

Antiplatelet Activity

Derivatives of 4-(4-Bromophenyl)-4-piperidinol have also been investigated for their effects on platelet aggregation, a key process in thrombosis.[3][4]

Compound IDTargetIC50 (mM)
PD3Platelet Activating Factor (PAF)-induced aggregation80
PD5Platelet Activating Factor (PAF)-induced aggregation0.06
Aspirin (Control)Platelet Activating Factor (PAF)-induced aggregation0.15

Table 2: In vitro antiplatelet activity of 4-(4-Bromophenyl)-4-piperidinol derivatives. Data sourced from "Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation".[3][4]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following protocol outlines a standard method for assessing the AChE inhibitory activity of test compounds, based on the Ellman method.

Objective: To determine the concentration of the test compound that inhibits 50% of AChE activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI to each well.

  • Data Acquisition:

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In_Vitro_AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Dispense_Compound Dispense Compound into 96-well Plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Enzyme and Substrate Solutions Add_Buffer Add Buffer Reagent_Prep->Add_Buffer Dispense_Compound->Add_Buffer Add_Enzyme Add AChE and Incubate Add_Buffer->Add_Enzyme Start_Reaction Add DTNB and ATCI Add_Enzyme->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

In Vivo Efficacy: From Bench to Biological System

Translating in vitro activity to in vivo efficacy is a critical step in the drug development process. For 4-(4-Bromophenyl)piperidin-4-ol derivatives, in vivo studies have primarily focused on their analgesic properties.

Analgesic Activity in Animal Models

Several derivatives of 4-(4-Bromophenyl)-4-piperidinol have demonstrated significant analgesic effects in preclinical models of pain.[3][4][5]

Compound IDAnimal ModelDoseAnalgesic Effect
PD1Writhing test in mice-Significant (p < 0.01)
PD3Writhing test in mice-Highly significant (p < 0.01)
PD5Writhing test in mice-Highly significant (p < 0.01)

Table 3: In vivo analgesic activity of 4-(4-Bromophenyl)-4-piperidinol derivatives.[3][4][5]

It is noteworthy that while quantitative dose-response data (e.g., ED50 values) are not detailed in the available abstracts, the reported statistical significance points towards a robust biological effect.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol describes a common method for evaluating the analgesic potential of a test compound.

Objective: To assess the ability of a test compound to reduce the number of writhes (a pain response) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds

  • Vehicle (e.g., saline, DMSO solution)

  • 0.6% acetic acid solution

  • Syringes and needles

Procedure:

  • Acclimatization:

    • Acclimatize the mice to the laboratory environment for at least one week before the experiment.

  • Grouping and Administration:

    • Divide the mice into groups (e.g., vehicle control, positive control, test compound groups).

    • Administer the test compound or vehicle to the respective groups, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction of Writhing:

    • After a predetermined period (e.g., 30 minutes post-i.p. administration), inject 0.6% acetic acid solution i.p. to each mouse.

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of protection or inhibition of writhing for the test compound groups compared to the vehicle control group.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Bridging In Vitro and In Vivo: A Mechanistic Perspective

The observed analgesic effects of the 4-(4-Bromophenyl)piperidin-4-ol derivatives in vivo can be rationalized by their interaction with specific molecular targets. Docking studies have suggested that these compounds may interact with the opioid receptor, a key player in the modulation of pain signaling pathways.[3][4]

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Opioid_Receptor μ-Opioid Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Reduced_Excitability Reduced Neuronal Excitability Ca_Channel->Reduced_Excitability Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Compound 4-(4-Bromophenyl)piperidin-4-ol Derivative (e.g., PD3) Compound->Opioid_Receptor Agonist Binding

Caption: Proposed mechanism of action for the analgesic effect via the μ-opioid receptor.

Conclusion: A Promising Scaffold with Translational Potential

The 4-(4-Bromophenyl)piperidin-4-ol scaffold has demonstrated significant promise in preclinical studies. The in vitro data reveal a multi-target profile, with activities against key enzymes in neurodegeneration and potent antiplatelet effects. Crucially, these in vitro findings are corroborated by in vivo evidence of analgesic efficacy. The convergence of in vitro and in vivo data, coupled with a plausible mechanism of action involving the opioid system, underscores the therapeutic potential of this chemical class.

Further research is warranted to establish a more quantitative in vivo dose-response relationship, explore the efficacy in a broader range of disease models, and assess the pharmacokinetic and safety profiles of the most promising derivatives. The insights presented in this guide provide a solid foundation for these future investigations, highlighting the 4-(4-Bromophenyl)piperidin-4-ol core as a valuable starting point for the development of next-generation therapeutics.

References

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. Available at: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Europe PMC. Available at: [Link]

  • Rizvi, S. A., Mushtaq, N., Ahmad, A., Anwer, L., Asghar, S., Arefa, M., ... & Batool, F. (2022). 4 Bromophenyl 4’Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Molecules, 27(21), 7484. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

  • 4-piperidinol Derivatives as a Multifactorial anti-Alzheimer agent: Synthesis, Invitro - Sciforum. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

Comparative

Technical Guide: Structural Confirmation of 3-(4-Bromophenyl)piperidin-3-ol HCl via Mass Spectrometry

Executive Summary This guide addresses the structural confirmation of 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride , a critical pharmacophore often utilized in the synthesis of NMDA receptor antagonists and analgesics....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural confirmation of 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride , a critical pharmacophore often utilized in the synthesis of NMDA receptor antagonists and analgesics.

The analytical challenge lies in distinguishing this specific regioisomer from its 4-hydroxy counterparts and confirming the integrity of the halogenated moiety without degradation. While NMR is definitive for stereochemistry, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) offers the throughput and sensitivity required for rapid batch validation.

This document compares the recommended LC-ESI-QTOF workflow against traditional GC-EI-MS , demonstrating why the former is the superior methodology for this salt-form analyte.

The Analytical Challenge

The target molecule,


, presents three specific hurdles for mass spectrometric analysis:
  • Salt Dissociation: As a hydrochloride salt, the molecule is ionic. Traditional GC-MS requires derivatization or "free-basing" to induce volatility, risking thermal degradation.

  • Isotopic Signature: The presence of Bromine creates a distinct 1:1 isotopic doublet (

    
     and 
    
    
    
    ) that must be preserved and resolved.
  • Regioisomerism: Distinguishing the 3-ol from the 4-ol isomer requires identifying specific fragmentation pathways (specifically dehydration kinetics) rather than just molecular weight.

Comparative Methodology: ESI-QTOF vs. EI-Quadrupole

The following table objectively compares the two primary MS techniques available for this analysis.

FeatureMethod A: LC-ESI-QTOF (Recommended) Method B: GC-EI-MS (Alternative)
Sample Prep Minimal. Dissolve directly in MeOH/Water.Complex. Requires extraction (free-basing) or derivatization (TMS).
Ionization Soft (ESI). Preserves the

molecular ion.[1]
Hard (EI). Often shatters the molecular ion; parent peak may be weak/absent.
Resolution High (>20,000 FWHM). Confirms exact elemental formula.Unit Resolution. Only confirms nominal mass.
Salt Handling Excellent. HCl dissociates; cation is detected directly.Poor. Salts can degrade in the injector port.
Isotope Fidelity High. Clearly resolves the

doublet.
Moderate. Unit resolution may merge isotopes if not calibrated perfectly.

Verdict: Method A (LC-ESI-QTOF) is the validated standard for this compound. Method B should only be used if High-Res instruments are unavailable, and strictly after converting the salt to a free base.

Experimental Protocol (LC-ESI-QTOF)

This protocol is designed to be self-validating. If the System Suitability Criteria (Section 5) are not met, the data should be rejected.

Sample Preparation
  • Stock Solution: Weigh 1.0 mg of 3-(4-Bromophenyl)piperidin-3-ol HCl. Dissolve in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute Stock 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration

    
     10 µg/mL (10 ppm).
    
    • Why Formic Acid? It ensures the piperidine nitrogen remains protonated (

      
      ), maximizing sensitivity in Positive Mode.
      
LC-MS Parameters[2][3]
  • Instrument: Agilent 6500 Q-TOF or Thermo Q-Exactive (or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][3][4][5]

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 135 V (Optimized to prevent in-source fragmentation).

Analytical Workflow Diagram

LCMS_Workflow Sample Sample (HCl Salt) Prep Dilution (MeOH/H2O) + 0.1% Formic Acid Sample->Prep Dissolve LC LC Separation (C18 Column) Prep->LC Inject ESI ESI Source (+) [M+H]+ Generation LC->ESI Elute QTOF Q-TOF Analyzer (High Res MS) ESI->QTOF Ionize Data Data Analysis (Isotope & Frag Check) QTOF->Data Detect

Figure 1: Validated LC-MS workflow for amine hydrochloride salts.

Data Interpretation & Validation

To confirm the structure, you must observe three specific spectral features.

The "Bromine Signature" (Isotopic Pattern)

The most distinct feature of this molecule is the bromine atom. Unlike chlorine (3:1 ratio), bromine naturally exists as


 (50.7%) and 

(49.3%).
  • Requirement: You must see two parent peaks of nearly equal intensity separated by 2.0 mass units.

  • Target Mass (

    
    ): 
    
    • 
       Isotopologue: 256.0332 
      
    • 
       Isotopologue: 258.0311 
      
Fragmentation Fingerprint (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule undergoes a characteristic dehydration event driven by the tertiary alcohol at the C3 position.

  • Primary Fragment: Loss of Water (

    
    , 18.01 Da).
    
  • Mechanism: The protonated alcohol eliminates water to form a stable tetrahydropyridine cation. This is more favorable in 3-ol isomers compared to 4-ol isomers due to the proximity of the nitrogen lone pair assisting the stabilization.

Fragmentation Pathway Diagram:

Fragmentation Parent Parent Ion [M+H]+ m/z 256.03 / 258.03 (Protonated Free Base) Dehydration Dehydrated Ion [M+H - H2O]+ m/z 238.02 / 240.02 (Tetrahydropyridine Core) Parent->Dehydration Neutral Loss: H2O (-18 Da) (Collision Energy: 20eV) Cleavage Ring Cleavage Fragment m/z ~156/158 (Loss of Piperidine Ring Part) Dehydration->Cleavage Retro-Diels-Alder / Ring Opening

Figure 2: Primary fragmentation pathway for 3-(4-Bromophenyl)piperidin-3-ol.

Quantitative Validation Table

Compare your experimental results against these theoretical values.

Ion IdentityFormulaTheoretical Mass (

)
Acceptance Criteria (

ppm)
Relative Abundance
Parent (

)

256.0332 < 5 ppm100%
Parent (

)

258.0311 < 5 ppm~98%
Fragment (

)

238.0226 < 10 ppmVariable (CE dependent)
Fragment (

)

240.0206 < 10 ppmVariable (CE dependent)

Troubleshooting & Common Pitfalls

  • Missing Parent Peak: If you observe a peak at

    
     238 but not 256, your Source Temperature  or Cone Voltage  is too high, causing in-source dehydration. Lower the temperature to <300°C.
    
  • No Signal: Ensure you are in Positive Ion Mode . The amine is basic; it will not ionize well in negative mode.

  • Salt Adducts: You may see

    
     peaks (+22 Da) if the glassware was not clean. Focus on the protonated species for MS/MS.
    
  • Isomer Confusion: If the water loss peak (

    
     238) is absent even at high collision energies, suspect the 4-ol isomer , which is generally more resistant to dehydration than the 3-ol.
    

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Agilent Technologies. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Bromine Isotopes. Available at: [Link]

Sources

Validation

Optimizing the 3-Phenylpiperidine Scaffold: Bioisosteric Replacement of Bromine in 3-(4-Bromophenyl)piperidin-3-ol

Executive Summary 3-(4-Bromophenyl)piperidin-3-ol hydrochloride represents a privileged scaffold in medicinal chemistry, particularly within the design of Central Nervous System (CNS) active agents targeting Sigma-1 rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromophenyl)piperidin-3-ol hydrochloride represents a privileged scaffold in medicinal chemistry, particularly within the design of Central Nervous System (CNS) active agents targeting Sigma-1 receptors (


R), NMDA receptors, and monoamine transporters. While the para-bromine substituent provides essential lipophilicity and potential halogen-bonding interactions, it often introduces liabilities regarding molecular weight (Ligand Efficiency penalty) and non-specific hydrophobic binding.

This technical guide analyzes the strategic bioisosteric replacement of the bromine atom with Trifluoromethyl (-CF


) , Chlorine (-Cl) , and Nitrile (-CN)  groups. We provide comparative physicochemical data, synthetic protocols, and metabolic stability assessments to guide lead optimization.

Part 1: The Reference Standard – Bromine Functionality

The parent compound, 3-(4-Bromophenyl)piperidin-3-ol, relies on the bromine atom for two distinct pharmacological mechanisms:

  • Hydrophobic Pocket Filling: The large van der Waals radius of bromine (1.85 Å) fills lipophilic cavities in receptors (e.g., the hydrophobic tunnel of the

    
     receptor).
    
  • Sigma-Hole Interactions: Bromine exhibits a positive electrostatic potential cap ("sigma-hole") along the C-Br bond axis, allowing it to act as a Lewis acid in halogen bonding with backbone carbonyls.

Baseline Metrics (HCl Salt):

  • MW: 292.6 g/mol

  • cLogP: ~2.3

  • Metabolic Liability: Moderate. The C-Br bond is generally stable, but the high lipophilicity drives rapid hepatic clearance via Phase I oxidation at other sites.

Part 2: Comparative Analysis of Bioisosteres

We compare the reference standard against three strategic alternatives.

The Metabolic Shield: Trifluoromethyl (-CF )
  • Rationale: The -CF

    
     group is a classic bioisostere for halogens. It is substantially larger than bromine but maintains high lipophilicity.
    
  • Mechanism: The C-F bond is metabolically inert. The strong electron-withdrawing nature (

    
    ) deactivates the phenyl ring against CYP450-mediated oxidation, potentially extending half-life (
    
    
    
    ).
  • Trade-off: Loss of halogen bonding capability (Fluorine does not exhibit a significant sigma-hole).

The Conservative Swap: Chlorine (-Cl)
  • Rationale: Chlorine offers a reduction in molecular weight (atomic mass 35 vs. 80) while retaining the electronic properties of a halogen.

  • Mechanism: Similar

    
     values (0.23) and lipophilicity to bromine but with a smaller steric footprint (1.75 Å radius).
    
  • Trade-off: Weaker halogen bonding than bromine; often leads to lower affinity if the receptor pocket is spacious.

The Polarity Shift: Nitrile (-CN)
  • Rationale: A "pseudohalogen" that dramatically alters the physicochemical profile.

  • Mechanism: Reduces cLogP significantly, improving water solubility. The nitrile nitrogen can act as a hydrogen bond acceptor, potentially picking up new interactions in the binding site.

  • Trade-off: High polarity may reduce blood-brain barrier (BBB) permeability compared to the Br-analog.

Table 1: Physicochemical & Predicted Performance Comparison
ParameterBromine (-Br) (Ref)Trifluoromethyl (-CF

)
Chlorine (-Cl) Nitrile (-CN)
MW (Free Base) 256.14245.24211.69202.25
cLogP 2.312.651.980.85
Hammett (

)
0.230.540.230.66
H-Bond Acceptor Weak (Sigma-hole)NoWeakYes (Strong)
Metabolic Stability ModerateHigh ModerateLow (Hydrolysis risk)
Primary Utility Affinity AnchorMetabolic BlockerLigand EfficiencySolubility/Selectivity

Part 3: Experimental Protocols

A. Synthetic Workflow: The Grignard Route

To ensure fair comparison, all analogs must be synthesized via a divergent route from a common intermediate: N-Boc-3-piperidone.

Protocol 1: General Synthesis of 3-(4-R-phenyl)piperidin-3-ol HCl

Reagents: tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone), 4-substituted-phenylmagnesium bromide, THF, HCl (4M in dioxane).

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Substrate Preparation: Dissolve N-Boc-3-piperidone (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL). Cool to 0°C.

  • Grignard Addition: Dropwise add the specific 4-R-phenylmagnesium bromide (1.2 eq, 0.5 M in THF) over 15 minutes.

    • Note: For the -CN analog, use 4-cyanophenylmagnesium chloride or generate the lithiate (4-bromobenzonitrile + n-BuLi) at -78°C to avoid nucleophilic attack on the nitrile.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Quench with saturated aqueous NH

    
    Cl (10 mL). Extract with EtOAc (3 x 20 mL).
    
  • Deprotection: Dissolve the crude N-Boc intermediate in CH

    
    Cl
    
    
    
    (5 mL). Add HCl (4M in dioxane, 10 eq). Stir at RT for 2 hours.
  • Isolation: Evaporate volatiles. Triturate the solid with diethyl ether to yield the hydrochloride salt.

B. Biological Validation: Microsomal Stability Assay

Objective: Compare the metabolic half-life (


) of the Br-analog vs. the CF

-analog.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Part 4: Visualization of Workflows

Diagram 1: Synthetic Strategy (Divergent Synthesis)

Synthesis Start N-Boc-3-piperidone Grignard Grignard Addition (4-R-PhMgBr, THF, 0°C) Start->Grignard Inter Intermediate: N-Boc-3-aryl-3-ol Grignard->Inter Nucleophilic Attack Deprotect Deprotection (HCl/Dioxane) Inter->Deprotect Product Final Product: 3-(4-R-phenyl)piperidin-3-ol HCl Deprotect->Product Salt Formation

Caption: Divergent synthetic pathway utilizing N-Boc-3-piperidone to access various 4-substituted aryl analogs.

Diagram 2: Bioisostere Decision Logic

DecisionTree Root Optimize 3-(4-Br-phenyl)piperidin-3-ol Q1 Is Metabolic Stability Poor? Root->Q1 Q2 Is Solubility/Solvation Poor? Q1->Q2 No (Stability OK) Sol1 Replace -Br with -CF3 (Blocks oxidation, maintains lipophilicity) Q1->Sol1 Yes (High Clearance) Sol2 Replace -Br with -CN (Lowers LogP, adds H-bond acceptor) Q2->Sol2 Yes (Low Solubility) Sol3 Replace -Br with -Cl (Reduces MW, conservative change) Q2->Sol3 No (Improve Ligand Efficiency)

Caption: Decision matrix for selecting the appropriate bioisostere based on observed liabilities of the Bromine parent.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Hermann, J. C., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1] Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosteric Replacements).
  • Nahas, R. I., et al. (2008).[2] Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. Bioorganic & Medicinal Chemistry, 16(2), 755-761.[2] Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

Sources

Comparative

A Comparative Guide to Purity Validation of Synthetic 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride by HPLC

For researchers, scientists, and drug development professionals, establishing the purity of a synthetic active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthetic active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore the rationale behind the HPLC method development, present a detailed protocol, and objectively compare its performance against an alternative analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data.

The Critical Role of Purity in Drug Development

Any synthetic compound intended for pharmaceutical use must be rigorously assessed for the presence of impurities.[1] These can include starting materials, intermediates, by-products, and degradation products, any of which could have unintended pharmacological or toxicological effects. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, qualification, and quantification of impurities in drug substances.[2][3]

Understanding 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride and its Potential Impurities

3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a piperidine derivative. The presence of the bromophenyl group provides a chromophore, making it suitable for UV detection in HPLC.

Based on common synthetic routes for similar piperidine compounds, potential impurities in a batch of 3-(4-Bromophenyl)piperidin-3-ol hydrochloride could include:

  • Starting Materials: Unreacted precursors such as 4-bromoacetophenone and a suitable piperidone derivative.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • By-products: Products of side reactions, such as dehydration products or isomers.

A visual representation of the target molecule and a potential synthetic impurity is shown below.

cluster_0 Target Molecule cluster_1 Potential Impurity 3-(4-Bromophenyl)piperidin-3-ol 3-(4-Bromophenyl)piperidin-3-ol (C11H14BrNO) 4-Bromoacetophenone 4-Bromoacetophenone (Starting Material)

Caption: Chemical structures of the target molecule and a potential impurity.

HPLC Method for Purity Validation: A Self-Validating System

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[4] For 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, a reversed-phase HPLC (RP-HPLC) method with UV detection is the technique of choice. The non-polar stationary phase allows for the separation of the relatively polar analyte from less polar impurities.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (based on the UV absorbance of the bromophenyl group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

Causality Behind Experimental Choices
  • C18 Column: Provides excellent retention and separation for a wide range of moderately polar to non-polar compounds.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen and provides a low pH to ensure the analyte is in its protonated form.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, from polar starting materials to potentially non-polar by-products, within a reasonable timeframe.

  • Detection at 225 nm: The bromophenyl chromophore is expected to have a strong absorbance in the lower UV range. A PDA detector would be ideal to confirm the peak purity by examining the spectra across the peak.

The workflow for the HPLC analysis is depicted below.

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in mobile phase) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (225 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis

Sources

Validation

A Tale of Two Isomers: A Comparative Pharmacological Evaluation of 3-(4-bromophenyl) vs. 4-(4-bromophenyl) Piperidine Analogs

A Technical Guide for Researchers in Drug Discovery and Development In the intricate landscape of medicinal chemistry, even the slightest alteration in a molecule's architecture can precipitate a cascade of changes in it...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the intricate landscape of medicinal chemistry, even the slightest alteration in a molecule's architecture can precipitate a cascade of changes in its pharmacological profile. This guide delves into the nuanced yet critical differences between two positional isomers: 3-(4-bromophenyl)piperidine and 4-(4-bromophenyl)piperidine analogs. The seemingly subtle shift of the 4-bromophenyl moiety from the 3- to the 4-position of the piperidine ring profoundly influences their interaction with key biological targets, thereby shaping their potential therapeutic applications. This comprehensive comparison, grounded in established structure-activity relationships (SAR) and experimental data from analogous compounds, aims to provide researchers with a predictive framework for the pharmacological evaluation of these and related chemical entities.

The piperidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1] The introduction of a phenyl group onto this ring system gives rise to the phenylpiperidine class of compounds, which have demonstrated a wide array of pharmacological activities, including opioid analgesia and effects on the central nervous system.[2][3] The position of this phenyl ring is a critical determinant of the compound's biological activity. Generally, 3-substituted phenylpiperidines have been explored as dopamine autoreceptor antagonists, while 4-substituted analogs are prevalent in compounds targeting monoamine transporters and opioid receptors.[2][4]

This guide will dissect the anticipated pharmacological profiles of 3-(4-bromophenyl) and 4-(4-bromophenyl)piperidine analogs by examining their likely interactions with key central nervous system targets: the dopamine transporter (DAT), the serotonin transporter (SERT), and sigma (σ) receptors.

Comparative Analysis of Receptor and Transporter Interactions

The positioning of the 4-bromophenyl group dictates the spatial arrangement of the molecule, influencing its ability to fit into the binding pockets of various proteins. The following sections will explore the expected binding affinities and functional activities of the 3- and 4-substituted analogs based on established SAR principles.

Dopamine Transporter (DAT) Affinity and Function

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants and some antidepressants.[5][6] Structure-activity relationship studies of various phenylpiperidine derivatives reveal that substitution at the para-position of the phenyl ring, such as with a bromine atom, generally leads to retained or even increased affinity for DAT.[7]

  • 4-(4-bromophenyl)piperidine analogs are predicted to exhibit significant affinity for the dopamine transporter. The 4-phenylpiperidine scaffold is a well-established pharmacophore for DAT inhibitors.[8] The presence of the bulky, lipophilic bromophenyl group at the 4-position can facilitate favorable interactions within the DAT binding site.

  • 3-(4-bromophenyl)piperidine analogs , on the other hand, are anticipated to have a comparatively lower affinity for DAT. Studies on (S)-phenylpiperidines have shown that compounds with an aromatic substituent in the 3-position often display low affinity for dopamine D2 and D3 receptors, and by extension, may have a less optimal fit in the DAT binding pocket compared to their 4-substituted counterparts.[4]

Serotonin Transporter (SERT) Affinity and Function

The serotonin transporter is the primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[9] The affinity of phenylpiperidine analogs for SERT is also highly dependent on their substitution pattern.

  • 4-(4-bromophenyl)piperidine analogs are likely to possess affinity for SERT. The 4-phenylpiperidine core is found in some compounds with SERT inhibitory activity.[1]

  • 3-(4-bromophenyl)piperidine analogs may exhibit higher affinity and selectivity for SERT. Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has identified potent SERT ligands, with Ki values in the nanomolar range.[10] This suggests that the 3-substituted scaffold can be effectively accommodated within the SERT binding site.

Sigma (σ) Receptor Affinity

Sigma receptors are a unique class of intracellular proteins implicated in a variety of neurological conditions.[11][12] Many piperidine-containing compounds have been found to possess high affinity for sigma receptors.[13][14][15]

  • 4-(4-bromophenyl)piperidine analogs are expected to be potent sigma receptor ligands. The 4-phenylpiperidine scaffold is a common feature in high-affinity sigma receptor ligands.[16]

  • 3-(4-bromophenyl)piperidine analogs are also likely to interact with sigma receptors. The differentiation between sigma-1 and sigma-2 receptor subtypes and the agonist versus antagonist profile would be dependent on other structural features of the analogs. Studies on 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] have highlighted the potential for 3-substituted piperidines to differentiate sigma receptor subtypes in vivo.[17]

Quantitative Data Summary

Target3-(4-bromophenyl)piperidine Analog (Predicted Ki)4-(4-bromophenyl)piperidine Analog (Predicted Ki)Rationale / Supporting Evidence
Dopamine Transporter (DAT) Moderate to Low (e.g., >100 nM)High to Moderate (e.g., 10-100 nM)4-Phenylpiperidines are established DAT inhibitor scaffolds.[8] 3-Substituted phenylpiperidines often show lower affinity for dopamine receptors.[4] Para-bromo substitution on the phenyl ring can increase DAT affinity.[7]
Serotonin Transporter (SERT) High (e.g., <50 nM)Moderate (e.g., 50-200 nM)3-Substituted piperidine derivatives have been identified as potent SERT ligands.[10]
Sigma-1 (σ1) Receptor High to ModerateHighBoth 3- and 4-phenylpiperidine scaffolds are common in high-affinity sigma receptor ligands.[14][16][17]
Sigma-2 (σ2) Receptor High to ModerateHighBoth 3- and 4-phenylpiperidine scaffolds are common in high-affinity sigma receptor ligands.[14][16]

Experimental Protocols

To empirically validate the predicted pharmacological profiles, the following standardized in vitro assays are recommended.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of the test compounds for their respective targets.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation and Quantification cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing the target receptor/transporter in ice-cold buffer. prep2 Centrifuge to pellet membranes. prep1->prep2 prep3 Wash and resuspend membrane pellet in assay buffer. prep2->prep3 assay1 Incubate membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Paroxetine for SERT) and varying concentrations of the test compound. prep3->assay1 assay2 Allow to reach equilibrium. assay1->assay2 sep1 Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. assay2->sep1 sep2 Wash filters to remove non-specifically bound radioligand. sep1->sep2 sep3 Quantify radioactivity on filters using liquid scintillation counting. sep2->sep3 analysis1 Generate competition curves by plotting the percentage of specific binding versus the log concentration of the test compound. sep3->analysis1 analysis2 Calculate IC50 values. analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation. analysis2->analysis3

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare membranes from cells or tissues expressing the target of interest (e.g., HEK293 cells transfected with human DAT or SERT, or rat brain tissue).

    • Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the final assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or -pentazocine for sigma-1 receptors), and a range of concentrations of the test compound.

    • To determine non-specific binding, a high concentration of a known, non-labeled ligand for the target is used in a separate set of wells.

    • Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inhibitor at its target.

[³⁵S]GTPγS Binding Assay for GPCRs (e.g., Dopamine D2-like receptors, Sigma-1 receptor)

This assay measures the activation of G-proteins coupled to the receptor of interest and can distinguish between agonists, partial agonists, inverse agonists, and antagonists.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

G cluster_prep Membrane Preparation cluster_assay GTPγS Binding cluster_sep Separation and Quantification cluster_analysis Data Analysis prep1 Prepare membranes from cells expressing the GPCR of interest. assay1 Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound. prep1->assay1 assay2 For antagonist testing, include a fixed concentration of a known agonist. assay1->assay2 sep1 Separate bound from free [³⁵S]GTPγS by rapid filtration. assay2->sep1 sep2 Wash filters and quantify radioactivity. sep1->sep2 analysis1 Plot [³⁵S]GTPγS binding versus log concentration of the test compound. sep2->analysis1 analysis2 Determine EC50 and Emax for agonists. analysis1->analysis2 analysis3 Determine IC50 for antagonists. analysis2->analysis3

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor of interest as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, incubate the membranes in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubation: Allow the reaction to proceed at a specific temperature for a defined time.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound. For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50 in the presence of a known agonist.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of the test compounds to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the respective transporter.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the dopamine or serotonin transporter in 96-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle.

  • Uptake Initiation: Add a fixed concentration of radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin).

  • Incubation: Incubate for a short period at a specific temperature to allow for substrate uptake.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Conclusion

The positional isomerism of the 4-bromophenyl group on the piperidine ring is a critical determinant of the pharmacological profile of these analogs. Based on established structure-activity relationships, 4-(4-bromophenyl)piperidine derivatives are anticipated to primarily act as dopamine transporter inhibitors with potential activity at the serotonin transporter and sigma receptors. In contrast, 3-(4-bromophenyl)piperidine analogs are predicted to exhibit a preference for the serotonin transporter, with potentially lower affinity for the dopamine transporter but still retaining affinity for sigma receptors.

This guide provides a framework for the systematic evaluation of these and related compounds. The outlined experimental protocols for radioligand binding and functional assays will enable researchers to generate robust and reproducible data to confirm these predictions and to further elucidate the nuanced pharmacology of these important chemical scaffolds. A thorough understanding of the distinct pharmacological properties imparted by this seemingly minor structural change is paramount for the rational design and development of novel therapeutics targeting the central nervous system.

References

  • Hacksell, U., et al. (1997). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 40(22), 3779-3791.
  • Lijefors, T., et al. (1994). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. Journal of Medicinal Chemistry, 37(18), 2963-2972.
  • Wikipedia. (2023). Phenylpiperidines.
  • ResearchGate. (n.d.). Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists.
  • MOspace. (n.d.). Ligands for the sigma receptor and the mu-opioid receptor.
  • ChemRxiv. (2021).
  • National Center for Biotechnology Information. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • IRIS. (n.d.). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY.
  • National Center for Biotechnology Information. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter.
  • IRIS. (n.d.). A focus on piperidine and piperazine scaffolds.
  • PubMed. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter.
  • PubMed. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters.
  • National Center for Biotechnology Information. (2008). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection.
  • National Center for Biotechnology Information. (2014).
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • PubMed. (2014).
  • ACS Publications. (1979). Conformation activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 22(9), 1079-1083.
  • PubMed. (1993). [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (DuP 734). A selective ligand for sigma receptors in mouse brain in vivo.
  • MDPI. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.
  • National Center for Biotechnology Information. (2014). Differences between opioids: pharmacological, experimental, clinical and economical perspectives.
  • Tocris. (n.d.). Sigma Receptors.
  • ResearchGate. (n.d.). Some sigma receptor ligands.
  • ResearchGate. (n.d.). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.
  • Dr. Oracle. (2023). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?.
  • ResearchGate. (n.d.). Antidepressant affinity groups by affinity for serotonin transporter*.
  • Frontiers. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding.
  • Drexel Research Discovery. (2023).
  • National Center for Biotechnology Information. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands.
  • ChemRxiv. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • PubMed. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo.
  • PubMed. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label.
  • National Center for Biotechnology Information. (2021). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability.
  • ResearchGate. (n.d.). Table 2 Affinity of selected ligands fl)r sigma receptor sites labeled...
  • IRIS. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (2018). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics.
  • National Center for Biotechnology Information. (2017). Opioid‐induced inhibition of the human 5‐HT and noradrenaline transporters in vitro: link to clinical reports of serotonin syndrome.

Sources

Comparative

Halogenation in Phenylpiperidinol Scaffolds: A Comparative Analysis of Fluorine and Bromine on Receptor Binding Affinity

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the vast armamentarium of chemical modif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the vast armamentarium of chemical modifications, halogenation stands out for its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of fluorinated versus brominated phenylpiperidinols, focusing on their differential effects on receptor binding affinity. We will delve into the underlying principles, present supporting experimental data, and provide detailed protocols for assessing these critical interactions.

The Strategic Role of Halogenation in Drug Design

The phenylpiperidinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents, including opioids and dopamine receptor modulators. The introduction of halogen atoms—specifically fluorine and bromine—onto the phenyl ring can dramatically alter a compound's interaction with its biological target. These alterations stem from a combination of steric, electronic, and lipophilic effects, as well as the potential for forming specific non-covalent interactions, such as halogen bonds.

Fluorine , the most electronegative element, is relatively small and can often serve as a bioisostere for a hydrogen atom. Its introduction can block metabolic pathways, enhance membrane permeability, and alter the acidity of nearby functional groups. Due to its high electronegativity and low polarizability, fluorine is generally considered a poor halogen bond donor.

Bromine , on the other hand, is larger and more polarizable than fluorine. This property makes it a more effective participant in halogen bonding, a directional non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic partner on the receptor, such as a carbonyl oxygen or a nitrogen atom. This interaction can significantly contribute to the overall binding affinity of a ligand.

Comparative Analysis of Receptor Binding Affinity: Experimental Evidence

The following table summarizes the key binding affinity data (Ki, in nM) for the unsubstituted, fluorinated, and brominated analogs from this study. A lower Ki value indicates a higher binding affinity.

CompoundSubstituentσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)
Unsubstituted H3.90240
Fluorinated Analog 2-Fluoro3.56667
Brominated Analog 3-BromoHigher AffinityHigher Affinity
General Halogen Trend (Affinity) Cl, Br, F3 > 2 ≈ 43 > 2 ≈ 4
General Halogen Trend (Selectivity) Cl, Br, F3 > 2 ≈ 4-

Note: While the original paper provides a detailed quantitative structure-activity relationship (QSAR) analysis, specific Ki values for all individual halogenated compounds at all positions are not explicitly listed in a single table. The trends indicate that 3-substituted haloanalogs, including bromo derivatives, generally exhibit higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts.[1]

From this data, several key observations can be made:

  • Positional Isomers Matter: The position of the halogen on the phenyl ring significantly influences binding affinity and selectivity. For chloro, bromo, and fluoro analogs, the 3-position (meta) was generally found to be optimal for both σ₁ and σ₂ receptor affinity.[1]

  • Fluorine's Impact on Selectivity: The 2-fluoro substituted analog exhibited the highest selectivity for the σ₁ receptor among all the compounds tested in the study.[1]

  • Bromine's Contribution to Affinity: The general trend observed was that halogen substitution, including bromination, on the aromatic ring tended to increase the affinity for σ₂ receptors while maintaining a similar affinity for σ₁ receptors compared to the unsubstituted compound.[1]

These findings underscore the nuanced effects of halogenation. While fluorine can be strategically employed to enhance selectivity, bromine's greater propensity for halogen bonding and its different electronic and steric profile can lead to a general increase in affinity for certain receptors.

Causality Behind the Experimental Observations

The observed differences in binding affinity between fluorinated and brominated phenylpiperidinols can be attributed to a confluence of factors:

  • Halogen Bonding: As previously mentioned, bromine is a more potent halogen bond donor than fluorine. The presence of a bromine atom can introduce a favorable, directional interaction with an electron-rich pocket in the receptor's binding site, thereby increasing the overall binding energy.

  • Lipophilicity: Both fluorine and bromine increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within the receptor. The larger size of bromine generally imparts a greater increase in lipophilicity compared to fluorine.

  • Electronic Effects: The high electronegativity of fluorine can create a strong dipole moment and alter the electron distribution of the aromatic ring, potentially influencing electrostatic interactions with the receptor. Bromine, while also electronegative, has a different inductive and resonance effect, leading to a distinct electronic profile.

  • Steric Factors: The larger van der Waals radius of bromine compared to fluorine can lead to more extensive van der Waals interactions with the receptor surface, contributing to binding affinity. However, it can also introduce steric hindrance if the binding pocket is constrained.

The interplay of these factors determines the ultimate binding affinity and selectivity of a halogenated ligand. The optimal choice between fluorine and bromine is therefore highly dependent on the specific topology and chemical environment of the target receptor's binding site.

Experimental Protocol: Radioligand Binding Assay

To empirically determine and compare the receptor binding affinities of fluorinated and brominated phenylpiperidinols, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Step-by-Step Methodology
  • Preparation of Receptor Source:

    • Homogenize a tissue source known to express the receptor of interest (e.g., brain tissue for many CNS receptors) or use a cell line engineered to overexpress the target receptor.

    • Prepare a membrane fraction by differential centrifugation. This enriches the sample for membrane-bound receptors.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a multi-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor).

    • Add a series of increasing concentrations of the unlabeled test compound (either the fluorinated or brominated phenylpiperidinol).

    • To determine non-specific binding, include control wells containing the radioligand and a high concentration of a known, potent, unlabeled ligand for the target receptor.

    • To determine total binding, include control wells with only the radioligand and the membrane preparation.

  • Incubation:

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Count the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal competition curve.

    • From this curve, determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (Tissue or Cell Line) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation (Binding Equilibrium) Radioligand Radiolabeled Ligand Test_Compounds Test Compounds (Fluorinated & Brominated) Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Competition_Curve Competition Curve Plotting Counting->Competition_Curve IC50_Determination IC50 Determination Competition_Curve->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation SAR cluster_fluorine Fluorine Substitution cluster_bromine Bromine Substitution cluster_effects Effects on Receptor Binding F_Node Fluorine Small Size High Electronegativity Poor Halogen Bond Donor Effects_Node Potential Outcomes Increased Selectivity Increased Affinity Altered Pharmacokinetics F_Node:f1->Effects_Node:f1 Can lead to F_Node:f2->Effects_Node:f3 Impacts Br_Node Bromine Larger Size More Polarizable Good Halogen Bond Donor Br_Node:f3->Effects_Node:f2 Often results in Br_Node:f1->Effects_Node:f2 Can contribute to (van der Waals)

Caption: SAR of fluorine vs. bromine on receptor binding.

Conclusion

The choice between fluorinating and brominating a phenylpiperidinol scaffold is a strategic decision that must be guided by the specific goals of the drug discovery program and the nature of the target receptor. Fluorine is an excellent tool for fine-tuning selectivity and blocking metabolic degradation, often with minimal steric perturbation. Bromine, with its greater size and polarizability, offers the potential for significant affinity gains through halogen bonding and other non-covalent interactions.

The experimental data, though not from a direct phenylpiperidinol comparison, strongly suggests that both halogens can enhance binding affinity, with their positional placement being a critical determinant of their ultimate effect. A thorough understanding of the target receptor's binding site topology, coupled with empirical testing through robust methods like radioligand binding assays, is essential for rationally designing the next generation of phenylpiperidinol-based therapeutics.

References

  • Mach, R. H., Luedtke, R. R., Unsworth, C. D., & Zampese, M. A. (1993). Synthesis and dopamine D2 receptor-binding properties of 3-and 4-substituted N-benzyl-4-phenylpiperidines. Journal of medicinal chemistry, 36(24), 3765-3770.
  • Mach, R. H., Wu, L., Zampese, M. A., Luedtke, R. R., & Unsworth, C. D. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of medicinal chemistry, 41(13), 2277-2287.
  • Hassanien, S. H., et al. (2020). In vitro and in vivo pharmacological characterization of para-fluorofentanyl. ACS Chemical Neuroscience, 11(15), 2326-2334.
  • Volpe, D. A., Tobin, G. A., Mellon, R. D., Shackman, J. G., & Marroum, P. J. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385-390.
  • Gifford, A. N. (n.d.). Radioligand Binding Assays. Gifford Bioscience. Retrieved from [Link]

  • Childers, W. E., et al. (2005). Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan. Journal of medicinal chemistry, 48(10), 3467-3470.
  • Sonesson, C., Lin, C. H., Hansson, L., Waters, N., Svensson, K., Carlsson, A., ... & Wikström, H. (1994). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of medicinal chemistry, 37(17), 2735-2753.
  • Costantino, L., Gandolfi, F., Sorbi, C., Franchini, S., Prezzavento, O., Vittorio, F., ... & Brasili, L. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of medicinal chemistry, 48(1), 159-167.
  • Rizvi, S. A., Mushtaq, N., Ahmad, A., Anwer, L., Asghar, S., Arefa, M., ... & Batool, F. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Molecules, 27(21), 7481.
  • Stein, C., Machelska, H., & Binder, W. (2017). A novel concept for the treatment of inflammatory pain: pH-dependent opioid agonists. Science, 355(6328), 966-969.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Bromophenyl)piperidin-3-ol Hydrochloride

Hazard Assessment: A Proactive Stance on Safety 3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a compound that requires careful handling due to the inherent risks associated with its constituent chemical motifs. The pi...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Stance on Safety

3-(4-Bromophenyl)piperidin-3-ol hydrochloride is a compound that requires careful handling due to the inherent risks associated with its constituent chemical motifs. The piperidine ring, a common scaffold in pharmaceuticals, can present significant health hazards. Piperidine itself is known to be toxic if it comes into contact with the skin or is inhaled, and it can cause severe skin burns and eye damage[1]. The presence of a bromophenyl group classifies this compound as a halogenated organic substance, which carries its own set of handling and disposal considerations to prevent environmental contamination and potential toxicity[2][3][4].

Given these structural characteristics, we must assume that 3-(4-Bromophenyl)piperidin-3-ol hydrochloride may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation[5][6]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of the experimental protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for mitigating the risks associated with handling 3-(4-Bromophenyl)piperidin-3-ol hydrochloride. The following table summarizes the minimum recommended PPE for various laboratory operations involving this compound.

Body Part Personal Protective Equipment Level of Protection and Use Case
Eyes and Face Chemical Splash GogglesRequired for all handling of the compound to protect against splashes and aerosols.[7][8]
Face ShieldTo be worn in addition to goggles when there is a significant splash hazard, such as during bulk transfers or when working with heated solutions.[7][9]
Skin and Body Laboratory CoatA standard, properly fitting lab coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[7][10]
Chemical-Resistant ApronRecommended to be worn over a lab coat when handling larger quantities or during procedures with a high risk of splashes of corrosive or toxic substances.[9]
Hands Disposable Nitrile GlovesThe minimum requirement for incidental contact. It is recommended to wear two pairs (double-gloving) for enhanced protection. Gloves should be changed immediately upon contamination.[7]
Heavy-Duty Chemical-Resistant GlovesFor tasks involving prolonged or direct contact, select gloves made of materials like neoprene or a flexible laminate, worn under outer gloves, that are specifically resistant to halogenated organic compounds.[8]
Respiratory N95 Respirator or Half/Full-Face RespiratorRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. A full-face respirator also provides additional eye and face protection.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-(4-Bromophenyl)piperidin-3-ol hydrochloride will minimize the risk of exposure. The following workflow should be adopted for all procedures involving this compound.

Preparation
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for piperidine and other structurally similar compounds to familiarize yourself with the potential hazards[1][11].

  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors or dust.[2]

  • Assemble all Necessary PPE: Before handling the compound, ensure that all required PPE is readily available and in good condition.

  • Prepare for Spills: Have a spill kit readily accessible that contains absorbent materials suitable for organic compounds.

Handling
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Grounding: When transferring the solid compound, use non-sparking tools and ensure that all equipment is properly grounded to prevent the buildup of static electricity, which could be an ignition source.[12][13]

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the laboratory.[1][6]

  • Immediate Cleanup: Clean up any spills immediately, following the established spill response protocol.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Disposable items, such as gloves, should be placed in the appropriate waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][14]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal P1 Review SDS of Analogs P2 Designate Fume Hood P1->P2 P3 Assemble PPE P2->P3 P4 Prepare Spill Kit P3->P4 H1 Don PPE P4->H1 H2 Ground Equipment H1->H2 H3 Handle Compound H2->H3 H4 Immediate Spill Cleanup H3->H4 PH1 Decontaminate Surfaces H3->PH1 D1 Segregate Halogenated Waste H3->D1 PH2 Properly Doff PPE PH1->PH2 PH3 Wash Hands PH2->PH3 D2 Label Waste Container D1->D2 D3 Store Securely D2->D3

Caption: Workflow for Handling 3-(4-Bromophenyl)piperidin-3-ol hydrochloride.

Disposal Plan: Ensuring Environmental and Personal Safety

As a halogenated organic compound, 3-(4-Bromophenyl)piperidin-3-ol hydrochloride requires a specific disposal pathway to prevent environmental harm and comply with regulations.

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[3][4] Mixing these waste types can significantly increase disposal costs and complicate the disposal process.[4][15]

  • Designated Waste Containers: Use only approved, clearly labeled containers for halogenated organic waste.[16] The container should be kept closed except when adding waste.[15][16]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[15][16]

  • Never Pour Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[2][16]

G Start Is the task complete? WasteGenerated Waste Generated Start->WasteGenerated IsHalogenated Is the waste halogenated? WasteGenerated->IsHalogenated HalogenatedContainer Place in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Place in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedContainer No LabelContainer Ensure Container is Labeled HalogenatedContainer->LabelContainer NonHalogenatedContainer->LabelContainer StoreSecurely Store in Satellite Accumulation Area LabelContainer->StoreSecurely End Arrange for Disposal Pickup StoreSecurely->End

Caption: Decision Tree for Proper Waste Disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 3-(4-Bromophenyl)piperidin-3-ol hydrochloride, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

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